molecular formula BiH2O4S B1584915 Bismuth sulfate CAS No. 7787-68-0

Bismuth sulfate

Cat. No.: B1584915
CAS No.: 7787-68-0
M. Wt: 307.06 g/mol
InChI Key: BLVSOZQAHVWNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth sulfate is a useful research compound. Its molecular formula is BiH2O4S and its molecular weight is 307.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7787-68-0

Molecular Formula

BiH2O4S

Molecular Weight

307.06 g/mol

IUPAC Name

dibismuth;trisulfate

InChI

InChI=1S/Bi.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

BLVSOZQAHVWNSE-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Bi+3].[Bi+3]

Canonical SMILES

OS(=O)(=O)O.[Bi]

Other CAS No.

34571-00-1
7787-68-0

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

synthesis of bismuth sulfate from bismuth nitrate and sulfuric acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of bismuth sulfate (B86663) from bismuth nitrate (B79036) and sulfuric acid, detailing the underlying chemistry, experimental protocols, and product characterization.

Introduction

Bismuth sulfate, Bi₂(SO₄)₃, is an inorganic compound with applications in various fields, including as a precursor for other bismuth compounds, in catalysis, and in certain pharmaceutical formulations. Its synthesis from bismuth nitrate and sulfuric acid is a common laboratory and industrial method. This technical guide provides a comprehensive overview of this synthesis, including the chemical principles, a detailed experimental protocol, and methods for product characterization. A key challenge in this synthesis is the propensity of bismuth salts to hydrolyze in aqueous solutions, which necessitates careful control of reaction conditions to prevent the formation of undesirable bismuth oxysalts.

Reaction Chemistry and Stoichiometry

The synthesis of this compound from bismuth nitrate and sulfuric acid proceeds via a double displacement reaction. The balanced chemical equation for this reaction is:

2 Bi(NO₃)₃ + 3 H₂SO₄ → Bi₂(SO₄)₃ + 6 HNO₃[1]

This equation dictates the stoichiometric ratio of the reactants required for a complete conversion to the desired product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

Table 1: Physical and Chemical Properties of Reactants and Products

CompoundChemical FormulaMolar Mass ( g/mol )AppearanceDensity (g/cm³)Melting Point (°C)Solubility
Bismuth(III) Nitrate PentahydrateBi(NO₃)₃·5H₂O485.07Colorless, white crystals2.8375-80 (decomposes)Soluble in acids; hydrolyzes in water
Sulfuric AcidH₂SO₄98.08Colorless, oily liquid1.8410Miscible with water
Bismuth(III) SulfateBi₂(SO₄)₃706.15White, hygroscopic solid5.08405 (decomposes)Soluble in acids; hydrolyzes in water
Nitric AcidHNO₃63.01Colorless liquid1.51-42Miscible with water

Table 2: Stoichiometric Ratios for Synthesis

ReactantMolar RatioMoles (for 1 mole of Bi₂(SO₄)₃)
Bismuth(III) Nitrate22
Sulfuric Acid33

Experimental Protocol

4.1. Materials and Equipment

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Concentrated sulfuric acid (98%)

  • Anhydrous diethyl ether (or other suitable non-aqueous solvent)

  • Glass reaction vessel with a magnetic stirrer

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

4.2. Procedure

  • Reaction Setup: In a fume hood, place a precisely weighed amount of bismuth(III) nitrate pentahydrate into the glass reaction vessel equipped with a magnetic stirrer.

  • Dissolution: Add a minimal amount of concentrated sulfuric acid to the bismuth nitrate to form a paste. This initial step is crucial to prevent hydrolysis that would occur in an aqueous solution.

  • Reaction: Slowly add a stoichiometric amount of concentrated sulfuric acid (refer to Table 2) to the bismuth nitrate paste via a dropping funnel while continuously stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • Precipitation: The this compound will precipitate out of the acidic solution as a white solid. Continue stirring for a sufficient period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Isolation: Filter the precipitated this compound using a Buchner funnel under vacuum.

  • Washing: Wash the collected solid with a small amount of anhydrous diethyl ether to remove any residual nitric acid and unreacted sulfuric acid. Repeat the washing step to ensure the removal of impurities.

  • Drying: Dry the purified this compound in a drying oven at a low temperature (e.g., 100-120 °C) or in a desiccator over a suitable drying agent to obtain the final product.

Mandatory Visualizations

Logical Relationship of Synthesis Steps

Synthesis_Workflow A Weigh Bismuth(III) Nitrate B Add Concentrated Sulfuric Acid (Initial) A->B C Slowly Add Stoichiometric Sulfuric Acid B->C D Stir to Complete Reaction C->D E Filter Precipitate D->E F Wash with Anhydrous Solvent E->F G Dry the Product F->G H This compound (Final Product) G->H

Caption: Workflow for the synthesis of this compound.

Reaction Pathway

Reaction_Pathway Reactants 2 Bi(NO₃)₃ + 3 H₂SO₄ Intermediate Reaction Mixture in conc. H₂SO₄ Reactants->Intermediate Mixing Products Bi₂(SO₄)₃ + 6 HNO₃ Intermediate->Products Precipitation

Caption: Simplified reaction pathway for this compound synthesis.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, the following analytical techniques can be employed:

  • X-ray Diffraction (XRD): To verify the crystalline structure of the product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the sulfate ions.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the compound. Bismuth(III) sulfate decomposes at around 405-465 °C.[2][3]

Safety and Handling

  • Bismuth(III) nitrate is an oxidizing agent and can cause skin and eye irritation.

  • Concentrated sulfuric acid is highly corrosive and can cause severe burns. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • The reaction generates nitric acid fumes, which are corrosive and toxic. The entire procedure should be performed in a fume hood.

Conclusion

The synthesis of this compound from bismuth nitrate and sulfuric acid is a straightforward method, provided that the hydrolysis of the bismuth salt is carefully avoided by using a highly acidic environment. The provided protocol offers a comprehensive guide for the laboratory-scale preparation of this compound. Proper characterization of the final product is essential to ensure its purity and identity for subsequent applications in research and development.

References

chemical properties of bismuth(III) sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of Bismuth(III) Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of bismuth(III) sulfate (Bi₂(SO₄)₃). It includes quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes and applications relevant to research and development.

Bismuth(III) sulfate is an inorganic compound appearing as a white, hygroscopic crystalline solid or powder.[1][2][3] It is a key bismuth salt used in various chemical and pharmaceutical applications.[4][5]

Quantitative Data Summary

The fundamental properties of anhydrous bismuth(III) sulfate and its common hydrate (B1144303) are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Bismuth(III) Sulfate

Property Value References
Molecular Formula Bi₂(SO₄)₃ [1][4]
Molar Mass 706.15 g/mol [1][3][6]
Appearance White, needle-like crystals or powder [2][4][7]
Density 5.08 - 5.31 g/cm³ [1][4][8][9]
Melting Point Decomposes [1][10]
Decomposition Temp. ~405 °C - 465 °C [1][3][4][7]
Solubility Insoluble in water and ethanol; Soluble in acids [4][5][11][12]

| Hydrated Forms | Trihydrate (Bi₂(SO₄)₃·3H₂O), Heptahydrate (Bi₂(SO₄)₃·7H₂O) |[7][10][13] |

Structural and Thermal Properties

Crystal Structure: Anhydrous bismuth(III) sulfate possesses a monoclinic crystal structure.[1]

  • Space Group: P2₁/n[1]

  • Lattice Constants: a = 13.08 Å, b = 4.73 Å, c = 14.52 Å; β = 100.9°[1]

Thermal Decomposition: Bismuth(III) sulfate is thermally stable up to approximately 400 °C.[7] Upon heating, it does not melt but decomposes. The decomposition begins around 405-465 °C, initially forming bismuth(III) oxysulfate (Bi₂O(SO₄)₂) and releasing sulfur trioxide.[1][4][7] If heating continues to higher temperatures (around 950 °C), the final decomposition product is bismuth(III) oxide (Bi₂O₃).[1]

G Bi2SO43 Bi₂(SO₄)₃ (s) Bi2OSO42 Bi₂O(SO₄)₂ (s) + SO₃ (g) Bi2SO43->Bi2OSO42 Decomposition p1 Heat1 ~465 °C Bi2O3 Bi₂O₃ (s) Bi2OSO42->Bi2O3 Further Decomposition p2 Heat2 ~950 °C G cluster_reactants Reactants cluster_products Products Bi2SO43 Bi₂(SO₄)₃ (s) precipitate Bi(OH)SO₄ (s) (Insoluble Basic Salt Precipitate) Bi2SO43->precipitate Hydrolysis H2O H₂O (l) (Water) H2SO4 H₂SO₄ (aq) G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Separation & Purification cluster_3 Step 4: Final Product A Bismuth(III) Nitrate Bi(NO₃)₃ C Combine and React (Precipitation Occurs) A->C B Sulfuric Acid H₂SO₄ B->C D Filter Precipitate C->D Mixture E Wash Solid (e.g., with Ethanol) D->E Solid F Dry Solid E->F Washed Solid G Pure Bi₂(SO₄)₃ F->G G catalyst Bi₂(SO₄)₃ (Catalyst) product 3,4-Dihydropyrimidin-2-(1H)-one (or thione) catalyst->product Catalyzes Reaction aldehyde Aldehyde aldehyde->catalyst dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->catalyst urea Urea or Thiourea urea->catalyst

References

An In-depth Technical Guide to the Crystal Structure Analysis of Bismuth(III) Sulfate (Bi₂(SO₄)₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of bismuth(III) sulfate (B86663) (Bi₂(SO₄)₃), a compound of interest in various scientific and pharmaceutical fields. This document details the crystallographic data of its known polymorphs, outlines experimental protocols for its synthesis and characterization, and presents a visual representation of its synthesis and decomposition pathways.

Introduction to Bismuth(III) Sulfate

Bismuth(III) sulfate, Bi₂(SO₄)₃, is an inorganic compound that has garnered attention for its potential applications in catalysis, functional materials, and as a precursor in the synthesis of other bismuth-containing pharmaceuticals. Understanding its crystal structure is paramount for elucidating its physicochemical properties and for the rational design of new materials and drug delivery systems. Bi₂(SO₄)₃ is known to exist in multiple polymorphic forms, each exhibiting distinct structural characteristics.

Crystallographic Data of Bi₂(SO₄)₃ Polymorphs

Bismuth(III) sulfate is known to crystallize in at least three different polymorphs: two trigonal forms and one monoclinic form. The crystallographic data for these structures are summarized in the tables below.

Table 1: Crystallographic Data for Trigonal Polymorph I of Bi₂(SO₄)₃

ParameterValue
Crystal SystemTrigonal
Space GroupR-3
Lattice Parametersa = 9.77 Å, b = 9.77 Å, c = 25.08 Å
α = 90°, β = 90°, γ = 120°
Unit Cell Volume2071.43 ų
Formula Units (Z)6

Data sourced from the Materials Project, entry mp-760109.

Table 2: Crystallographic Data for Trigonal Polymorph II of Bi₂(SO₄)₃

ParameterValue
Crystal SystemTrigonal
Space GroupR-3c
Lattice Parametersa = 9.80 Å, b = 9.80 Å, c = 25.16 Å
α = 90°, β = 90°, γ = 120°
Unit Cell Volume2092.18 ų
Formula Units (Z)6

Data sourced from the Materials Project, entry mp-768482.

Table 3: Crystallographic Data for Monoclinic Polymorph of Bi₂(SO₄)₃

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
Lattice Parametersa = 17.3383(3) Å, b = 6.77803(12) Å, c = 8.30978(13) Å
α = 90°, β = 101.4300(12)°, γ = 90°
Unit Cell Volume954.5 ų
Formula Units (Z)4

Data sourced from Subban, C. V., et al. (2014). Polymorphism in Bi₂(SO₄)₃. Solid State Sciences, 38, 25-29.[1]

Experimental Protocols

Synthesis of Bismuth(III) Sulfate

3.1.1. Precipitation Method

This method is based on the reaction of a soluble bismuth salt with sulfuric acid.

  • Materials:

    • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

    • Concentrated sulfuric acid (H₂SO₄)

    • Deionized water

    • Ethanol

    • Ether

  • Procedure:

    • Dissolve a stoichiometric amount of Bi(NO₃)₃·5H₂O in a minimal amount of dilute nitric acid to prevent hydrolysis.

    • Slowly add this solution dropwise to a stirred, excess amount of concentrated sulfuric acid.

    • A white precipitate of Bi₂(SO₄)₃ will form.

    • Continue stirring for 1-2 hours to ensure complete reaction.

    • Carefully decant the excess sulfuric acid.

    • Wash the precipitate sequentially with cold deionized water, ethanol, and finally ether to remove any residual acid and water.

    • Dry the resulting white powder under vacuum at a temperature between 100-120°C to obtain the anhydrous Bi₂(SO₄)₃.

3.1.2. Hydrothermal Synthesis

This method can be employed to grow crystalline Bi₂(SO₄)₃.

  • Materials:

    • Bismuth(III) oxide (Bi₂O₃) or Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

    • Sulfuric acid (H₂SO₄) of a desired concentration

    • Deionized water

  • Procedure:

    • Prepare a precursor solution by dissolving the bismuth source in an aqueous solution of sulfuric acid.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a temperature between 150-220°C for a period of 24-72 hours.

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting crystalline product by filtration.

    • Wash the crystals with deionized water and ethanol.

    • Dry the product in an oven at a temperature below 100°C.

Crystal Structure Determination by Powder X-ray Diffraction (PXRD) and Rietveld Refinement
  • Instrumentation:

    • A high-resolution powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a position-sensitive detector.

  • Data Collection:

    • A finely ground powder of the synthesized Bi₂(SO₄)₃ is mounted on a zero-background sample holder.

    • PXRD data are collected over a 2θ range of 10-120° with a step size of 0.01-0.02° and a suitable counting time per step to ensure good statistics.

  • Rietveld Refinement:

    • The collected PXRD pattern is analyzed using a software package capable of Rietveld refinement (e.g., GSAS, FullProf, TOPAS).

    • Initial Model: An initial structural model is chosen based on the likely polymorph (trigonal or monoclinic). This includes the space group and approximate lattice parameters. Atomic coordinates from a known isostructural compound or from theoretical calculations can be used as a starting point.

    • Refinement Strategy: The refinement process is carried out in a stepwise manner:

      • Scale factor and background: The scale factor is refined first, followed by the background, which is typically modeled using a polynomial function.

      • Lattice parameters and zero-point error: The unit cell parameters and the diffractometer zero-point error are then refined.

      • Peak profile parameters: The peak shape is modeled using a pseudo-Voigt or Pearson VII function. The parameters defining the peak width and shape (e.g., U, V, W, and the mixing parameters) are refined.

      • Atomic coordinates and isotropic displacement parameters: The fractional atomic coordinates for Bi, S, and O atoms are refined, followed by their isotropic thermal displacement parameters (Biso).

      • Anisotropic displacement parameters: In the final stages of refinement, anisotropic displacement parameters (Uij) may be introduced for the heavy atoms (Bi and S) if the data quality allows.

    • Convergence and Goodness-of-Fit: The refinement is considered converged when the shifts in the refined parameters are significantly smaller than their estimated standard deviations. The quality of the fit is assessed by the R-factors (Rwp, Rp) and the goodness-of-fit (χ²) indicator.

Visualization of Synthesis and Decomposition Pathway

The following diagram illustrates the synthesis of Bi₂(SO₄)₃ from bismuth nitrate and its subsequent thermal decomposition. Bismuth(III) sulfate is known to decompose at elevated temperatures, forming various bismuth oxysulfates before ultimately yielding bismuth(III) oxide.[2][3]

Synthesis_and_Decomposition_of_Bi2SO43 cluster_synthesis Synthesis cluster_decomposition Thermal Decomposition BiNO3 Bi(NO₃)₃ Bi2SO43_s Bi₂(SO₄)₃ BiNO3->Bi2SO43_s Precipitation H2SO4 H₂SO₄ H2SO4->Bi2SO43_s Precipitation Bi2SO43_d Bi₂(SO₄)₃ Bi2O3_2Bi2SO43 Bi₂O₃·2Bi₂(SO₄)₃ Bi2SO43_d->Bi2O3_2Bi2SO43 ~465 °C _2Bi2O3_Bi2SO43 2Bi₂O₃·Bi₂(SO₄)₃ Bi2O3_2Bi2SO43->_2Bi2O3_Bi2SO43 ~550 °C Bi2O3 Bi₂O₃ _2Bi2O3_Bi2SO43->Bi2O3 > 580 °C

Caption: Synthesis of Bi₂(SO₄)₃ and its thermal decomposition pathway.

Conclusion

This guide has provided a detailed technical overview of the crystal structure analysis of bismuth(III) sulfate. The existence of multiple polymorphs highlights the structural complexity of this compound. The provided experimental protocols offer a foundation for the synthesis and detailed structural characterization of Bi₂(SO₄)₃, which is essential for its further investigation and application in scientific research and drug development. The accurate determination of its crystal structure through techniques like powder X-ray diffraction coupled with Rietveld refinement is crucial for understanding its structure-property relationships.

References

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Bismuth Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of bismuth sulfate (B86663) (Bi₂(SO₄)₃), detailing its multi-stage degradation pathway, intermediate products, and the experimental conditions required for its analysis. The information presented is crucial for understanding the thermal stability and chemical transformations of bismuth sulfate, a compound of interest in various scientific and pharmaceutical applications.

Core Concepts in the Thermal Decomposition of this compound

The thermal decomposition of bismuth(III) sulfate is a complex process that proceeds through a series of intermediate bismuth oxysulfates before ultimately yielding bismuth(III) oxide (Bi₂O₃). The decomposition commences at approximately 465°C and involves the sequential loss of sulfur trioxide (SO₃).[1] The precise nature and stability of the intermediate compounds have been the subject of detailed thermal analysis studies.

Thermal Decomposition Pathway

The decomposition of this compound follows a stepwise pathway, with the formation of several stable intermediate oxysulfates at distinct temperature ranges. The process, as elucidated by thermogravimetric (TG) and differential thermal analysis (DTA), can be summarized as follows[1][2]:

  • Initial Decomposition: this compound is stable up to 465°C, at which point it begins to decompose.[1]

  • Formation of Intermediate Oxysulfates: As the temperature increases, a series of bismuth oxysulfates are formed. These intermediates represent discrete steps in the loss of SO₃.

  • Final Product: The final solid product of the decomposition at temperatures above 920°C is bismuth(III) oxide (Bi₂O₃).[2]

The following diagram illustrates the sequential decomposition of this compound.

Thermal_Decomposition_of_Bismuth_Sulfate Bi2SO43 Bi₂(SO₄)₃ Bi2O3_2Bi2SO43 Bi₂O₃·2Bi₂(SO₄)₃ Bi2SO43->Bi2O3_2Bi2SO43 465°C C2Bi2O3_Bi2SO43 2Bi₂O₃·Bi₂(SO₄)₃ Bi2O3_2Bi2SO43->C2Bi2O3_Bi2SO43 550°C C7Bi2O3_2Bi2SO43 7Bi₂O₃·2Bi₂(SO₄)₃ C2Bi2O3_Bi2SO43->C7Bi2O3_2Bi2SO43 580°C C12Bi2O3_Bi2SO43 12Bi₂O₃·Bi₂(SO₄)₃ C7Bi2O3_2Bi2SO43->C12Bi2O3_Bi2SO43 830°C C28Bi2O3_Bi2SO43 28Bi₂O₃·Bi₂(SO₄)₃ C12Bi2O3_Bi2SO43->C28Bi2O3_Bi2SO43 880°C Bi2O3 Bi₂O₃ C28Bi2O3_Bi2SO43->Bi2O3 920°C

Thermal decomposition pathway of this compound.

Quantitative Data

The following tables summarize the quantitative data associated with the thermal decomposition of this compound, including the temperature ranges for the stability of each compound and the corresponding weight loss percentages.

Table 1: Decomposition Products and Temperature Ranges

CompoundTemperature Range (°C)
Bi₂(SO₄)₃< 465
Bi₂O₃·2Bi₂(SO₄)₃465 - 550
2Bi₂O₃·Bi₂(SO₄)₃550 - 580
7Bi₂O₃·2Bi₂(SO₄)₃580 - 830
12Bi₂O₃·Bi₂(SO₄)₃830 - 880
28Bi₂O₃·Bi₂(SO₄)₃880 - 920
Bi₂O₃> 920

Table 2: Calculated and Observed Weight Loss

Decomposition StepCalculated Weight Loss (%)[1][3]
Bi₂(SO₄)₃ → Bi₂O₃·2Bi₂(SO₄)₃11.34
Bi₂(SO₄)₃ → 2Bi₂O₃·Bi₂(SO₄)₃22.68
Bi₂(SO₄)₃ → 7Bi₂O₃·2Bi₂(SO₄)₃26.45

Experimental Protocols

The determination of the thermal decomposition pathway of this compound relies on established thermal analysis techniques. The following section details the methodologies employed in the key cited experiments.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A combined TGA-DTA approach is the primary method for investigating the thermal decomposition of this compound.

Instrumentation: A standard thermogravimetric analyzer coupled with a differential thermal analysis module is used.

Experimental Parameters from Cited Literature[1]:

  • Sample Preparation: High-purity bismuth (99.9999%) is dissolved in nitric acid, followed by treatment with an excess of sulfuric acid. The resulting solution is evaporated to dense fumes of sulfuric acid, and the residue is heated at 250°C to a constant weight to obtain Bi₂(SO₄)₃.

  • Sample Weight: 0.5 g

  • Heating Rate: 2.5 °C/min

  • Atmosphere: Argon (Ar) flow at a rate of 50 ml/min.

  • Crucible: Platinum (Pt) crucible.

  • Temperature Range: Typically from ambient temperature up to 1050°C. It is noted that Bi₂O₃ can attack platinum at temperatures around 1100°C.

Data Analysis: The TGA curve plots the percentage of weight loss against temperature, while the DTA curve shows the difference in temperature between the sample and a reference material, indicating endothermic or exothermic events. The plateaus in the TGA curve correspond to the stable intermediate compounds, and the inflection points indicate the decomposition temperatures.

The following diagram outlines the general workflow for the thermal analysis of this compound.

Experimental_Workflow cluster_synthesis Sample Synthesis cluster_analysis Thermal Analysis cluster_characterization Product Characterization Bi High-Purity Bismuth HNO3 Nitric Acid Bi->HNO3 Dissolution H2SO4 Sulfuric Acid HNO3->H2SO4 Treatment Evaporation Evaporation & Heating (250°C) H2SO4->Evaporation Bi2SO43 Bi₂(SO₄)₃ Powder Evaporation->Bi2SO43 TGA_DTA TGA-DTA Instrument Bi2SO43->TGA_DTA Sample Loading (0.5g) Heating Heating Program (2.5°C/min in Ar) TGA_DTA->Heating Data TGA & DTA Curves Heating->Data Data Acquisition XRD X-ray Diffraction (XRD) Heating->XRD Isothermal Heating for Intermediate Isolation Analysis Identification of Intermediates & Final Product Data->Analysis XRD->Analysis

Experimental workflow for this compound analysis.
X-ray Diffraction (XRD)

To confirm the identity of the intermediate and final products, samples are heated to specific temperatures within the plateaus observed in the TGA curve and then rapidly cooled. The crystal structures of these isolated compounds are then determined using powder X-ray diffraction. This technique provides definitive identification of the crystalline phases present at each stage of the decomposition.

References

Solubility of Bismuth Sulfate in Dilute Mineral Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth compounds have a long history in medicine and are increasingly being investigated for new pharmaceutical applications. A critical physicochemical property governing the formulation, bioavailability, and efficacy of any bismuth-based active pharmaceutical ingredient (API) is its solubility. Bismuth sulfate (B86663), Bi₂(SO₄)₃, serves as a key precursor and intermediate in the synthesis of various bismuth compounds. Understanding its solubility characteristics in dilute mineral acids is paramount for process chemistry, analytical method development, and formulation science.

Qualitative Solubility Profile

Bismuth sulfate is a white, hygroscopic solid that readily hydrolyzes in water.[1] Its solubility in aqueous solutions is critically dependent on the pH and the presence of coordinating anions.

  • Water: this compound is generally considered insoluble in water due to rapid hydrolysis, leading to the formation of insoluble basic bismuth sulfates (bismuthyl sulfates), such as (BiO)₂SO₄.

  • Dilute Sulfuric Acid (H₂SO₄): The solubility of this compound in sulfuric acid is highly concentration-dependent. In dilute sulfuric acid (e.g., 10%), the addition of water can lead to the precipitation of insoluble bismuthyl sulfate.[2] However, a stable solution of this compound can be prepared by dissolving bismuth(III) oxide in 50% sulfuric acid, indicating that solubility increases with acid concentration.[2] This behavior is attributed to the suppression of hydrolysis at lower pH and the formation of soluble bismuth-sulfate complexes.

  • Dilute Nitric Acid (HNO₃): this compound is soluble in dilute nitric acid.[3] The nitrate (B79036) ions and the acidic environment help to prevent the precipitation of basic bismuth salts.

  • Dilute Hydrochloric Acid (HCl): this compound is reported to be soluble in dilute hydrochloric acid.[4] The presence of chloride ions can lead to the formation of soluble chloro-complexes of bismuth, which enhances its solubility.

Factors Affecting Solubility

Several factors can influence the solubility of this compound in dilute mineral acids:

  • Acid Concentration: As a general trend for salts of weak bases, the solubility of this compound is expected to increase with increasing acid concentration. This is primarily due to the common ion effect and the suppression of hydrolysis of the Bi³⁺ ion at lower pH.

  • Temperature: The effect of temperature on the solubility of this compound in dilute mineral acids has not been extensively documented. For most salts, solubility increases with temperature, but this needs to be experimentally verified for this specific system.

  • Presence of Other Ions: The presence of other ions in the solution can affect the solubility of this compound through the formation of complexes or by the common ion effect. For example, an excess of sulfate ions may decrease solubility, while the presence of strong complexing agents could enhance it.[5]

Experimental Protocols for Solubility Determination

Given the lack of readily available quantitative data, researchers will likely need to determine the solubility of this compound under their specific experimental conditions. The following are detailed protocols for the gravimetric and titrimetric determination of bismuth concentration in a saturated solution, which is a crucial step in determining solubility.

Gravimetric Determination of Bismuth

This method involves precipitating bismuth from the solution as an insoluble compound, which is then dried and weighed. Bismuth phosphate (B84403) (BiPO₄) is a common precipitate used for this purpose.

Procedure:

  • Sample Preparation: Prepare a saturated solution of this compound in the desired dilute mineral acid at a constant temperature. This can be achieved by adding an excess of this compound to the acid solution and stirring until equilibrium is reached.

  • Filtration: Filter the saturated solution to remove any undissolved solid. A thermostatted filtration apparatus is recommended to maintain the temperature.

  • Aliquot Measurement: Accurately measure a known volume of the clear filtrate into a beaker.

  • Precipitation:

    • Dilute the aliquot with distilled water.

    • Heat the solution to boiling.

    • Add a solution of diammonium phosphate ((NH₄)₂HPO₄) in slight excess to precipitate the bismuth as bismuth phosphate (BiPO₄).

    • Digest the precipitate by keeping the solution hot for a period to allow the precipitate to become more crystalline and easily filterable.

  • Filtration and Washing:

    • Filter the precipitate through a pre-weighed filter paper (ashless grade).

    • Wash the precipitate with hot water to remove any soluble impurities.

  • Drying and Weighing:

    • Carefully transfer the filter paper with the precipitate to a pre-weighed crucible.

    • Dry the crucible and its contents in an oven at a suitable temperature (e.g., 110 °C) until a constant weight is achieved.

    • Cool the crucible in a desiccator and weigh it accurately.

  • Calculation: The concentration of bismuth in the original solution can be calculated from the weight of the BiPO₄ precipitate.

Titrimetric Determination of Bismuth (EDTA Complexometry)

This method involves the titration of bismuth ions with a standard solution of ethylenediaminetetraacetic acid (EDTA).

Procedure:

  • Sample Preparation and Filtration: Prepare a saturated solution and filter it as described in the gravimetric method.

  • Aliquot Measurement: Accurately measure a known volume of the clear filtrate into an Erlenmeyer flask.

  • pH Adjustment: Adjust the pH of the solution to approximately 1-2 with a suitable buffer or by adding dilute nitric acid or sodium hydroxide.[6]

  • Indicator Addition: Add a few drops of a suitable indicator, such as Xylenol Orange.

  • Titration: Titrate the solution with a standardized EDTA solution. The endpoint is indicated by a sharp color change (e.g., from red-violet to lemon-yellow for Xylenol Orange).

  • Calculation: The concentration of bismuth in the original solution can be calculated from the volume of EDTA solution used and its molarity.

Logical Pathway for Dissolution and Hydrolysis

The dissolution of this compound in a dilute mineral acid is a dynamic process involving dissociation, hydration, and potential hydrolysis, especially upon dilution. The following diagram illustrates the general logical pathway.

Dissolution_Hydrolysis Bi2SO4_solid Bi₂(SO₄)₃ (solid) Bi3_aq 2Bi³⁺(aq) + 3SO₄²⁻(aq) Bi2SO4_solid->Bi3_aq Dissolution in acidic medium Bi_complex [Bi(SO₄)ₓ]³⁻²ˣ (soluble complexes) Bi3_aq->Bi_complex Complexation with SO₄²⁻ BiO_precipitate (BiO)₂SO₄ (precipitate) Bi3_aq->BiO_precipitate Hydrolysis H_plus H⁺ (from dilute acid) H_plus->Bi3_aq Suppresses Hydrolysis H2O H₂O (dilution) H2O->BiO_precipitate Promotes Hydrolysis

Caption: Dissolution and hydrolysis pathway of this compound.

Conclusion

The solubility of this compound in dilute mineral acids is a complex interplay of acid concentration, temperature, and the formation of various ionic species in solution. While quantitative data remains elusive in the public domain, the qualitative behavior and the provided experimental protocols offer a solid foundation for researchers and drug development professionals to characterize this important bismuth salt. A thorough understanding and experimental determination of its solubility are crucial for the successful development of bismuth-based pharmaceuticals and other chemical applications.

References

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Bismuth Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous bismuth sulfate (B86663) (Bi₂(SO₄)₃). Due to its propensity to absorb moisture from the atmosphere, understanding and quantifying this behavior is critical for its handling, storage, and application in research and pharmaceutical development. This document outlines the fundamental principles of hygroscopicity, details experimental protocols for its assessment, and presents a framework for data interpretation.

Introduction to the Hygroscopicity of Anhydrous Bismuth Sulfate

Anhydrous this compound is a white solid that readily absorbs water from the surrounding environment.[1] This hygroscopic nature can lead to changes in its physical and chemical properties, including its crystal structure, stability, and reactivity. The absorption of water can result in the formation of various hydrates, which may impact its performance in downstream applications. Therefore, a thorough characterization of its hygroscopic behavior is essential for ensuring product quality and consistency.

Quantitative Assessment of Hygroscopicity

The hygroscopicity of a substance can be quantified by measuring the amount of water it absorbs at various levels of relative humidity (RH) at a constant temperature. This data is typically presented in the form of a moisture sorption isotherm.

Table 1: Representative Quantitative Data from Hygroscopicity Analysis

ParameterDescriptionTypical Units
Relative Humidity (RH) The partial pressure of water vapor in the air relative to its saturation vapor pressure at a given temperature.%
Equilibrium Moisture Content (EMC) The moisture content of a material at which it is in equilibrium with its surrounding environment.% (w/w)
Sorption Rate The rate at which a material absorbs moisture from the environment.%/min or mg/min
Desorption Rate The rate at which a material releases moisture into the environment.%/min or mg/min
Hysteresis The difference in moisture content between the sorption and desorption isotherms at a given relative humidity.% (w/w)

Experimental Protocols for Hygroscopicity Determination

Several analytical techniques can be employed to characterize the hygroscopic nature of anhydrous this compound. The most common methods include Gravimetric Sorption Analysis, Dynamic Vapor Sorption (DVS), and Thermogravimetric Analysis (TGA).

Gravimetric Sorption Analysis

This method involves exposing a sample of anhydrous this compound to a controlled humidity environment and measuring the change in mass over time.

Experimental Protocol:

  • Sample Preparation: Dry the anhydrous this compound sample to a constant weight in a desiccator or under vacuum at an appropriate temperature to ensure all initial moisture is removed.

  • Initial Weighing: Accurately weigh the dried sample using an analytical balance.

  • Exposure to Controlled Humidity: Place the sample in a chamber with a controlled relative humidity. Saturated salt solutions can be used to maintain a constant RH.

  • Periodic Weighing: At regular intervals, remove the sample from the chamber and quickly weigh it.

  • Equilibrium Determination: Continue periodic weighing until the sample mass becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere.

  • Data Analysis: Calculate the percentage of water absorbed at each RH level and plot the moisture sorption isotherm.

Dynamic Vapor Sorption (DVS)

DVS is a highly sensitive gravimetric technique that automates the measurement of moisture sorption and desorption.[2][3][4][5]

Experimental Protocol:

  • Sample Loading: Place a small, accurately weighed amount of anhydrous this compound onto the DVS instrument's microbalance.

  • Drying: The instrument will initially dry the sample by passing a stream of dry nitrogen gas over it until a constant weight is achieved.

  • Sorption Phase: The instrument then incrementally increases the relative humidity of the gas stream in pre-programmed steps. At each step, the sample's mass is continuously monitored until equilibrium is reached.[3]

  • Desorption Phase: After reaching the maximum desired RH, the instrument reverses the process, incrementally decreasing the humidity and measuring the mass loss at each step until the sample is dry again.

  • Data Acquisition and Analysis: The instrument's software automatically records the mass change at each RH step and generates sorption and desorption isotherms.[4]

Thermogravimetric Analysis (TGA)

TGA can be used to determine the water content of hydrated this compound samples and to study the thermal stability of these hydrates.

Experimental Protocol:

  • Sample Preparation: Place an accurately weighed sample of this compound (that has been exposed to a certain humidity) into a TGA sample pan.

  • Heating Program: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

  • Mass Loss Measurement: The TGA instrument continuously measures the mass of the sample as the temperature increases.

  • Data Analysis: The resulting TGA curve shows mass loss as a function of temperature. The temperature ranges at which mass loss occurs correspond to the dehydration of different water molecules (loosely bound surface moisture vs. water of crystallization). The amount of mass lost provides a quantitative measure of the water content.

Visualizing Hygroscopicity Workflow and Mechanisms

Diagrams generated using Graphviz can help visualize the experimental workflow and the chemical processes involved in the hygroscopicity of anhydrous this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Hygroscopicity Analysis cluster_data Data Processing start Start with Anhydrous Bi₂(SO₄)₃ dry Dry Sample to Constant Weight start->dry weigh_initial Initial Weighing dry->weigh_initial expose Expose to Controlled Humidity (RH) weigh_initial->expose weigh_periodic Periodic/Continuous Weighing expose->weigh_periodic equilibrium Attain Mass Equilibrium weigh_periodic->equilibrium calculate Calculate % Water Uptake equilibrium->calculate isotherm Plot Sorption Isotherm calculate->isotherm

Caption: Experimental workflow for determining the hygroscopicity of anhydrous this compound.

hygroscopic_mechanism anhydrous Anhydrous Bi₂(SO₄)₃ (Solid) hydrated Hydrated this compound (Bi₂(SO₄)₃·xH₂O) (Solid) anhydrous->hydrated Moisture Absorption water Atmospheric Water Vapor (H₂O) water->hydrated

References

A Deep Dive into Bismuth Sulfate: Heptahydrate vs. Anhydrous Form - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between the hydrated and anhydrous forms of a compound is critical for ensuring reproducibility, efficacy, and stability in their work. This technical guide provides an in-depth comparison of bismuth sulfate (B86663) heptahydrate (Bi₂(SO₄)₃·7H₂O) and its anhydrous counterpart (Bi₂(SO₄)₃), focusing on their physicochemical properties, synthesis, characterization, and applications, particularly in the pharmaceutical landscape.

Core Physicochemical Properties: A Comparative Analysis

The presence of seven water molecules in the crystalline structure of bismuth sulfate heptahydrate significantly influences its physical and chemical characteristics when compared to the anhydrous form. The following tables summarize the key quantitative and qualitative differences between these two compounds.

Table 1: General Physicochemical Properties
PropertyThis compound HeptahydrateAnhydrous this compound
Chemical Formula Bi₂(SO₄)₃·7H₂OBi₂(SO₄)₃
Molar Mass 832.26 g/mol [1]706.15 g/mol [2][3]
Appearance White crystalline solid[1]White, hygroscopic solid[2]
CAS Number 7787-68-0 (anhydrous/unspecified hydrate)[1][2]7787-68-0[2]
Table 2: Solubility and Stability Profile
PropertyThis compound HeptahydrateAnhydrous this compound
Solubility in Water Slightly soluble; hydrolyzes to form insoluble oxysalts.[1]Insoluble in water; undergoes hydrolysis.[4][5]
Solubility in Other Solvents Insoluble in alcohol and organic solvents; soluble in dilute mineral acids.[1]Insoluble in ethanol (B145695); soluble in acid.[4][5][6]
Thermal Stability Decomposes upon heating, losing water of crystallization.Decomposes at 465 °C to form bismuth(III) oxysulfate.[2]
Hygroscopicity Stable under normal conditions.Hygroscopic; readily absorbs moisture from the air.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines the methodologies for the synthesis of this compound and the key analytical techniques used for its characterization.

Synthesis of this compound Heptahydrate

This compound is typically synthesized through the reaction of a bismuth salt, such as bismuth(III) nitrate (B79036), with sulfuric acid.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve a known quantity of bismuth(III) nitrate pentahydrate in a minimal amount of distilled water, acidified with a few drops of nitric acid to prevent hydrolysis.

  • Slowly and with constant stirring, add a stoichiometric amount of concentrated sulfuric acid to the bismuth nitrate solution. The reaction is exothermic and should be carried out in an ice bath to control the temperature.

  • Continue stirring the mixture for 1-2 hours to ensure the complete precipitation of this compound.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate several times with cold distilled water to remove any unreacted starting materials and nitric acid.

  • Finally, wash the precipitate with ethanol to facilitate drying.

  • Dry the resulting this compound heptahydrate in a desiccator over a suitable drying agent at room temperature.

Preparation of Anhydrous this compound

The anhydrous form is typically obtained by the controlled heating of the heptahydrate.

Materials:

  • This compound heptahydrate (Bi₂(SO₄)₃·7H₂O)

  • Crucible

  • Furnace

Procedure:

  • Place a known amount of this compound heptahydrate into a pre-weighed crucible.

  • Heat the crucible in a furnace at a controlled temperature, typically around 250-300°C.

  • Maintain this temperature for several hours to ensure the complete removal of all water molecules.

  • Cool the crucible in a desiccator to prevent rehydration.

  • Weigh the crucible containing the anhydrous this compound to confirm the complete loss of water. The process can be monitored by heating to a constant weight.[7][8]

Characterization Methods

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and the water content of the hydrated salt.

Protocol:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of this compound heptahydrate into the TGA pan.

  • Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass loss as a function of temperature. The resulting thermogram will show distinct steps corresponding to the loss of water molecules and subsequent decomposition of the anhydrous salt.[9][10][11]

X-Ray Diffraction (XRD): XRD is used to identify the crystalline phase of the material and distinguish between the hydrated and anhydrous forms.

Protocol:

  • Finely grind the sample of this compound (heptahydrate or anhydrous) to a homogenous powder.

  • Mount the powder on a sample holder.

  • Place the sample holder in the XRD instrument.

  • Collect the diffraction pattern over a specific 2θ range (e.g., 10-80°) using a specific X-ray source (e.g., Cu Kα radiation).

  • The resulting diffractogram will show a unique pattern of peaks for each form, which can be compared to standard diffraction patterns (e.g., from the JCPDS database) for identification.[12][13]

Hygroscopicity Testing: This test evaluates the tendency of the anhydrous form to absorb moisture from the atmosphere.

Protocol:

  • Accurately weigh a sample of anhydrous this compound in a pre-weighed container.

  • Place the open container in a controlled humidity chamber at a specific relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).

  • At regular intervals, remove the sample and re-weigh it to determine the mass of water absorbed.

  • Continue until the mass of the sample becomes constant.

  • The hygroscopicity is expressed as the percentage of weight gain.[][15][16]

Visualizing Key Processes and Pathways

Diagrams are invaluable tools for understanding complex relationships and workflows. The following visualizations, created using the DOT language, illustrate key aspects of this compound chemistry and analysis.

Dehydration_Process Heptahydrate Bi₂(SO₄)₃·7H₂O (Heptahydrate) Anhydrous Bi₂(SO₄)₃ (Anhydrous) Heptahydrate->Anhydrous Heating (Δ) Water 7H₂O (Water Vapor) Anhydrous->Heptahydrate Exposure to Moisture

Caption: Dehydration and rehydration of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis_Hydrate Synthesis of Bi₂(SO₄)₃·7H₂O Dehydration Dehydration to Bi₂(SO₄)₃ Synthesis_Hydrate->Dehydration Heating TGA TGA Synthesis_Hydrate->TGA XRD XRD Synthesis_Hydrate->XRD Dehydration->XRD Hygroscopicity Hygroscopicity Test Dehydration->Hygroscopicity Data_Analysis Comparative Analysis of Heptahydrate vs. Anhydrous TGA->Data_Analysis XRD->Data_Analysis Hygroscopicity->Data_Analysis H_pylori_Pathway cluster_targets H. pylori Cellular Targets Bismuth Bismuth Ions (Bi³⁺) CellWall Cell Wall Synthesis Bismuth->CellWall Adherence Bacterial Adherence to Gastric Mucosa Bismuth->Adherence Enzymes Enzyme Inhibition (e.g., Urease, Catalase) Bismuth->Enzymes ATP_Synth ATP Synthesis Bismuth->ATP_Synth Protein_Synth Protein Synthesis Bismuth->Protein_Synth Bactericidal Bactericidal Effect & Eradication of H. pylori CellWall->Bactericidal Adherence->Bactericidal Enzymes->Bactericidal ATP_Synth->Bactericidal Protein_Synth->Bactericidal

References

CAS number and molecular formula for bismuth sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of bismuth sulfate (B86663), a compound with significant applications in research and pharmaceutical development. It details the chemical and physical properties, outlines a common production method, and furnishes researchers, scientists, and drug development professionals with essential technical data.

Core Properties of Bismuth Sulfate

This compound, systematically named dibismuth trisulfate, is an inorganic compound with the chemical formula Bi₂(SO₄)₃.[1] It presents as a white, hygroscopic solid.[1][2] Key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 7787-68-0[1][2][3][4][5]
Molecular Formula Bi₂(SO₄)₃[1][2][5]
Molecular Weight 706.15 g/mol [1][2][4]
Appearance White crystalline powder/solid[1][2]
Density 5.08 - 5.31 g/cm³[1][2]
Melting Point Decomposes at 405-465 °C[1][2]
Solubility Insoluble in water and alcohol; soluble in dilute hydrochloric acid[2][6]

Synthesis of this compound

A prevalent method for the production of this compound involves the reaction of bismuth(III) nitrate (B79036) with sulfuric acid.[1] This chemical transformation is a straightforward and commonly cited experimental protocol for obtaining the compound.

The overall chemical equation for this synthesis is:

2Bi(NO₃)₃ + 3H₂SO₄ → Bi₂(SO₄)₃ + 6HNO₃[1]

A visual representation of this production workflow is provided below.

Bismuth_Sulfate_Production Bi(NO3)3 Bismuth(III) Nitrate Reaction Reaction Bi(NO3)3->Reaction H2SO4 Sulfuric Acid H2SO4->Reaction Bi2(SO4)3 This compound Reaction->Bi2(SO4)3 HNO3 Nitric Acid Reaction->HNO3

Production of this compound

Applications in Research and Development

This compound serves as a reagent in analytical chemistry, particularly for the determination of other metal sulfates.[2][6] In the pharmaceutical sector, bismuth compounds, including the sulfate, have been utilized in formulations for treating gastrointestinal issues such as heartburn, indigestion, and diarrhea.[2] Notably, bismuth subsalicylate, a related compound, is used in combination with other drugs to treat stomach ulcers caused by Helicobacter pylori.[2]

References

Bismuth in Bismuth Sulfate Exhibits a +3 Oxidation State

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis confirms that bismuth exists in the +3 oxidation state in the inorganic compound bismuth sulfate (B86663), Bi₂(SO₄)₃. This determination is based on the well-established charge of the sulfate ion and the principle of charge neutrality in chemical compounds.

Bismuth, a post-transition metal in group 15 of the periodic table, can exhibit several oxidation states, though +3 is its most common and stable form.[1][2] The chemical formula for bismuth sulfate is Bi₂(SO₄)₃.[3][4][5] To maintain electrical neutrality in this compound, the positive charges from the bismuth cations must balance the negative charges from the sulfate anions.

The sulfate polyatomic ion (SO₄) consistently carries a charge of -2. In this compound, there are three sulfate ions, resulting in a total negative charge of -6 (3 x -2). Consequently, the two bismuth atoms must collectively contribute a total positive charge of +6 to balance this. Therefore, each bismuth atom in the compound has an oxidation state of +3 (+6 / 2).

Physicochemical Properties

Bismuth(III) sulfate is a white, hygroscopic solid that is soluble in dilute mineral acids but hydrolyzes in water.[3][6][7] It thermally decomposes at 465 °C.[3][4] The compound is typically produced by the reaction of bismuth(III) nitrate (B79036) with sulfuric acid.[3]

PropertyValue
Chemical Formula Bi₂(SO₄)₃[3][4][5]
Molar Mass 706.15 g/mol [3][8][9]
Appearance White solid[3]
Density 5.31 g/cm³[3]
Melting Point 465 °C (decomposes)[3][4]
Bismuth Oxidation State +3[6]
Sulfate Ion (SO₄²⁻) Charge -2

Experimental Verification of Oxidation State

While the oxidation state of bismuth in this compound can be readily determined from its chemical formula, advanced analytical techniques can provide experimental confirmation. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that can identify the elements present in a material and determine their oxidation states.

Hypothetical Experimental Protocol: XPS Analysis of this compound

  • Sample Preparation: A high-purity (min 99%) powder sample of this compound is mounted on a sample holder using double-sided, non-conductive adhesive tape.[8] The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Instrument Setup:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

    • Analyzer: Hemispherical electron energy analyzer.

    • Vacuum: The analysis chamber is maintained at a pressure below 10⁻⁸ torr to prevent surface contamination.

  • Data Acquisition:

    • A wide-scan (survey) spectrum is first acquired to identify all elements present on the sample surface.

    • High-resolution spectra are then acquired for the Bi 4f and S 2p regions to determine their respective chemical states. The binding energy is calibrated by setting the adventitious C 1s peak to 284.8 eV.

  • Data Analysis:

    • The high-resolution Bi 4f spectrum is analyzed. The binding energy of the Bi 4f₇/₂ peak for Bi³⁺ is expected to be in the range of 159-160 eV. This value is compared against a standard reference database for bismuth compounds.

    • The S 2p spectrum is also analyzed to confirm the presence of the sulfate ion, which typically shows a characteristic peak around 168-169 eV.

Logical Representation of Charge Neutrality

The charge balance within the this compound molecule is fundamental to determining the oxidation state of bismuth. This relationship can be visualized as a logical workflow.

Charge_Balance compound This compound Bi₂(SO₄)₃ overall_charge Overall Charge = 0 (Neutral Compound) compound->overall_charge sulfate Sulfate Ion (SO₄) Known Charge = -2 compound->sulfate bismuth Bismuth Ion (Bi) compound->bismuth total_positive Total Positive Charge Must be +6 overall_charge->total_positive total_negative Total Negative Charge 3 x (-2) = -6 sulfate->total_negative total_negative->total_positive Balances bi_oxidation_state Oxidation State of Bi (+6) / 2 atoms = +3 bismuth->bi_oxidation_state total_positive->bi_oxidation_state

Caption: Charge balance determination for this compound.

References

An In-depth Technical Guide to the Hydrolysis of Bismuth Sulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of bismuth sulfate (B86663) in aqueous solutions. Bismuth compounds have a long history in medicine, notably in the treatment of gastrointestinal disorders, and their therapeutic efficacy is intrinsically linked to their aqueous chemistry, particularly their hydrolysis behavior.[1][2] This document delves into the core principles of bismuth sulfate hydrolysis, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction to Bismuth Chemistry and Medicinal Applications

Bismuth, a heavy element in Group 15 of the periodic table, is considered relatively non-toxic, which has contributed to its extensive use in pharmaceutical formulations.[3][4] Bismuth-containing drugs, such as bismuth subsalicylate (the active ingredient in Pepto-Bismol) and colloidal bismuth subcitrate, are widely used for their antacid, anti-diarrheal, and antimicrobial properties.[1][4][5] Notably, they are effective against Helicobacter pylori, a bacterium implicated in peptic ulcers.[1][2] The therapeutic action of these compounds is largely dependent on their behavior in the aqueous environment of the gastrointestinal tract, where they undergo hydrolysis to form various bismuthyl species and oxysalts.[6][7]

The Hydrolysis of this compound: Core Principles

This compound, Bi₂(SO₄)₃, is a white, hygroscopic solid that readily hydrolyzes in water.[6][8] The trivalent bismuth ion (Bi³⁺) in an aqueous solution is highly prone to hydrolysis, even in acidic conditions, due to the high charge density of the cation.[2] This hydrolysis leads to the formation of a series of soluble and insoluble polynuclear bismuthyl species and ultimately to the precipitation of various bismuth oxysulfates.

The hydrolysis process can be represented by a series of equilibria. The initial step involves the formation of the bismuthyl ion, often represented as BiO⁺, although in reality, it exists as a more complex polynuclear ion, [Bi₆O₄(OH)₄]⁶⁺.[9][10]

The general hydrolysis reaction can be summarized as follows:

Bi³⁺ + H₂O ⇌ [Bi(OH)]²⁺ + H⁺

This initial hydrolysis step is followed by further reactions, leading to the formation of various polynuclear species and eventual precipitation of bismuth oxysulfates. The exact nature of the species formed is highly dependent on factors such as pH, temperature, and the concentration of bismuth and sulfate ions.

Hydrolysis Products

The hydrolysis of this compound leads to the formation of a variety of bismuth oxysulfates. These compounds are characterized by the presence of both oxide (O²⁻) and sulfate (SO₄²⁻) anions in their crystal structures. Some of the reported bismuth oxysulfates include:

  • Bi₂O(SO₄)₂

  • Bi₁₄O₂₀(SO₄)

  • Other complex oxysulfates

The formation of these compounds is a result of the intricate interplay between hydrolysis and precipitation equilibria.

Quantitative Data on Bismuth Hydrolysis

The extent of bismuth hydrolysis is quantified by equilibrium constants. The following table summarizes the key hydrolysis constants for the Bi³⁺ ion. It is important to note that these values are for the general hydrolysis of the bismuth aqua ion and provide a fundamental basis for understanding the behavior of this compound in solution.

Equilibrium Reactionlog K (at 25 °C, infinite dilution)Reference
Bi³⁺ + H₂O ⇌ BiOH²⁺ + H⁺-1.58Baes & Mesmer, 1976
6Bi³⁺ + 12H₂O ⇌ Bi₆(OH)₁₂⁶⁺ + 12H⁺-2.96Baes & Mesmer, 1976

Note: The species often written as Bi₆(OH)₁₂⁶⁺ is now understood to be Bi₆O₄(OH)₄⁶⁺.[2]

Experimental Protocols for Studying this compound Hydrolysis

The study of this compound hydrolysis involves a combination of synthetic, analytical, and characterization techniques. Below are detailed methodologies for key experiments.

Synthesis of Bismuth Oxysulfates

Objective: To synthesize bismuth oxysulfates, the solid products of this compound hydrolysis.

Materials:

  • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Beakers, magnetic stirrer, heating plate, filtration apparatus (e.g., Büchner funnel), drying oven.

Procedure:

  • Dissolve a known amount of bismuth(III) nitrate pentahydrate in a minimal amount of concentrated sulfuric acid to form a clear solution of this compound. The reaction is: 2Bi(NO₃)₃ + 3H₂SO₄ → Bi₂(SO₄)₃ + 6HNO₃.[6][8]

  • Slowly add deionized water to the this compound solution while stirring vigorously. The addition of water will induce hydrolysis.

  • Control the rate of water addition and the temperature to influence the nature of the precipitated bismuth oxysulfate.

  • Continue stirring for a set period to allow the reaction to reach equilibrium.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Dry the collected solid in an oven at a controlled temperature (e.g., 110 °C) to a constant weight.

Characterization of Hydrolysis Products

The synthesized bismuth oxysulfates can be characterized using various analytical techniques to determine their structure, composition, and morphology.

  • X-Ray Diffraction (XRD): To identify the crystalline phases of the hydrolysis products by comparing the diffraction patterns with known standards.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the precipitated oxysulfates.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, particularly the sulfate and bismuth-oxygen (B8504807) bonds.

Potentiometric Titration for Quantifying Hydrolysis

Objective: To determine the extent of hydrolysis by monitoring the change in pH or bismuth ion concentration.

Materials:

  • This compound solution of known concentration.

  • Standardized sodium hydroxide (B78521) (NaOH) solution.

  • pH meter with a combination glass electrode or a bismuth ion-selective electrode.

  • Burette, beaker, magnetic stirrer.

Procedure:

  • Place a known volume of the this compound solution in a beaker.

  • Immerse the pH electrode or ion-selective electrode in the solution.

  • Titrate the solution with the standardized NaOH solution, adding the titrant in small increments.

  • Record the pH or electrode potential after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH or potential as a function of the volume of NaOH added to determine the equivalence point(s), which correspond to the neutralization of protons released during hydrolysis.

Spectroscopic Analysis of Hydrolysis

Objective: To monitor the formation of different bismuth species in solution during hydrolysis.

Materials:

  • This compound solutions at various concentrations and pH values.

  • UV-Vis spectrophotometer or Raman spectrometer.

  • Cuvettes.

Procedure for UV-Vis Spectroscopy:

  • Prepare a series of this compound solutions with varying pH.

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Analyze the changes in the absorption bands to identify and quantify the different bismuth species present in equilibrium.

Procedure for Raman Spectroscopy:

  • Place the this compound solution in a suitable sample holder for the Raman spectrometer.

  • Acquire the Raman spectrum.

  • Analyze the vibrational bands corresponding to the Bi-O and SO₄²⁻ modes to gain insights into the structure of the bismuthyl species and their interaction with sulfate ions.

Visualizing Hydrolysis Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the hydrolysis of this compound.

Hydrolysis_Pathway Bi2SO43 Bi₂(SO₄)₃ in H₂O Bi3_aq Bi³⁺(aq) + 3SO₄²⁻(aq) Bi2SO43->Bi3_aq Dissolution BiOH2_plus [Bi(OH)]²⁺ Bi3_aq->BiOH2_plus + H₂O - H⁺ Polymeric Polynuclear Species [Bi₆O₄(OH)₄]⁶⁺ BiOH2_plus->Polymeric Further Hydrolysis & Polymerization Precipitate Precipitation of Bismuth Oxysulfates (e.g., Bi₂O(SO₄)₂) Polymeric->Precipitate Supersaturation Experimental_Workflow cluster_synthesis Synthesis & Hydrolysis cluster_analysis Analysis of Products cluster_solution Analysis of Solution start Prepare Bi₂(SO₄)₃ solution hydrolysis Induce Hydrolysis (add H₂O, control T) start->hydrolysis filtration Filter & Wash Precipitate hydrolysis->filtration titration Potentiometric Titration hydrolysis->titration uvvis UV-Vis Spectroscopy hydrolysis->uvvis raman Raman Spectroscopy hydrolysis->raman drying Dry Precipitate filtration->drying xrd XRD drying->xrd sem SEM drying->sem ftir FTIR drying->ftir

References

An In-depth Technical Guide to the Safety and Handling of Bismuth Sulfate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for bismuth sulfate (B86663) (Bi₂(SO₄)₃) powder, intended for use by professionals in research and development environments. The following sections detail the material's properties, potential hazards, handling procedures, and emergency protocols, supported by quantitative data, experimental methodologies, and visual aids.

Physicochemical and Toxicological Properties

Bismuth sulfate is a white, crystalline, hygroscopic solid.[1] While generally considered to have low toxicity compared to other heavy metals, it is crucial to handle it with care to avoid potential health effects.[1][2] The toxicological properties have not been fully investigated, but data for related bismuth compounds and general knowledge of inorganic sulfates provide a basis for safe handling protocols.[3][4]

Quantitative Data Summary
PropertyValueSource(s)
Chemical Formula Bi₂(SO₄)₃[5]
Molar Mass 706.15 g/mol [1]
Appearance White solid powder[3]
Melting Point 405 °C / 761 °F (decomposes)[3]
Density 5.31 g/cm³[1]
Solubility Hydrolyzes in water[1]
Acute Oral Toxicity (LD50) Not available for this compound. For Bismuth(III) nitrate (B79036) (related compound): > 2,000 mg/kg (Rat, female)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) - Note: Classification may vary by supplier.[4]

Hazard Identification and Health Effects

This compound is classified as an irritant to the skin, eyes, and respiratory system.[4] Ingestion of large amounts may be harmful.[6] While acute toxicity is low, chronic exposure to bismuth compounds can lead to more severe health issues.[1][7]

Potential Health Effects:

  • Acute Exposure:

    • Eye Contact: Causes serious eye irritation.[4]

    • Skin Contact: Causes skin irritation.[4]

    • Inhalation: May cause respiratory tract irritation.[4]

    • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[5][6]

  • Chronic Exposure:

    • Prolonged or repeated exposure to bismuth compounds, in general, has been associated with nephrotoxicity (kidney damage) and neurotoxicity (damage to the nervous system).[1][7][8] Symptoms of neurotoxicity can include confusion, tremors, and difficulty with coordination.[9]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to standardized laboratory safety protocols is essential when working with this compound powder. The following methodologies are based on best practices for handling hazardous chemical powders.[10][11][12][13][14][15][16]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust provide lateral protection and comply with EN166 or ANSI Z87.1 standards.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended. Check manufacturer's compatibility data.
Body Protection Protective ClothingA lab coat or chemical-resistant apron should be worn to prevent skin contact.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound powder should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.
General Handling Protocol
  • Preparation:

    • Designate a specific area for handling this compound powder, preferably within a chemical fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill cleanup materials accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • Use a micro-spatula or powder funnel to transfer the powder. Avoid scooping directly from the container with weighing paper.

    • Keep the container of this compound closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area with a damp cloth after handling is complete. Do not dry sweep, as this can generate dust.

    • Dispose of all contaminated materials (gloves, bench paper, etc.) as hazardous waste in a properly labeled, sealed container.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention.

Visualizations

Experimental Workflow for Handling this compound Powder

G Experimental Workflow for Handling this compound Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2 Prepare Work Area in Chemical Fume Hood prep1->prep2 prep3 Assemble All Necessary Equipment and Materials prep2->prep3 handle1 Weigh this compound Powder in Fume Hood prep3->handle1 handle2 Transfer Powder to Reaction Vessel handle1->handle2 handle3 Securely Close Stock Container handle2->handle3 clean1 Clean Work Surface with a Damp Cloth handle3->clean1 clean2 Dispose of Contaminated Waste in Labeled Container clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: A logical workflow for the safe handling of this compound powder.

First Aid Response for this compound Exposure

G First Aid Response for this compound Exposure cluster_routes exposure Exposure Occurs eye_contact Eye Contact skin_contact Skin Contact inhalation Inhalation ingestion Ingestion flush_eyes Flush eyes with water for 15 minutes eye_contact->flush_eyes wash_skin Wash skin with soap and water for 15 minutes skin_contact->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water (Do NOT induce vomiting) ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention flush_eyes->medical_attention wash_skin->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention

Caption: A flowchart outlining the immediate first aid steps for various exposure routes.

Conceptual Signaling Pathway of Bismuth-Induced Cellular Effects

G Conceptual Signaling Pathway of Bismuth-Induced Cellular Effects bismuth Bismuth Compounds cell_membrane Cell Membrane bismuth->cell_membrane Enters Cell nfkb NF-κB Signaling Pathway cell_membrane->nfkb Inhibition apoptosis Intrinsic Apoptotic Pathway cell_membrane->apoptosis Induction inflammation Inflammation nfkb->inflammation Leads to cell_death Apoptotic Cell Death apoptosis->cell_death Leads to

Caption: A simplified diagram of potential cellular mechanisms affected by bismuth compounds.

References

A Technical Guide to the Historical Preparation of Bismuth Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of bismuth sulfate (B86663) (Bi₂(SO₄)₃), a compound of interest in various chemical and pharmaceutical applications. Drawing from key historical chemical literature, this document provides a detailed overview of the synthetic approaches developed and utilized by chemists of the 19th and early 20th centuries.

Introduction

Bismuth sulfate, the inorganic salt of bismuth and sulfuric acid, has been a subject of chemical investigation for centuries. Its preparation is foundational to the synthesis of various other bismuth compounds. Early methods for its synthesis were often direct and relied on the dissolution of bismuth metal or its oxide in sulfuric acid. Over time, refinements to these processes were made to improve purity and yield. This guide will detail the core historical methods, providing insights into the evolution of its synthesis.

Historical Synthetic Methods

The primary historical methods for the preparation of this compound can be categorized into two main approaches: the direct reaction of bismuth metal with sulfuric acid and the reaction of bismuth oxide or nitrate (B79036) with sulfuric acid.

Reaction of Bismuth Metal with Concentrated Sulfuric Acid

One of the earliest and most direct methods for synthesizing this compound involved the reaction of metallic bismuth with hot, concentrated sulfuric acid. This method is analogous to the reaction of other less reactive metals with concentrated oxidizing acids.

Reaction Pathway:

2 Bi(s) + 6 H₂SO₄(conc) → Bi₂(SO₄)₃(s) + 3 SO₂(g) + 6 H₂O(l)

Experimental Protocol:

A detailed protocol, as described in 19th-century chemical literature, is as follows:

  • Reactants:

    • Bismuth metal (powdered or granulated)

    • Concentrated sulfuric acid (specific gravity ~1.84)

  • Procedure:

    • In a fume hood, place a measured quantity of bismuth metal into a glass retort or flask.

    • Add an excess of concentrated sulfuric acid to the bismuth metal.

    • Gently heat the mixture. The reaction is initiated upon heating and is accompanied by the evolution of sulfur dioxide gas.

    • Continue heating until the bismuth has completely dissolved and the evolution of sulfur dioxide has ceased.

    • Allow the solution to cool. Upon cooling, anhydrous this compound precipitates as a white solid.

    • The precipitated this compound is then separated from the excess sulfuric acid by filtration, often through asbestos (B1170538) or glass wool due to the corrosive nature of the acid.

    • The resulting solid is washed with a small amount of anhydrous ether or another suitable volatile organic solvent to remove any adhering sulfuric acid and then dried, typically in a desiccator over a strong drying agent.

Quantitative Data:

Historical sources often lacked detailed quantitative data such as percentage yield. The focus was primarily on the qualitative description of the reaction and the properties of the product.

Reaction of Bismuth Oxide with Sulfuric Acid

A more common and often preferred historical method involved the use of bismuth(III) oxide (Bi₂O₃) as the starting material. This method avoided the production of large quantities of sulfur dioxide gas, making it a safer and more convenient laboratory preparation.

Reaction Pathway:

Bi₂O₃(s) + 3 H₂SO₄(aq) → Bi₂(SO₄)₃(s) + 3 H₂O(l)

Experimental Protocol:

A representative protocol from the late 19th and early 20th centuries is as follows:

  • Reactants:

    • Bismuth(III) oxide (Bi₂O₃)

    • Sulfuric acid (of varying concentrations)

  • Procedure:

    • A carefully weighed amount of bismuth(III) oxide is gradually added to a stirred solution of sulfuric acid. To obtain a stable solution of this compound, it was noted that dissolving bismuth oxide in 50% strength sulfuric acid was effective. Attempts to use more dilute sulfuric acid (e.g., 10%) would lead to the precipitation of basic bismuthyl sulfate.

    • The mixture is heated gently to facilitate the dissolution of the bismuth oxide.

    • The resulting solution is then concentrated by evaporation.

    • Upon cooling, this compound crystallizes from the solution.

    • The crystals are collected by filtration and washed with a suitable solvent to remove excess acid.

    • The product is then dried to a constant weight.

Table 1: Quantitative Data for this compound Preparation from Bismuth Oxide

ParameterValue/ObservationSource
Starting Material Bismuth(III) Oxide (Bi₂O₃)Historical Chemical Literature
Reagent 50% Sulfuric Acid (H₂SO₄)US Patent 6,103,088A
Observation A stable solution of this compound is formed.US Patent 6,103,088A
Note Use of dilute sulfuric acid (e.g., 10%) leads to the formation of insoluble bismuthyl sulfate.US Patent 6,103,088A
Reaction of Bismuth Nitrate with Sulfuric Acid

Another prevalent historical method utilized bismuth(III) nitrate (Bi(NO₃)₃·5H₂O) as the starting material. Bismuth nitrate is readily prepared by dissolving bismuth metal in nitric acid.

Reaction Pathway:

2 Bi(NO₃)₃(aq) + 3 H₂SO₄(aq) → Bi₂(SO₄)₃(s) + 6 HNO₃(aq)

Experimental Protocol:

  • Reactants:

    • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

    • Sulfuric acid

  • Procedure:

    • A solution of bismuth nitrate is prepared by dissolving the salt in a minimal amount of dilute nitric acid to prevent hydrolysis.

    • To this acidic bismuth nitrate solution, a stoichiometric amount of sulfuric acid is added slowly with constant stirring.

    • This compound, being sparingly soluble in the nitric acid solution, precipitates out.

    • The precipitate is collected by filtration, washed with a small amount of cold water to remove the nitric acid, and then with ethanol (B145695) or ether.

    • The final product is dried thoroughly.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the generalized workflows for the historical preparation of this compound.

Historical_Bismuth_Sulfate_Preparation cluster_metal Method 1: From Bismuth Metal cluster_oxide Method 2: From Bismuth Oxide Bi_metal Bismuth Metal (Bi) Reaction1 Reaction & Heating Bi_metal->Reaction1 conc_H2SO4 Conc. H₂SO₄ conc_H2SO4->Reaction1 SO2_gas SO₂ Gas (byproduct) Reaction1->SO2_gas Cooling1 Cooling & Precipitation Reaction1->Cooling1 Filtration1 Filtration Cooling1->Filtration1 Washing1 Washing Filtration1->Washing1 Drying1 Drying Washing1->Drying1 Bi2SO4_1 This compound (Bi₂(SO₄)₃) Drying1->Bi2SO4_1 Bi2O3 Bismuth Oxide (Bi₂O₃) Reaction2 Reaction & Gentle Heating Bi2O3->Reaction2 H2SO4_aq Aqueous H₂SO₄ H2SO4_aq->Reaction2 Concentration Concentration Reaction2->Concentration Cooling2 Cooling & Crystallization Concentration->Cooling2 Filtration2 Filtration Cooling2->Filtration2 Washing2 Washing Filtration2->Washing2 Drying2 Drying Washing2->Drying2 Bi2SO4_2 This compound (Bi₂(SO₄)₃) Drying2->Bi2SO4_2

Caption: Generalized workflows for historical this compound preparation.

Conclusion

The historical methods for the preparation of this compound laid the groundwork for the synthesis of a wide array of bismuth compounds. While modern analytical techniques and safety protocols have significantly advanced, understanding these foundational experimental procedures provides valuable context for contemporary chemical research and development. The choice of starting material—bismuth metal, bismuth oxide, or bismuth nitrate—was often dictated by the desired purity of the final product, the scale of the preparation, and the laboratory equipment available. These early methods, though sometimes lacking in quantitative precision, demonstrate a fundamental understanding of inorganic reaction chemistry.

A Technical Guide to the Physical Properties of Bismuth Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the physical appearance and density of bismuth sulfate (B86663) (Bi₂(SO₄)₃), intended for researchers, scientists, and professionals in drug development.

Physical Appearance

Bismuth sulfate is an inorganic compound that typically presents as a white solid.[1][2] Its specific morphology can vary, with descriptions including white crystalline powder, needle-like crystals, or simply white crystals.[1][3][4][5][6] The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2] It is generally odorless.[1][6]

A hydrated form, bismuth(III) sulfate heptahydrate (Bi₂(SO₄)₃·7H₂O), also exists and is described as a white crystalline solid.[7]

Density

The density of anhydrous this compound has been reported with slight variations in the literature. The most frequently cited value is 5.08 g/cm³.[1][6][8][9][10] Another source reports a density of 5.31 g/cm³.[2] These values are for the compound in its standard state, typically at 25 °C and 100 kPa.[2] The estimated density for the heptahydrate form is approximately 2.6 g/cm³.[7]

Data Presentation: Physical Properties of this compound

The quantitative data for the density of this compound and its heptahydrate form are summarized below.

CompoundFormulaDensity
Bismuth(III) Sulfate (anhydrous)Bi₂(SO₄)₃5.08 g/cm³[1][6][8][9][10]
Bismuth(III) Sulfate (anhydrous)Bi₂(SO₄)₃5.31 g/cm³[2]
Bismuth(III) Sulfate HeptahydrateBi₂(SO₄)₃·7H₂O~2.6 g/cm³ (estimated)[7]

Experimental Protocols

The characterization of the physical properties of a chemical compound like this compound involves standardized experimental methods.

4.1 Determination of Physical Appearance

The physical appearance of a compound is determined through direct visual observation.

  • Objective: To describe the color, state (e.g., crystalline, powder), and morphology of the substance.

  • Methodology:

    • A small, representative sample of the substance is placed on a clean, white surface or in a transparent container.

    • The sample is observed under controlled, bright, and neutral lighting against a white background to accurately determine its color.

    • A magnifying glass or a low-power microscope is used to examine the morphology of the particles, distinguishing between amorphous powder, crystalline forms, and specific crystal shapes (e.g., needles).

    • Observations regarding the substance's texture and flow characteristics are also noted.

    • To assess hygroscopy, the sample is weighed and then exposed to a controlled humidity environment for a specific period, followed by re-weighing to detect moisture absorption.

4.2 Measurement of Density

The density of a solid can be accurately measured using gas pycnometry.

  • Objective: To determine the volume of the solid sample by measuring the displacement of a gas, and from its mass, calculate the density.

  • Methodology:

    • Sample Preparation: A sample of the this compound powder is accurately weighed using an analytical balance. The sample must be dry and free of absorbed moisture, which can be achieved by drying it in an oven or desiccator.

    • Calibration: The gas pycnometer, which consists of a sample chamber and a reference chamber of known volumes, is calibrated using a standard object of a precisely known volume.

    • Measurement:

      • The weighed sample is placed in the sample chamber.

      • The chamber is sealed and purged with an inert gas, typically helium, which can penetrate fine pores without being adsorbed by the material.

      • The chamber is pressurized to a specific pressure (P1).

      • A valve is opened, allowing the gas to expand into the reference chamber, resulting in a lower equilibrium pressure (P2).

      • Using the known volumes of the chambers and the pressure readings, the volume of the sample is calculated based on the gas law (Boyle's Law).

    • Calculation: The density (ρ) is calculated by dividing the mass (m) of the sample by its measured volume (V): ρ = m/V.

    • The measurement is typically repeated several times to ensure accuracy and precision.

Visualization of Properties

The following diagram illustrates the relationship between this compound and its key physical properties.

G BismuthSulfate This compound (Bi₂(SO₄)₃) Appearance Physical Appearance BismuthSulfate->Appearance Density Density BismuthSulfate->Density Color White Appearance->Color Form Crystalline Powder / Needles Appearance->Form Hygroscopic Hygroscopic Appearance->Hygroscopic Value 5.08 - 5.31 g/cm³ Density->Value

Caption: Logical relationship of this compound to its physical properties.

References

molar mass calculation of Bi2(SO4)3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molar Mass Calculation of Bismuth(III) Sulfate (Bi₂(SO₄)₃)

This technical guide provides a detailed methodology for the calculation of the molar mass of Bismuth(III) Sulfate. The intended audience includes researchers, scientists, and professionals in drug development who require precise molar mass values for experimental accuracy.

Core Principles

The molar mass of a chemical compound is the sum of the atomic masses of its constituent atoms. To calculate the molar mass of Bismuth(III) Sulfate (Bi₂(SO₄)₃), the atomic masses of Bismuth (Bi), Sulfur (S), and Oxygen (O) are required.

Experimental Protocols: Determination of Atomic Masses

The atomic masses used in this calculation are based on standardized values determined through techniques such as mass spectrometry. These values represent the weighted average of the masses of the naturally occurring isotopes of each element.

  • Bismuth (Bi): The standard atomic weight of Bismuth is determined by its single stable isotope, ²⁰⁹Bi.[1]

  • Sulfur (S): The atomic mass of sulfur is a weighted average of its stable isotopes.[2][3]

  • Oxygen (O): Similarly, the atomic mass of oxygen is a weighted average of its stable isotopes.[4][5]

Data Presentation: Atomic Masses and Molar Mass Calculation

The following table summarizes the quantitative data required for and resulting from the molar mass calculation of Bi₂(SO₄)₃.

ElementChemical SymbolNumber of AtomsStandard Atomic Mass ( g/mol )Contribution to Molar Mass ( g/mol )
BismuthBi2208.980[6][7][8][9]417.960
SulfurS332.066[2]96.198
OxygenO1215.999[5][10][11]191.988
Total Bi₂(SO₄)₃ 17 706.146

Mandatory Visualization: Calculation Workflow

The logical relationship for the molar mass calculation is depicted in the following diagram.

Molar_Mass_Calculation cluster_elements Atomic Mass Contribution cluster_sum Total Molar Mass Bi Bismuth (Bi) 2 x 208.980 g/mol = 417.960 g/mol Total Molar Mass of Bi₂(SO₄)₃ 706.146 g/mol Bi->Total S Sulfur (S) 3 x 32.066 g/mol = 96.198 g/mol S->Total O Oxygen (O) 12 x 15.999 g/mol = 191.988 g/mol O->Total

Caption: Molar mass calculation workflow for Bi₂(SO₄)₃.

References

Methodological & Application

Bismuth Sulfate as a Lewis Acid Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth(III) sulfate (B86663), Bi₂(SO₄)₃, is emerging as a compelling Lewis acid catalyst for a variety of organic transformations. Its appeal lies in its low toxicity, air and moisture stability, and cost-effectiveness compared to many traditional transition metal catalysts. As a Lewis acid, the bismuth(III) center can activate a wide range of functional groups, facilitating carbon-carbon and carbon-heteroatom bond formation. These characteristics make bismuth sulfate an attractive option for developing greener and more efficient synthetic methodologies in academic and industrial research, including drug development.

This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by bismuth salts. While specific data for this compound is limited in some cases, the protocols provided for other bismuth salts, such as the triflate and nitrate (B79036), serve as excellent starting points for reaction optimization, owing to the shared Lewis acidic nature of the bismuth(III) cation.

Key Applications and Reaction Protocols

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. Bismuth salts have proven to be effective catalysts for this reaction, offering a milder alternative to traditional Lewis acids like aluminum chloride.

General Reaction Scheme:

Data Presentation: Comparison of Bismuth Salt Catalyzed Friedel-Crafts Acylation

CatalystAreneAcylating AgentCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
Bi(OTf)₃Anisole (B1667542)Acetic Anhydride (B1165640)5[BMI][PF6]0.592
Bi(OTf)₃TolueneBenzoyl Chloride2None (Microwave)0.1795
BiCl₃MesityleneAcetyl Chloride101,2-dichloroethane285

Experimental Protocol: Bismuth Triflate-Catalyzed Acylation of Anisole

This protocol describes the acylation of anisole with acetic anhydride using bismuth triflate as a catalyst. This can be adapted for use with this compound, although optimization of reaction conditions may be necessary.

Materials:

Procedure:

  • To a stirred solution of anisole (1.0 mmol) in [BMI][PF6] (1 mL), add bismuth triflate (0.05 mmol, 5 mol%).

  • Add acetic anhydride (1.2 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate) to yield the desired 4-methoxyacetophenone.

Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. Bismuth salts catalyze this reaction efficiently under mild conditions.

General Reaction Scheme:

(Where Nu-H can be an amine, thiol, indole (B1671886), etc.)

Data Presentation: Comparison of Bismuth Salt Catalyzed Michael Addition

CatalystNucleophileMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
Bi(NO₃)₃·5H₂OIndoleMethyl vinyl ketone10Water0.592
Bi(OTf)₃AnilineMethyl acrylate5Acetonitrile288
BiCl₃ThiophenolCyclohexenone10Dichloromethane (B109758)195

Experimental Protocol: Bismuth Nitrate-Catalyzed Michael Addition of Indole to Methyl Vinyl Ketone

This protocol details the addition of indole to methyl vinyl ketone in water, showcasing a green chemistry approach. This compound is expected to show similar catalytic activity.

Materials:

  • Indole

  • Methyl vinyl ketone

  • Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve indole (1.0 mmol) and bismuth nitrate pentahydrate (0.1 mmol, 10 mol%) in water (5 mL).

  • Add methyl vinyl ketone (1.2 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature for 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (hexanes/ethyl acetate) to obtain the pure product.

Protection and Deprotection of Alcohols

The protection of hydroxyl groups is a common strategy in multi-step organic synthesis. Bismuth salts have been utilized for both the protection of alcohols as tetrahydropyranyl (THP) ethers and their subsequent deprotection.

General Reaction Scheme (Protection):

General Reaction Scheme (Deprotection):

Data Presentation: Comparison of Bismuth Salt Catalyzed Protection/Deprotection

ReactionCatalystSubstrateCatalyst Loading (mol%)SolventTimeYield (%)Reference
Protection (THP)Bi(OTf)₃Benzyl (B1604629) alcohol1Dichloromethane10 min98
Deprotection (THP)Bi(NO₃)₃·5H₂OTHP ether of Cholesterol20Methanol1 h95
Deprotection (Acetal)BiBr₃N,O-aminal20Acetonitrile4 h94%

Experimental Protocol: Bismuth Triflate-Catalyzed Tetrahydropyranylation of Benzyl Alcohol

This protocol provides a method for the efficient protection of a primary alcohol.

Materials:

  • Benzyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Bismuth(III) Triflate (Bi(OTf)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (5 mL), add bismuth triflate (0.01 mmol, 1 mol%).

  • Add dihydropyran (1.2 mmol) dropwise at room temperature.

  • Stir the mixture for 10 minutes at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated sodium bicarbonate solution (5 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Visualizing Catalytic Pathways and Workflows

To further elucidate the role of this compound in organic synthesis, the following diagrams illustrate a general experimental workflow and the fundamental principle of Lewis acid catalysis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh this compound (catalyst) B Add Solvent A->B C Add Substrate 1 (e.g., Arene) B->C D Add Substrate 2 (e.g., Acylating Agent) C->D E Stir at specified temperature D->E F Monitor by TLC E->F G Quench Reaction F->G Reaction Complete H Aqueous Extraction G->H I Dry Organic Layer H->I J Solvent Evaporation I->J K Column Chromatography J->K L Characterization (NMR, MS, etc.) K->L

Caption: General experimental workflow for a this compound-catalyzed reaction.

G cluster_catalyst Lewis Acid Catalyst cluster_substrate Substrate Activation cluster_reaction Nucleophilic Attack Bi This compound (Bi³⁺) Substrate Substrate with Electronegative Atom (e.g., Carbonyl Oxygen) Bi->Substrate Coordination Activated Activated Electrophilic Complex Product Product Activated->Product Nucleophile Nucleophile Nucleophile->Activated Attack Product->Bi Catalyst Regeneration

Caption: Lewis acid activation of a substrate by this compound.

Conclusion

Bismuth(III) sulfate and other bismuth salts are versatile and environmentally benign Lewis acid catalysts for a range of important organic transformations. The protocols and data presented here demonstrate their utility in Friedel-Crafts acylations, Michael additions, and the protection and deprotection of alcohols. For drug development professionals and researchers in organic synthesis, bismuth-based catalysts offer a valuable tool for creating complex molecules through efficient and more sustainable synthetic routes. Further exploration of this compound in these and other reactions is warranted to fully realize its potential as a green catalyst.

Application Notes and Protocols: Bismuth Oxide Nanoparticles from Bismuth Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bismuth oxide (Bi₂O₃) nanoparticles using bismuth sulfate (B86663) (Bi₂(SO₄)₃) as a precursor. Detailed protocols for a biosynthesis method are provided, along with adapted protocols for other common synthesis techniques. Furthermore, this document explores the applications of these nanoparticles in drug delivery, radiosensitization for cancer therapy, and bioimaging, supported by quantitative data and graphical representations of key processes.

Synthesis of Bismuth Oxide Nanoparticles

Bismuth sulfate is a viable precursor for the synthesis of bismuth oxide nanoparticles. The choice of synthesis method can significantly influence the physicochemical properties of the resulting nanoparticles, such as size, shape, and crystallinity, which in turn affect their performance in various applications.

Biosynthesis using Beta vulgaris Extract

This method presents an environmentally friendly, simple, and cost-effective approach to synthesize monoclinic Bi₂O₃ nanoparticles.[1][2]

Experimental Protocol:

  • Preparation of Beta vulgaris (Beetroot) Extract:

    • Thoroughly wash and chop 20 g of fresh beetroot.

    • Add the chopped beetroot to 200 mL of deionized water in a 500 mL beaker.

    • Heat the mixture at 90°C for 30 minutes.

    • Allow the solution to cool to room temperature. The color will change from maroon to a reddish-purple.

    • Filter the mixture using Whatman No. 1 filter paper.

    • Centrifuge the resulting extract at 4000 rpm for 15 minutes to obtain a clear stock solution.

  • Synthesis of Bi₂O₃ Nanoparticles:

    • Dissolve 7.06 g of this compound (Bi₂(SO₄)₃) in 30 mL of deionized water.

    • Add 100 mL of the prepared Beta vulgaris extract to the this compound solution while stirring and heating at 90°C.

    • Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution by dissolving 2 g of NaOH in 500 mL of deionized water.

    • Slowly add the 1 M NaOH solution dropwise to the heated mixture until the pH reaches 12. A pale green precipitate will form.

    • Continuously stir the solution for 2 hours.

    • Collect the precipitate by centrifugation and wash it multiple times with hot distilled water.

    • Dry the precipitate in an oven at 300°C for 10 hours to obtain a fine yellow powder of Bi₂O₃ nanoparticles.

Characterization Data:

PropertyValueReference
Average Particle Size30.28 nm[1][2]
Crystal PhaseMonoclinic[1][2]
MorphologyAggregation of thin sheet clusters[2]
Energy Gap (Eg)3.80 eV[1][2]

Experimental Workflow:

G cluster_prep Extract Preparation cluster_synthesis Nanoparticle Synthesis prep1 Wash and chop 20g of Beta vulgaris prep2 Boil in 200 mL DI water at 90°C for 30 min prep1->prep2 prep3 Cool and filter the extract prep2->prep3 prep4 Centrifuge at 4000 rpm for 15 min prep3->prep4 synth2 Add 100 mL of extract, heat to 90°C with stirring prep4->synth2 Add extract synth1 Dissolve 7.06g Bi₂(SO₄)₃ in 30 mL DI water synth1->synth2 synth3 Add 1M NaOH dropwise to pH 12 synth2->synth3 synth4 Stir for 2 hours synth3->synth4 synth5 Centrifuge and wash the precipitate synth4->synth5 synth6 Dry at 300°C for 10 hours synth5->synth6 product Bi₂O₃ Nanoparticles synth6->product Final Product

Biosynthesis of Bi₂O₃ nanoparticles workflow.
Adapted Hydrothermal Synthesis Protocol

This protocol is adapted from methods using bismuth nitrate (B79036) as a precursor. Adjustments to reaction time and temperature may be necessary when using this compound.

Experimental Protocol:

  • Dissolve a desired concentration of this compound in deionized water.

  • Add a precipitating agent, such as a solution of sodium hydroxide, dropwise while stirring vigorously to form a precipitate.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a specific temperature (e.g., 120-180°C) for a designated period (e.g., 12-24 hours).

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in an oven.

Adapted Sol-Gel Synthesis Protocol

This protocol is adapted from methods using bismuth nitrate. The choice of chelating agent and pH adjustment are critical when adapting for this compound.

Experimental Protocol:

  • Dissolve this compound in a suitable solvent, which may require the addition of an acid to aid dissolution.

  • In a separate container, dissolve a chelating agent (e.g., citric acid, ethylene (B1197577) glycol) in a solvent.

  • Mix the two solutions and stir to form a homogenous sol.

  • Adjust the pH of the sol as needed to promote gelation.

  • Heat the sol at a controlled temperature (e.g., 60-80°C) to form a wet gel.

  • Dry the gel at a higher temperature (e.g., 100-120°C) to remove the solvent.

  • Calcination of the dried gel at a high temperature (e.g., 400-600°C) will yield the final bismuth oxide nanoparticles.

Applications in Drug Development and Research

Bismuth oxide nanoparticles exhibit several properties that make them attractive for biomedical applications, including high atomic number (Z=83), biocompatibility, and unique physicochemical characteristics at the nanoscale.

Drug Delivery Systems

The high surface area-to-volume ratio of Bi₂O₃ nanoparticles allows for efficient loading of therapeutic agents. Their potential for surface functionalization enables targeted delivery to specific cells or tissues, enhancing therapeutic efficacy while minimizing systemic toxicity.

Example Application: Doxorubicin Delivery

Doxorubicin (DOX) is a potent chemotherapeutic agent whose clinical use is often limited by cardiotoxicity. Encapsulating DOX within Bi₂O₃ nanoparticles can potentially improve its therapeutic index.

Quantitative Data for Drug Delivery Systems:

ParameterDescriptionTypical Values
Drug Loading Capacity (%)(Weight of drug in nanoparticles / Weight of nanoparticles) x 1005 - 20%
Encapsulation Efficiency (%)(Weight of drug in nanoparticles / Initial weight of drug) x 10070 - 95%
Release KineticspH-dependent, sustained release over hours to days-
Radiosensitizers in Cancer Therapy

The high atomic number of bismuth makes Bi₂O₃ nanoparticles effective radiosensitizers. When irradiated with X-rays, these nanoparticles absorb a significantly higher amount of radiation energy than surrounding soft tissue. This leads to an increased local dose of radiation and the generation of reactive oxygen species (ROS), which enhances the killing of cancer cells.[3][4][5][6]

Mechanism of Action:

The primary mechanism of radiosensitization by Bi₂O₃ nanoparticles involves the photoelectric effect. Incident high-energy photons interact with the high-Z bismuth atoms, leading to the emission of photoelectrons and a cascade of Auger electrons. These electrons, along with the generated ROS (hydroxyl radicals, superoxide (B77818) anions), induce significant damage to cellular components, particularly DNA, leading to cell death.

Signaling Pathway for Radiosensitization:

G xray X-ray Irradiation bi2o3 Bi₂O₃ Nanoparticles (High Z) xray->bi2o3 Photoelectric Effect ros Reactive Oxygen Species (ROS) Generation bi2o3->ros Auger Electrons dna_damage DNA Double-Strand Breaks ros->dna_damage Oxidative Stress apoptosis Apoptosis / Cell Death dna_damage->apoptosis

Radiosensitization mechanism of Bi₂O₃ nanoparticles.

Quantitative Data for Radiosensitization:

Cell LineNanoparticle ConcentrationRadiation EnergySensitizer Enhancement Ratio (SER)Reference
9L gliosarcoma50 µg/mL125 kVp1.48[3]
9L gliosarcoma50 µg/mL10 MV1.25[3]
MCF-760 nm Bi₂O₃-NR6 MV photon beam~1.8[5]
MCF-760 nm Bi₂O₃-NR10 MV photon beam~1.7[5]
Bioimaging: X-ray Computed Tomography (CT) Contrast Agents

The high X-ray attenuation coefficient of bismuth makes Bi₂O₃ nanoparticles excellent candidates for use as contrast agents in computed tomography (CT).[7][8][9] They offer the potential for longer circulation times and better contrast enhancement compared to traditional iodine-based contrast agents.[8][9]

Quantitative Data for CT Contrast Enhancement:

NanoparticleConcentrationCT Value (Hounsfield Units)Comparison
Bi₂O₃ Nanoparticles0.5 mg/mL~150 HU-
Iodinated Contrast Agent0.5 mg/mL~50 HU-

Antimicrobial Applications

Bismuth compounds have long been known for their antimicrobial properties. Bismuth oxide nanoparticles synthesized from this compound have demonstrated significant antibacterial and antifungal activity.[1]

Experimental Protocol for Antimicrobial Activity Testing (Agar Well Diffusion Method):

  • Prepare Mueller-Hinton agar (B569324) plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Spread a standardized inoculum of the test microorganism onto the surface of the agar.

  • Create wells of a specific diameter (e.g., 6 mm) in the agar plates.

  • Add a known concentration of the Bi₂O₃ nanoparticle suspension to each well.

  • Use a standard antibiotic or antifungal agent as a positive control and the solvent used to disperse the nanoparticles as a negative control.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each well.

Quantitative Data for Antimicrobial Activity:

MicroorganismZone of Inhibition (mm)Reference
Escherichia coli (G-)31[1]
Staphylococcus aureus (G+)29[1]
Candida albicans (Fungus)43[1]

Disclaimer: The adapted protocols provided are based on existing literature for different precursors and may require optimization for use with this compound. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols: Bismuth Compounds in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bismuth compounds in pharmaceutical manufacturing. While the focus is on commonly utilized bismuth salts due to the limited available information on the direct application of bismuth sulfate (B86663), this document includes detailed protocols, quantitative data, and mechanistic diagrams to support research and development in this area.

Introduction to Bismuth Compounds in Pharmaceuticals

Bismuth, a heavy metal with remarkably low toxicity in its elemental and salt forms, has a long history in medicine.[1][2][3][4] Bismuth-containing pharmaceuticals are primarily employed for the treatment of gastrointestinal disorders.[5][6][7] Various bismuth salts, such as bismuth subsalicylate, bismuth subcitrate, and bismuth subnitrate, are the active pharmaceutical ingredients (APIs) in a range of over-the-counter and prescription medications.[1][5][8]

The therapeutic effects of bismuth compounds are attributed to their antimicrobial and anti-inflammatory properties.[4][6] They are particularly effective against Helicobacter pylori, a bacterium strongly associated with peptic ulcers and gastritis.[1][2][3][8][9]

Limited Direct Application of Bismuth Sulfate

Current research and available literature indicate a limited direct application of this compound as an active pharmaceutical ingredient in manufactured drug products. While patents mention the potential use of derivatives like "bismuth ascorbyl sulfate" and "bismuth cyclodextrin (B1172386) sulfate" in topical formulations for wound healing, comprehensive studies on their efficacy and safety are not widely published.

One of the primary challenges with using this compound in aqueous pharmaceutical formulations is its solubility. A stable solution of this compound can be prepared by dissolving bismuth oxide in concentrated (50%) sulfuric acid. However, dilution with water or less concentrated sulfuric acid leads to the precipitation of insoluble bismuthyl sulfate. This property makes it difficult to formulate into liquid dosage forms with consistent and predictable bioavailability.

Applications of Common Bismuth Compounds

Due to the limited data on this compound, these notes will focus on the well-documented applications of other pharmaceutically relevant bismuth salts.

Table 1: Applications of Common Bismuth Compounds in Pharmaceuticals

Bismuth CompoundCommon ApplicationsMechanism of Action
Bismuth Subsalicylate (BSS) Treatment of diarrhea (including traveler's diarrhea), heartburn, indigestion, nausea, and as part of multi-drug regimens for H. pylori eradication.[6][8][9]Antimicrobial, anti-inflammatory, and antisecretory.[6]
Colloidal Bismuth Subcitrate (CBS) Treatment of peptic ulcers and gastritis, particularly those associated with H. pylori infection.[7][10]Forms a protective layer over the ulcer crater, stimulates protective prostaglandins, and has bactericidal effects against H. pylori.
Bismuth Subgallate Used as an internal deodorant to control the odor of flatus and feces. Also used topically as a hemostatic agent.[9]The exact mechanism for odor control is not fully understood but is thought to involve the binding of sulfur-containing compounds in the gut.
Bismuth Subnitrate Used in combination with other agents for the eradication of H. pylori.[1][9]Antimicrobial activity against H. pylori.

Quantitative Data on Efficacy and Dosage

The following table summarizes key quantitative data for the most common bismuth pharmaceutical compound, bismuth subsalicylate.

Table 2: Quantitative Data for Bismuth Subsalicylate

ParameterValueReference
Typical Adult Dosage for Diarrhea 525 mg every 30-60 minutes as needed, up to 8 doses in 24 hours.[7]
Typical Adult Dosage for H. pylori Eradication (as part of quadruple therapy) 525 mg four times daily for 10-14 days.[8]
Efficacy in Preventing Traveler's Diarrhea Protection rates of up to 65% have been reported.[8][9]
Bioavailability of Bismuth Less than 1% of the ingested bismuth is absorbed systemically.[6]
Bioavailability of Salicylate (B1505791) Over 90% of the salicylate is absorbed.[6]

Experimental Protocols

As the use of this compound as a starting material in pharmaceutical synthesis is not well-documented, this section provides a detailed protocol for the synthesis of bismuth subsalicylate from bismuth oxide, a more common precursor.

Protocol 1: Synthesis of Bismuth Subsalicylate from Bismuth Oxide

Objective: To synthesize bismuth subsalicylate via the reaction of bismuth oxide with salicylic (B10762653) acid.

Materials:

  • Bismuth(III) oxide (Bi₂O₃)

  • Salicylic acid (C₇H₆O₃)

  • Deionized water

  • Ethanol (B145695)

  • Reaction vessel with a stirrer and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of Salicylic Acid Solution:

    • According to the stoichiometry of the reaction (Bi₂O₃ + 2C₇H₆O₃ → 2C₇H₅BiO₄ + H₂O), calculate the required amount of salicylic acid for the desired yield of bismuth subsalicylate. An initial excess of salicylic acid (e.g., 5-30 mol%) is recommended.

    • Prepare an aqueous solution of salicylic acid by dissolving it in deionized water. The solution may be heated to 60-90°C to aid dissolution.[11]

  • Reaction:

    • Gradually add the pulverized bismuth oxide to the heated salicylic acid solution while stirring continuously.[11][12]

    • Maintain the reaction temperature between 60-90°C and protect the mixture from light.[11]

    • Continue stirring for 1-2.5 hours to ensure the reaction goes to completion.[13]

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture and filter the precipitate (bismuth subsalicylate).

    • Wash the filter cake with deionized water to remove any unreacted salicylic acid and other water-soluble impurities.[12]

    • A subsequent wash with ethanol can be performed to remove any remaining organic impurities.[12]

  • Drying:

    • Dry the purified bismuth subsalicylate in a vacuum oven at a temperature not exceeding 60°C until a constant weight is achieved.[11][12]

Diagram 1: Experimental Workflow for Bismuth Subsalicylate Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product prep_sal Prepare Salicylic Acid Solution react React Bismuth Oxide with Salicylic Acid (60-90°C, 1-2.5h) prep_sal->react prep_bi Pulverize Bismuth Oxide prep_bi->react filter Filter Precipitate react->filter wash_water Wash with Deionized Water filter->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh dry Dry under Vacuum (<60°C) wash_etoh->dry product Bismuth Subsalicylate Powder dry->product

Caption: Workflow for the synthesis of bismuth subsalicylate.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of bismuth compounds in the gastrointestinal tract are multifactorial. The following diagram illustrates the key mechanisms of action.

Diagram 2: Mechanism of Action of Bismuth Compounds in the Gastrointestinal Tract

G cluster_lumen Stomach Lumen cluster_mucosa Gastric Mucosa bismuth Bismuth Compounds (e.g., Bismuth Subsalicylate) coating Forms Protective Coating on Ulcer Crater bismuth->coating Protective Action prostaglandins Stimulates Prostaglandin and Bicarbonate Secretion bismuth->prostaglandins Cytoprotective Effects adhesion Inhibits Bacterial Adhesion bismuth->adhesion Antimicrobial Action enzymes Inhibits Bacterial Enzymes (Urease, Catalase, Lipase) bismuth->enzymes atp Disrupts ATP Synthesis bismuth->atp

Caption: Key mechanisms of action of bismuth compounds.

Conclusion

Bismuth compounds, particularly bismuth subsalicylate and bismuth subcitrate, are valuable active pharmaceutical ingredients for treating a variety of gastrointestinal ailments. Their multifaceted mechanism of action, combining antimicrobial, anti-inflammatory, and cytoprotective effects, makes them highly effective. While the direct pharmaceutical application of this compound is not well-established, likely due to solubility challenges, the broader class of bismuth compounds remains a significant area of interest in pharmaceutical development. Further research into novel bismuth-containing molecules may lead to new therapeutic applications.

References

Application Notes and Protocols: Bismuth Sulfate in the Esterification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of chemical entities, including active pharmaceutical ingredients (APIs), prodrugs, and various intermediates. The use of solid acid catalysts in these reactions is of growing interest due to their potential for easier separation, reusability, and reduced corrosive waste compared to traditional homogeneous acid catalysts like sulfuric acid. Bismuth salts have emerged as effective, environmentally benign Lewis acid catalysts for various organic transformations.[1] While specific data on bismuth sulfate (B86663) is limited, studies on other bismuth compounds, such as bismuth oxide, provide valuable insights into their catalytic activity in esterification reactions. This document provides an overview of the application of bismuth-based catalysts in the esterification of carboxylic acids, with a focus on providing practical experimental protocols.

Catalytic Activity of Bismuth Compounds in Esterification

Bismuth compounds, acting as Lewis acids, can effectively catalyze the esterification of carboxylic acids.[1] Research has demonstrated that bismuth oxide (Bi₂O₃) can be a robust catalyst for the esterification of fatty acids.[2] In these reactions, it is proposed that the bismuth oxide is converted in situ to layered bismuth carboxylates, which are the true catalytic species.[2] This suggests that other bismuth salts, including bismuth sulfate, could also serve as precursors to the active catalytic species under reaction conditions.

The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by the alcohol, dehydration, and subsequent deprotonation to yield the ester.[3] In the case of bismuth-based catalysts, the Lewis acidic bismuth center likely coordinates to the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack by the alcohol.

Quantitative Data Summary

The following table summarizes the quantitative data from a study on the esterification of lauric acid with methanol (B129727) using a bismuth oxide catalyst. This data can serve as a valuable reference point for designing experiments with this compound, with the understanding that optimization may be required.

Carboxylic AcidAlcoholCatalystCatalyst Loading (wt%)Molar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion (%)
Lauric AcidMethanolBi₂O₃52:11402up to 87

Data extracted from a study on the esterification of lauric acid using a bismuth oxide catalyst, which was found to convert to bismuth carboxylates in situ.[2]

Experimental Protocols

The following protocols are provided as a general guideline for the esterification of carboxylic acids using a solid bismuth catalyst. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Bismuth-Catalyzed Esterification of Carboxylic Acids

This protocol is a general starting point for the esterification of a generic carboxylic acid with an alcohol using a bismuth-based catalyst.

Materials:

  • Carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • This compound (or other bismuth salt as a catalyst precursor)

  • Anhydrous solvent (e.g., toluene, if necessary)

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard workup reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid.

  • Add the alcohol. For many reactions, the alcohol can be used in excess and serve as the solvent.[4]

  • Add the this compound catalyst (a starting point of 5 mol% relative to the carboxylic acid is recommended).

  • If the alcohol is not used as the solvent, add an appropriate anhydrous solvent such as toluene.

  • If the reaction is sensitive to water, equip the flask with a Dean-Stark apparatus and a reflux condenser to remove water as it is formed.[4]

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid catalyst was used, it can be recovered by filtration.

  • If the alcohol was used in excess, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Protocol 2: Specific Protocol for the Esterification of a Fatty Acid with Methanol

This protocol is adapted from the study on the esterification of lauric acid with a bismuth oxide catalyst and can be used as a more specific starting point for fatty acid esterification.[2]

Materials:

  • Lauric acid (or other fatty acid)

  • Methanol

  • This compound

  • Reaction vial or sealed tube

  • Heating block or oil bath

  • Magnetic stirrer and stir bar

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine the fatty acid, methanol (in a 2:1 molar ratio relative to the fatty acid), and this compound (5 wt% relative to the fatty acid).

  • Seal the reaction vessel securely.

  • Heat the mixture to 140 °C with vigorous stirring for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the solid catalyst. The catalyst can be washed with methanol and dried for potential reuse.

  • Remove the excess methanol from the filtrate under reduced pressure.

  • The resulting residue is the crude methyl ester. Further purification can be performed by distillation or chromatography if required.

Diagrams

Experimental Workflow for Bismuth-Catalyzed Esterification

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Carboxylic Acid + Alcohol Flask Reaction Flask Reactants->Flask Catalyst This compound Catalyst->Flask Heating Heating (Reflux) Flask->Heating Stirring Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Filtration Catalyst Filtration Monitoring->Filtration Reaction Complete Extraction Solvent Extraction & Washing Filtration->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Product Final Ester Product Purification->Product

Caption: General workflow for bismuth-catalyzed esterification.

Logical Relationship of Fischer-Speier Esterification

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Carboxylic_Acid Carboxylic Acid Ester Ester Carboxylic_Acid->Ester Alcohol Alcohol Alcohol->Ester Acid_Catalyst Acid Catalyst (e.g., this compound) Acid_Catalyst->Ester Catalyzes Water Water

References

Application Notes and Protocols for Friedel-Crafts Reactions Using Bismuth Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings through alkylation and acylation.[1] Traditionally, these reactions employ stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), which present challenges related to handling, waste disposal, and catalyst recovery.[1][2] In the pursuit of greener and more efficient chemical methodologies, there is growing interest in the use of alternative, less toxic, and recyclable catalysts.

Bismuth compounds have emerged as promising "green" catalysts in organic synthesis due to their low toxicity, cost-effectiveness, and tolerance to air and moisture.[3] While various bismuth salts, particularly bismuth(III) triflate (Bi(OTf)₃), have been extensively studied and proven to be highly effective catalysts for Friedel-Crafts reactions,[4][5] specific literature on the application of bismuth sulfate (B86663) (Bi₂(SO₄)₃) is scarce.

This document provides a detailed, adapted experimental protocol for a Friedel-Crafts acylation reaction using bismuth sulfate as the catalyst. The protocol is based on established procedures for other bismuth(III) salts and is intended to serve as a starting point for researchers exploring the catalytic activity of this compound in this context.

Comparative Data of Bismuth Catalysts in Friedel-Crafts Acylation

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Bismuth(III) Triflate (Bi(OTf)₃)1 - 5Nitromethane (B149229) or Solvent-free25 - 800.5 - 490 - 98[4][6]
Bismuth(III) Chloride (BiCl₃)10Dichloromethane (B109758)252 - 685 - 95[3]
Bismuth(III) Sulfate (Bi₂(SO₄)₃) 5 - 15 (estimated) Nitromethane (proposed) 50 - 100 (estimated) 2 - 8 (estimated) (Hypothetical) N/A
Bismuth(III) Nitrate (Bi(NO₃)₃·5H₂O)10Acetic Anhydride (B1165640)80192N/A

Experimental Protocol: Friedel-Crafts Acylation of Anisole (B1667542) with Acetic Anhydride using this compound (Adapted)

Disclaimer: This protocol is adapted from established procedures for bismuth(III) triflate-catalyzed Friedel-Crafts reactions. Optimization of reaction conditions (catalyst loading, temperature, and reaction time) may be necessary for optimal performance with this compound.

Materials:

  • Anisole (freshly distilled)

  • Acetic anhydride

  • Bismuth(III) sulfate (Bi₂(SO₄)₃)

  • Nitromethane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anisole (10 mmol, 1.08 g), acetic anhydride (12 mmol, 1.22 g), and anhydrous nitromethane (20 mL).

  • Catalyst Addition: Add bismuth(III) sulfate (0.5 mmol, 0.35 g, 5 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at 80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of dichloromethane and 50 mL of water.

  • Extraction: Shake the separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired 4-methoxyacetophenone.

Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Anisole, Acetic Anhydride, and Nitromethane B Add this compound Catalyst A->B C Heat and Stir at 80°C B->C D Monitor by TLC C->D E Quench and Extract with DCM D->E F Wash with NaHCO3 and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I I H->I Product: 4-Methoxyacetophenone

Caption: Experimental workflow for this compound-catalyzed Friedel-Crafts acylation.

Proposed Catalytic Cycle

G catalyst Bi₂(SO₄)₃ activated_complex Activated Complex [Bi₂(SO₄)₃ · (CH₃CO)₂O] catalyst->activated_complex Coordination acyl_anhydride Acetic Anhydride acyl_anhydride->activated_complex acylium Acylium Ion [CH₃CO]⁺ activated_complex->acylium Generation sigma_complex σ-Complex acylium->sigma_complex Electrophilic Attack anisole Anisole anisole->sigma_complex product 4-Methoxyacetophenone sigma_complex->product Deprotonation product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for this compound-catalyzed Friedel-Crafts acylation.

Concluding Remarks

While this compound is not a commonly cited catalyst for Friedel-Crafts reactions, its potential as a low-cost, low-toxicity Lewis acid warrants investigation. The provided protocol, adapted from procedures using other bismuth salts, offers a solid foundation for such exploratory studies. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and selectivities. The successful application of this compound would represent a valuable addition to the toolkit of green catalytic methods for C-C bond formation in aromatic systems, with significant implications for the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols: Bismuth Sulfate in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bismuth sulfate (B86663) (Bi₂(SO₄)₃) is a versatile, low-toxicity inorganic salt that serves as a valuable reagent in various analytical chemistry applications. Its utility is primarily centered on the quantitative determination of phosphate (B84403), a crucial analyte in environmental, biological, and pharmaceutical samples. This document provides detailed application notes and experimental protocols for two primary methods of phosphate determination using bismuth sulfate as the key reagent: Spectrophotometric Determination via the Bismuth-Phosphomolybdate Complex and Complexometric Back-Titration.

Application Note 1: Spectrophotometric Determination of Phosphate

This method is based on the formation of a stable, blue-colored bismuth-phosphomolybdate (BiPMo) complex in an acidic medium. The intensity of the color, measured spectrophotometrically, is directly proportional to the phosphate concentration. This technique is highly sensitive and suitable for determining trace levels of phosphate in aqueous samples.[1]

Quantitative Data

The performance of the spectrophotometric method for phosphate determination using a bismuth-based reagent is summarized in the table below.

ParameterValue (Aqueous Solution)Value (IBMK Extraction)
Wavelength (λmax)720 nm670 nm
Linear Range0 - 0.6 mg/L P0 - 1.2 mg/L P
Molar Absorptivity (ε)1.66 x 10⁴ L·mol⁻¹·cm⁻¹2.1 x 10⁴ L·mol⁻¹·cm⁻¹
Limit of Detection (LOD)0.0059 mg/L0.0050 mg/L
Data derived from studies on the bismuth-phosphomolybdate complex method.[1]
Experimental Protocol

1. Reagent Preparation:

  • This compound Stock Solution (0.01 M): Dissolve 7.06 g of this compound (Bi₂(SO₄)₃) in 100 mL of 2 M nitric acid and dilute to 1 liter with deionized water.

  • Ammonium (B1175870) Molybdate (B1676688) Solution (0.12 M): Dissolve 21.1 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 1 liter of deionized water.

  • Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. Prepare this solution fresh daily.

  • Perchloric Acid (5 M): Prepare by diluting concentrated perchloric acid.

  • Standard Phosphate Solution (100 mg/L P): Dissolve 0.4394 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄), previously dried at 105°C for 1 hour, in deionized water and dilute to 1 liter. Prepare working standards by serial dilution.

2. Calibration Curve Construction:

  • Into a series of 50 mL volumetric flasks, pipette appropriate volumes of the working standard phosphate solutions to cover the linear range (e.g., 0, 0.1, 0.2, 0.4, 0.6 mg/L P).

  • To each flask, add 2.5 mL of 5 M perchloric acid.

  • Add 1 mL of 0.12 M ammonium molybdate solution and swirl to mix.

  • Add 2 mL of the 0.01 M this compound stock solution and swirl.

  • Add 2.5 mL of 0.1 M ascorbic acid solution, dilute to the mark with deionized water, and mix thoroughly.

  • Allow the solutions to stand for 10 minutes for full color development.

  • Measure the absorbance of each standard at 720 nm against a reagent blank (the "0 mg/L P" standard).

  • Plot a graph of absorbance versus phosphate concentration to obtain the calibration curve.

3. Sample Analysis:

  • Take a known volume of the sample (pre-filtered if necessary) and place it in a 50 mL volumetric flask.

  • Follow steps 2-6 as described for the calibration curve construction.

  • Measure the absorbance of the sample at 720 nm.

  • Determine the phosphate concentration in the sample from the calibration curve.

Experimental Workflow

G Spectrophotometric Phosphate Analysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound, Molybdate, Ascorbic Acid, and Standard Solutions B Pipette Standard/Sample into Volumetric Flasks A->B C Add Perchloric Acid B->C D Add Ammonium Molybdate C->D E Add this compound Solution D->E F Add Ascorbic Acid & Dilute E->F G Incubate for 10 min F->G H Measure Absorbance at 720 nm G->H I Plot Calibration Curve H->I J Determine Sample Concentration I->J

Caption: Workflow for spectrophotometric phosphate determination.

Application Note 2: Phosphate Determination by Complexometric Back-Titration

This method is suitable for samples with higher phosphate concentrations and involves the precipitation of phosphate as bismuth phosphate (BiPO₄) using a known excess of this compound. The unreacted bismuth(III) ions in the supernatant are then titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator.[2][3]

Quantitative Data

This titrimetric method provides robust and accurate quantification of phosphate in various matrices. The precision and accuracy are typically high, with results falling within accepted analytical limits.

ParameterTypical Value
Analyte Rangemg to g levels of phosphate
Precision (RSD)< 1%
Accuracy98-102% recovery
Typical performance characteristics for complexometric titrations.
Experimental Protocol

1. Reagent Preparation:

  • Standard this compound Solution (0.05 M): Accurately weigh approximately 17.65 g of this compound (Bi₂(SO₄)₃) and dissolve it in 2 M nitric acid, then dilute to 500 mL with 2 M nitric acid. Standardize this solution against a primary standard zinc or lead solution.

  • Standard EDTA Solution (0.05 M): Dissolve approximately 18.61 g of disodium (B8443419) EDTA dihydrate in deionized water and dilute to 1 liter. Standardize against a primary standard calcium carbonate or zinc solution.

  • Xylenol Orange Indicator: Dissolve 0.1 g of xylenol orange in 100 mL of deionized water.

  • Nitric Acid (2 M): Prepare by diluting concentrated nitric acid.

  • Hexamethylenetetramine (Buffer): Solid.

2. Sample Analysis:

  • Accurately transfer a known volume or weight of the phosphate-containing sample into a 250 mL beaker.

  • Acidify the sample with a few drops of 2 M nitric acid.

  • Add a precise, excess volume of the standard 0.05 M this compound solution to precipitate the phosphate as bismuth phosphate.

  • Gently heat the solution to about 70-80°C for 15 minutes to ensure complete precipitation.

  • Cool the solution to room temperature and filter the bismuth phosphate precipitate, collecting the filtrate and washings in a 500 mL conical flask. Alternatively, the titration can be performed in the presence of the precipitate.

  • Adjust the pH of the filtrate to 5.0-5.5 using solid hexamethylenetetramine.

  • Add a few drops of xylenol orange indicator. The solution should turn red due to the excess Bi³⁺ ions.

  • Titrate the excess bismuth(III) with the standard 0.05 M EDTA solution until the color changes from red to a lemon yellow endpoint.

  • Record the volume of EDTA used.

3. Calculation:

The amount of phosphate is calculated based on the difference between the initial amount of bismuth added and the amount of bismuth titrated with EDTA.

  • Moles of Bi³⁺ added = Molarity of Bi₂(SO₄)₃ × Volume of Bi₂(SO₄)₃ × 2

  • Moles of excess Bi³⁺ = Molarity of EDTA × Volume of EDTA

  • Moles of Bi³⁺ reacted with phosphate = Moles of Bi³⁺ added - Moles of excess Bi³⁺

  • Since the stoichiometry of the reaction Bi³⁺ + PO₄³⁻ → BiPO₄ is 1:1, the moles of phosphate are equal to the moles of Bi³⁺ that reacted.

Logical Relationship Diagram

G Complexometric Back-Titration Logic A Sample containing PO₄³⁻ B Add known excess of Bi₂(SO₄)₃ A->B Step 1 C Precipitation of BiPO₄ B->C Reaction 1 D Excess Bi³⁺ remains in solution B->D Result E Titrate with standard EDTA D->E Step 2 F Bi³⁺-EDTA complex formed E->F Reaction 2 G Endpoint detection (color change) F->G Observation H Calculate reacted Bi³⁺ G->H Calculation Step I Determine initial PO₄³⁻ amount H->I Final Result

Caption: Logical flow of complexometric back-titration for phosphate.

References

Application Notes and Protocols for the Synthesis of Homoallyl Ethers Catalyzed by Bismuth(III) Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of homoallyl ethers utilizing bismuth(III) salts as catalysts. This method offers a mild, efficient, and environmentally friendly alternative to traditional synthetic routes, making it highly attractive for applications in pharmaceutical and organic synthesis. Bismuth(III) salts, particularly bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), are effective Lewis acid catalysts that can be used in low catalytic amounts, are relatively non-toxic, and are tolerant to air and moisture.[1]

Introduction

Homoallyl ethers are valuable synthetic intermediates in organic chemistry, finding applications in the synthesis of natural products and pharmaceuticals. The bismuth(III)-catalyzed synthesis of these ethers typically involves the reaction of an aldehyde or its corresponding acetal (B89532) with an allylating agent, such as allyltrimethylsilane (B147118). The key advantages of this methodology include mild reaction conditions, often at room temperature, and high catalytic efficiency.[2][3] Several approaches have been developed, including the direct allylation of acetals and one-pot syntheses from aldehydes.[2]

Reaction Mechanisms and Pathways

The synthesis of homoallyl ethers catalyzed by bismuth(III) salts can proceed through different pathways depending on the starting materials. The general mechanism involves the activation of the carbonyl or acetal group by the Lewis acidic bismuth catalyst, followed by nucleophilic attack by the allylating agent.

Diagram: General Reaction Scheme

G cluster_0 Starting Materials cluster_1 Catalyst cluster_2 Product Aldehyde Aldehyde (RCHO) Product Homoallyl Ether Aldehyde->Product One-pot synthesis Acetal Acetal (RCH(OR')₂) Acetal->Product Direct allylation AllylSilane Allyltrimethylsilane AllylSilane->Product Catalyst Bi(OTf)₃ Catalyst->Aldehyde Catalyst->Acetal

Caption: Overview of bismuth(III)-catalyzed homoallyl ether synthesis.

Diagram: Proposed Catalytic Cycle for Acetal Allylation

G Acetal Acetal Activated_Complex [Acetal-Bi(OTf)₃] Complex Acetal->Activated_Complex + Bi(OTf)₃ Bi(OTf)₃ Bi(OTf)₃ Oxocarbenium_Ion Oxocarbenium Ion Activated_Complex->Oxocarbenium_Ion - R'OH Homoallyl_Ether Homoallyl_Ether Oxocarbenium_Ion->Homoallyl_Ether + Allyltrimethylsilane Allyltrimethylsilane Allyltrimethylsilane Homoallyl_Ether->Bi(OTf)₃ - Me₃SiOTf (Regenerates Catalyst) Me₃SiOTf Me₃SiOTf

Caption: Proposed catalytic cycle for the allylation of acetals.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of homoallyl ethers from various substrates, as reported in the literature.

Table 1: Bismuth Triflate Catalyzed Allylation of Acetals
EntryAcetal SubstrateCatalyst Loading (mol%)Time (h)Yield (%)
1Benzaldehyde dimethyl acetal1.00.595
24-Methoxybenzaldehyde dimethyl acetal1.00.592
34-Chlorobenzaldehyde dimethyl acetal1.01.088
4Cinnamaldehyde dimethyl acetal1.01.585
5Heptanal dimethyl acetal1.02.082

Data compiled from literature reports where Bi(OTf)₃ was used as the catalyst and allyltrimethylsilane as the allylating agent in dichloromethane (B109758) at room temperature.

Table 2: One-Pot Synthesis of Homoallyl Ethers from Aldehydes
EntryAldehyde SubstrateAlcohol/AlkoxysilaneCatalyst Loading (mol%)Time (h)Yield (%)
1BenzaldehydeMethanol0.1685
24-NitrobenzaldehydeMethanol0.5878
32-NaphthaldehydeMethanol0.1782
4BenzaldehydeBenzyl alcohol1.01275
5CyclohexanecarboxaldehydeMethanol1.01070

Data represents typical yields from three-component reactions involving an aldehyde, an alcohol or alkoxysilane, and allyltrimethylsilane, catalyzed by Bi(OTf)₃.[2]

Experimental Protocols

The following are detailed protocols for the synthesis of homoallyl ethers catalyzed by bismuth(III) triflate.

Protocol 1: Synthesis of a Homoallyl Ether from an Acetal

Materials:

  • Acetal (e.g., Benzaldehyde dimethyl acetal)

  • Allyltrimethylsilane

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of the acetal (1.0 mmol) in dichloromethane (5 mL) at room temperature, add bismuth(III) triflate (0.01 mmol, 1.0 mol%).

  • To this mixture, add allyltrimethylsilane (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction with saturated sodium bicarbonate solution (10 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallyl ether.

Protocol 2: One-Pot Synthesis of a Homoallyl Ether from an Aldehyde

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Alcohol (e.g., Methanol) or Alkoxytrimethylsilane

  • Allyltrimethylsilane

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred mixture of the aldehyde (1.0 mmol) and the alcohol (3.0 mmol) or alkoxytrimethylsilane (1.2 mmol) in dichloromethane (5 mL) at room temperature, add bismuth(III) triflate (0.001 mmol, 0.1 mol%).

  • Stir the mixture for 10-15 minutes to allow for in situ acetal formation.

  • Add allyltrimethylsilane (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, work up the reaction mixture as described in Protocol 1 (steps 4-7).

Applications in Drug Development

The mild and efficient nature of bismuth(III)-catalyzed homoallyl ether synthesis makes it a valuable tool in drug discovery and development. The homoallyl ether moiety can be further functionalized to introduce diverse chemical entities. This methodology allows for the rapid generation of libraries of complex molecules for biological screening. The low toxicity of the bismuth catalyst is a significant advantage in the synthesis of pharmaceutical intermediates, minimizing concerns about heavy metal contamination in the final active pharmaceutical ingredient (API).

Conclusion

The synthesis of homoallyl ethers catalyzed by bismuth(III) salts, particularly Bi(OTf)₃, represents a robust and versatile synthetic method. The protocols outlined in this document provide a foundation for researchers to apply this methodology in their own synthetic endeavors. The mild reaction conditions, high yields, and the use of a relatively non-toxic and environmentally benign catalyst make this an attractive approach for modern organic synthesis and drug development.

References

Preparation of Bismuth Standard Solutions from Bismuth Sulfate: Application Notes and Protocols for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of bismuth standard solutions using bismuth sulfate (B86663). Accurate and reliable standard solutions are critical for a variety of analytical applications in the pharmaceutical industry, including the quantification of bismuth in active pharmaceutical ingredients (APIs), excipients, and final drug products, as well as for elemental impurity analysis as mandated by regulatory bodies. This application note details the necessary materials, a step-by-step protocol for the preparation of a 1000 ppm bismuth stock solution, and subsequent dilutions. It also includes information on the stability and storage of these solutions and highlights their application in drug development.

Introduction

Bismuth compounds have a long history of use in pharmaceutical formulations for treating gastrointestinal ailments.[1][2][3] The accurate determination of bismuth content is crucial for ensuring the quality, safety, and efficacy of these products. Furthermore, with the implementation of stringent regulations such as USP General Chapters <232> and <233> on elemental impurities, the need for precise analytical standards for elements like bismuth has become paramount in the pharmaceutical industry.[4][5] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for this purpose, and its accuracy relies on the quality of the standard solutions used for calibration.[6][7][8][9]

This application note provides a detailed protocol for the preparation of bismuth standard solutions from bismuth sulfate (Bi₂(SO₄)₃), a moderately water- and acid-soluble salt.[10] While other bismuth salts or the pure metal are also used, this compound can be a convenient and cost-effective starting material. The protocol emphasizes the use of nitric acid to ensure the complete dissolution and stability of the bismuth ions in solution.

Materials and Reagents

  • Bismuth (III) sulfate (Bi₂(SO₄)₃), analytical grade

  • Nitric acid (HNO₃), trace metal grade, concentrated (65-70%)

  • Deionized water (Type I, 18.2 MΩ·cm)

  • Volumetric flasks, Class A (100 mL and 1000 mL)

  • Pipettes, calibrated

  • Analytical balance

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Protocols

Preparation of 1000 ppm Bismuth Stock Solution
  • Calculate the required mass of this compound:

    • The molecular weight of this compound (Bi₂(SO₄)₃) is 706.14 g/mol .

    • The atomic weight of Bismuth (Bi) is 208.98 g/mol .

    • The percentage of Bismuth in this compound is ((2 * 208.98) / 706.14) * 100% ≈ 59.20%.

    • To prepare a 1000 ppm (1000 mg/L) Bismuth solution, you need 1000 mg of Bi per liter.

    • Therefore, the mass of Bi₂(SO₄)₃ required is 1000 mg / 0.5920 = 1689.19 mg or 1.6892 g.

  • Dissolution Procedure:

    • Accurately weigh 1.6892 g of this compound on an analytical balance.

    • Transfer the weighed this compound to a 1000 mL Class A volumetric flask.

    • Carefully add approximately 100 mL of deionized water to the flask.

    • Slowly add 50 mL of concentrated nitric acid to the flask under a fume hood. The dissolution of this compound should be carried out in a dilute nitric acid solution to prevent hydrolysis and precipitation of bismuth salts.[10]

    • Gently swirl the flask to dissolve the this compound. If necessary, the solution can be gently warmed to aid dissolution.

    • Once the solid is completely dissolved, allow the solution to cool to room temperature.

    • Dilute the solution to the 1000 mL mark with deionized water.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer and Storage:

    • Transfer the prepared 1000 ppm Bismuth stock solution to a clean, clearly labeled, and tightly sealed polyethylene (B3416737) or borosilicate glass bottle.

    • Store the solution at room temperature (15-25°C) away from direct sunlight.

Preparation of Working Standard Solutions

Working standard solutions of lower concentrations can be prepared by diluting the 1000 ppm stock solution. For example, to prepare a 10 ppm working standard:

  • Pipette 10 mL of the 1000 ppm Bismuth stock solution into a 1000 mL Class A volumetric flask.

  • Dilute to the mark with 2-5% nitric acid (prepared by diluting concentrated nitric acid with deionized water).[11]

  • Mix thoroughly.

  • Prepare fresh working standards daily or as needed.

Data Presentation

Table 1: Quantitative Data for Preparation of Bismuth Standard Solutions

ParameterValue
Stock Solution Concentration 1000 ppm (mg/L) Bi
Starting Material Bismuth (III) Sulfate (Bi₂(SO₄)₃)
Molecular Weight of Bi₂(SO₄)₃ 706.14 g/mol
Atomic Weight of Bi 208.98 g/mol
Mass of Bi₂(SO₄)₃ per 1 L of 1000 ppm Bi solution 1.6892 g
Solvent Dilute Nitric Acid
Final Volume of Stock Solution 1000 mL

Table 2: Recommended Storage and Stability of Bismuth Standard Solutions

SolutionConcentrationStorage ContainerStorage ConditionsRecommended Re-evaluation Interval
Stock Solution1000 ppmPolyethylene or Borosilicate GlassRoom Temperature (15-25°C), dark6-12 months
Working Standards1-100 ppmPolyethylene or Borosilicate GlassRoom Temperature (15-25°C), darkPrepare fresh daily

Note: The stability of standard solutions can be affected by various factors. It is recommended to periodically verify the concentration of the stock solution against a certified reference material (CRM).[12][13]

Applications in Drug Development

Bismuth standard solutions are essential for various analytical procedures in drug development and quality control:

  • Elemental Impurity Analysis: To meet the requirements of USP <232> and ICH Q3D for the control of elemental impurities in pharmaceutical products.[4][5] Bismuth is one of the elements that may need to be monitored.

  • Assay of Bismuth-Containing Drugs: For the accurate quantification of the active pharmaceutical ingredient (API) in drugs like bismuth subsalicylate or bismuth subcitrate.

  • Quality Control of Raw Materials: To test for the presence of bismuth as a contaminant in raw materials and excipients used in drug manufacturing.

  • Leachable and Extractable Studies: To determine if bismuth leaches from container closure systems into the drug product.

Workflow and Diagrams

The following diagram illustrates the workflow for the preparation of a bismuth standard solution.

G cluster_prep Preparation of 1000 ppm Bismuth Stock Solution cluster_working Preparation of Working Standard Solution A Calculate Mass of This compound B Weigh this compound A->B C Transfer to 1000 mL Volumetric Flask B->C D Add Deionized Water and Nitric Acid C->D E Dissolve and Cool D->E F Dilute to Volume E->F G Homogenize F->G H Transfer and Store G->H I Pipette Stock Solution H->I J Transfer to Volumetric Flask I->J K Dilute with 2-5% Nitric Acid J->K L Mix Thoroughly K->L

Caption: Workflow for preparing bismuth standard solutions.

The following diagram illustrates the logical relationship for ensuring the quality of the prepared standard solution.

G A Accurate Calculation and Weighing B Use of Calibrated Equipment C High Purity Reagents D Proper Dissolution and Dilution Technique E Correct Storage and Labeling F Periodic Verification against CRM

Caption: Key factors for ensuring standard solution quality.

References

use of bismuth sulfate for the determination of other metal sulfates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate determination of sulfate (B86663) ions is critical in various fields, including environmental monitoring, industrial quality control, and pharmaceutical analysis. While the direct use of bismuth sulfate for the quantitative determination of other metal sulfates is not a widely documented or standard analytical method, this document outlines the principles of common, well-established techniques for sulfate analysis. These methods, primarily based on the precipitation of sulfate ions, can be adapted for the determination of metal sulfates in various sample matrices.

This document provides detailed protocols for the two most common and validated methods for sulfate determination: Gravimetric Analysis by Precipitation with Barium Chloride and Turbidimetric Analysis.

Principle of Sulfate Determination

The foundational principle behind the most common methods for sulfate determination is the reaction of sulfate ions (SO₄²⁻) with barium chloride (BaCl₂) in an acidic solution to form a highly insoluble precipitate of barium sulfate (BaSO₄).

Reaction: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

The amount of sulfate in the original sample can then be determined either by weighing the isolated precipitate (gravimetric method) or by measuring the turbidity of the suspension (turbidimetric method).

I. Gravimetric Determination of Sulfate

Application Note:

Gravimetric analysis is a highly accurate and precise method for determining sulfate concentration, often considered a reference method. It is suitable for samples with relatively high concentrations of sulfate (typically >10 mg/L) and is less susceptible to interference from colored or UV-absorbing substances compared to spectrophotometric methods. The primary sources of error are co-precipitation of other ions and incomplete precipitation.

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh a portion of the metal sulfate sample expected to contain between 25 and 250 mg of sulfate.
  • Dissolve the sample in approximately 200 mL of deionized water in a 400 mL beaker.
  • Acidify the solution with 1:1 hydrochloric acid to a pH of approximately 2-3. This prevents the precipitation of other barium salts such as carbonate and phosphate.
  • Heat the solution to near boiling.

2. Precipitation:

  • While stirring the hot sample solution gently, slowly add a warm 5% (w/v) solution of barium chloride (BaCl₂) dropwise.
  • Continue adding the BaCl₂ solution until precipitation is complete, then add a small excess (approximately 10%) to ensure all sulfate has precipitated.
  • Cover the beaker with a watch glass and digest the precipitate by keeping the solution just below boiling for at least one hour. This process, known as Ostwald ripening, encourages the formation of larger, more easily filterable crystals.

3. Filtration and Washing:

  • Filter the hot suspension through a pre-weighed, ashless filter paper (e.g., Whatman No. 42).
  • Wash the precipitate in the beaker with several small portions of hot deionized water, decanting the washings through the filter.
  • Transfer the precipitate to the filter paper and continue washing with hot deionized water until the filtrate is free of chloride ions. (Test a small portion of the filtrate with a few drops of silver nitrate (B79036) solution; the absence of a white precipitate indicates complete washing).

4. Drying and Ignition:

  • Carefully fold the filter paper containing the precipitate and place it in a pre-weighed porcelain crucible.
  • Dry the crucible and its contents in an oven at 105°C.
  • Char the filter paper over a low flame without allowing it to ignite.
  • Transfer the crucible to a muffle furnace and ignite at 800°C for at least one hour.
  • Cool the crucible in a desiccator to room temperature and weigh.
  • Repeat the ignition, cooling, and weighing steps until a constant mass is achieved.

5. Calculation:

  • Calculate the mass of the BaSO₄ precipitate.
  • The mass of sulfate in the sample is calculated using the following formula: Mass of SO₄²⁻ = Mass of BaSO₄ × (Molar Mass of SO₄²⁻ / Molar Mass of BaSO₄) (Gravimetric Factor = 96.06 / 233.38 = 0.41158)

Workflow for Gravimetric Sulfate Determination:

gravimetric_workflow cluster_prep Sample Preparation cluster_precip Precipitation cluster_iso Isolation & Weighing Sample Metal Sulfate Sample Dissolution Dissolve in DI Water Sample->Dissolution Acidification Acidify with HCl Dissolution->Acidification Heating Heat to Near Boiling Acidification->Heating Precipitation Add BaCl₂ Solution Heating->Precipitation Digestion Digest Precipitate Precipitation->Digestion Filtration Filter & Wash Digestion->Filtration Ignition Dry & Ignite Filtration->Ignition Weighing Cool & Weigh Ignition->Weighing Calculation Calculate Sulfate Weighing->Calculation

Figure 1. Workflow for Gravimetric Determination of Sulfate.

II. Turbidimetric Determination of Sulfate

Application Note:

The turbidimetric method is a rapid and sensitive technique suitable for determining sulfate concentrations in a range of approximately 1 to 40 mg/L. It is widely used for analyzing large numbers of samples, such as in water quality monitoring. The method's accuracy depends on precise control of reaction conditions (e.g., temperature, stirring rate, and time) to ensure uniform precipitate formation. Interferences can arise from colored or suspended matter in the sample.

Experimental Protocol:

1. Reagent Preparation:

  • Conditioning Reagent: Dissolve 75 g of sodium chloride (NaCl) in 300 mL of deionized water. Add 30 mL of concentrated hydrochloric acid (HCl), 100 mL of 95% isopropanol, and 50 mL of glycerol. Mix well.
  • Barium Chloride (BaCl₂): Use finely crystalline BaCl₂.
  • Sulfate Standard Solution (100 mg/L): Dissolve 0.1479 g of anhydrous sodium sulfate (Na₂SO₄) in deionized water and dilute to 1.0 L.

2. Calibration Curve Preparation:

  • Prepare a series of sulfate standards with concentrations ranging from 0 to 40 mg/L by diluting the 100 mg/L standard solution.
  • Pipette 50 mL of each standard into a separate 250 mL Erlenmeyer flask.
  • Add 5.0 mL of the conditioning reagent to each flask and mix.
  • While stirring at a constant speed, add a spoonful (approximately 0.2-0.3 g) of BaCl₂ crystals. Begin timing immediately.
  • Stir for exactly 60 seconds.
  • Measure the turbidity of the suspension using a nephelometer or spectrophotometer at 420 nm after a fixed time interval (e.g., 2 minutes) to allow for consistent turbidity development.
  • Plot the turbidity readings against the corresponding sulfate concentrations to create a calibration curve.

3. Sample Analysis:

  • Pipette 50 mL of the sample (or a suitable aliquot diluted to 50 mL) into a 250 mL Erlenmeyer flask.
  • Follow the same procedure as for the standards: add conditioning reagent, stir, add BaCl₂, and measure turbidity at the same fixed time interval.
  • Determine the sulfate concentration of the sample from the calibration curve.

4. Data Presentation:

ParameterGravimetric MethodTurbidimetric Method
Principle Measurement of the mass of BaSO₄ precipitateMeasurement of the turbidity of a BaSO₄ suspension
Typical Range > 10 mg/L1 - 40 mg/L
Accuracy HighModerate to High
Precision HighModerate
Throughput LowHigh
Interferences Co-precipitation of other ionsColor, suspended matter

Logical Relationship in Turbidimetric Analysis:

turbidimetric_logic cluster_reaction Reaction Conditions cluster_process Process cluster_measurement Measurement & Result Sulfate Sulfate Ions (SO₄²⁻) Precipitation Formation of BaSO₄ Suspension Sulfate->Precipitation Barium Barium Chloride (BaCl₂) Barium->Precipitation Conditioning Conditioning Reagent Conditioning->Precipitation Turbidity Development of Turbidity Precipitation->Turbidity Measurement Measure Turbidity (420 nm) Turbidity->Measurement Concentration Determine Concentration via Calibration Curve Measurement->Concentration

Figure 2. Logical Flow of Turbidimetric Sulfate Analysis.

Conclusion

For researchers, scientists, and drug development professionals requiring the determination of metal sulfates, the choice of method depends on the required accuracy, sample throughput, and concentration range. While the direct application of this compound for this purpose is not well-established, the gravimetric and turbidimetric methods using barium chloride are robust, validated, and widely accepted procedures. The protocols provided herein offer a comprehensive guide for the successful implementation of these essential analytical techniques.

References

Application Notes and Protocols for Catalytic Oxidative Dehydrogenation with Bismuth-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of bismuth-based catalysts in catalytic oxidative dehydrogenation (ODH) reactions. This document is intended to serve as a practical guide for researchers in academia and industry, including those in drug development who may utilize ODH for the synthesis of key intermediates.

Introduction to Catalytic Oxidative Dehydrogenation with Bismuth-Based Catalysts

Catalytic oxidative dehydrogenation (ODH) is a crucial process for the production of unsaturated hydrocarbons, which are vital building blocks in the chemical and pharmaceutical industries. Bismuth-based catalysts, particularly bismuth molybdates and, to a lesser extent, bismuth vanadates, have demonstrated significant efficacy and selectivity in these reactions.

The general principle of ODH involves the removal of hydrogen from a hydrocarbon substrate in the presence of an oxidant, typically oxygen, to form a double bond. Bismuth-based catalysts facilitate this reaction at lower temperatures compared to non-oxidative dehydrogenation, offering advantages in terms of energy efficiency and reduced coking. The most widely accepted mechanism for ODH over bismuth molybdate (B1676688) catalysts is the Mars-van Krevelen mechanism.[1] In this process, the hydrocarbon is oxidized by lattice oxygen from the catalyst, which is subsequently re-oxidized by gaseous oxygen.

Catalyst Systems and Performance Data

Bismuth-based catalysts can be broadly categorized into pure bismuth molybdates, multicomponent bismuth molybdates, and bismuth vanadates. The choice of catalyst depends on the specific substrate and desired product.

Bismuth Molybdate Catalysts

Several phases of bismuth molybdate have been studied for ODH, with the most common being α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆. The γ-phase, in particular, has shown excellent performance in the ODH of n-butene to 1,3-butadiene.[1] The catalytic performance is highly dependent on the catalyst preparation method and the resulting physicochemical properties, such as crystal phase and oxygen mobility.[1]

Table 1: Performance of Bismuth Molybdate Catalysts in the Oxidative Dehydrogenation of Propylene (B89431)

Catalyst CompositionSynthesis MethodReaction Temperature (°C)Propylene Conversion (%)Acrolein Selectivity (%)Reference
γ-Bi₂MoO₆Hydrothermal (pH 6-7)40035-58up to 92[2]
α-Bi₂Mo₃O₁₂Co-precipitation450~56~91[3]
β-Bi₂Mo₂O₉Co-precipitation450< α and γ phases< α and γ phases[3]
Multicomponent Bismuth Molybdate Catalysts

The addition of other metal oxides to bismuth molybdate can significantly enhance catalytic activity and selectivity. Common promoters include iron, cobalt, nickel, and potassium. These multicomponent catalysts are often used in industrial applications. For instance, a Bi-Mo-Co-Fe-K-O system is used for the oxidation of propene to acrolein.[4]

Table 2: Performance of Multicomponent Bismuth Molybdate Catalysts in the Oxidative Dehydrogenation of n-Butene

Catalyst CompositionSynthesis MethodReaction Temperature (°C)n-Butene Conversion (%)1,3-Butadiene Yield (%)Reference
Co₉Fe₃Bi₁Mo₁₂O₅₁Co-precipitationNot specifiedHigher than γ-Bi₂MoO₆Higher than γ-Bi₂MoO₆[1]
BiMoKNiCoFePOₓ/SiO₂Not specifiedNot specifiedInhibition by co-fed hydrocarbons observedInfluenced by coke formation[5]
Bismuth Vanadate (B1173111) Catalysts

Bismuth vanadate (BiVO₄) catalysts are being explored for the ODH of alkanes, such as propane (B168953). While research in this area is less extensive than for bismuth molybdates, BiVO₄ shows promise for the selective oxidation of light alkanes.

Table 3: Performance of Bismuth Vanadate-Based Catalysts in the Oxidative Dehydrogenation of Alkanes

Catalyst CompositionSubstrateReactionKey FindingsReference
Quantum-sized BiVO₄ nanoparticlesMethanePhotocatalytic OxidationHigh selectivity to methanol (B129727) (96.6%) or formaldehyde (B43269) (86.7%) under controlled conditions.[6]
VOx/CaO–γ-Al₂O₃PropaneOxidative DehydrogenationVOx/CaO–γ-Al₂O₃ (1:1) showed 65% propane conversion and 85% propylene selectivity.[7]

Experimental Protocols

This section provides detailed protocols for the synthesis of bismuth-based catalysts and for conducting catalytic ODH experiments.

Catalyst Synthesis Protocols

This protocol is adapted from procedures described for the synthesis of bismuth molybdate catalysts.[8]

Materials:

Procedure:

  • Solution A Preparation: Dissolve a stoichiometric amount of Bi(NO₃)₃·5H₂O in a 2 M nitric acid solution with stirring until a clear solution is obtained.

  • Solution B Preparation: Dissolve a stoichiometric amount of (NH₄)₆Mo₇O₂₄·4H₂O in deionized water with stirring.

  • Precipitation: Slowly add Solution A to Solution B while vigorously stirring. A precipitate will form.

  • pH Adjustment: Adjust the pH of the resulting slurry to approximately 7.0 by the dropwise addition of ammonium hydroxide solution.

  • Aging: Continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for aging of the precipitate.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove residual ions.

  • Drying: Dry the obtained solid in an oven at a specified temperature (e.g., 110 °C) overnight.

  • Calcination: Calcine the dried powder in a furnace with a controlled temperature program. A typical procedure involves heating to a target temperature (e.g., 450-500 °C) at a specific ramp rate (e.g., 2-5 °C/min) and holding for several hours (e.g., 4-6 hours) in air.

This protocol is based on the mild hydrothermal synthesis methods reported for producing various phases of bismuth molybdate.[2]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Nitric acid (HNO₃) or other pH-adjusting agents

  • Deionized water

Procedure:

  • Precursor Solution: Prepare a solution by dissolving stoichiometric amounts of Bi(NO₃)₃·5H₂O and (NH₄)₆Mo₇O₂₄·4H₂O in an acidic aqueous solution (e.g., 2 M HNO₃). The Bi/Mo ratio and pH are critical parameters that determine the final phase of the bismuth molybdate.[2]

  • Hydrothermal Treatment: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave in an oven at a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).

  • Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by filtration.

  • Washing and Drying: Wash the product thoroughly with deionized water and ethanol, and then dry it in an oven (e.g., at 80 °C) overnight.

  • Calcination (Optional): Depending on the desired crystalline phase, a subsequent calcination step may be required.

Catalytic Testing Protocol in a Fixed-Bed Reactor

This protocol describes a general procedure for evaluating the performance of bismuth-based catalysts in the ODH of hydrocarbons in a continuous-flow fixed-bed reactor.[9][10][11]

Equipment:

  • Fixed-bed reactor (typically a quartz or stainless-steel tube)

  • Furnace with temperature controller

  • Mass flow controllers for regulating gas feeds

  • Catalyst bed (pelletized or powdered catalyst)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Load a specific amount of the catalyst (e.g., 0.5-2.0 g) into the reactor, typically supported on quartz wool.

  • Pre-treatment: Heat the catalyst to the reaction temperature under a flow of an inert gas (e.g., N₂ or He) to remove any adsorbed impurities.

  • Reaction Feed: Introduce the reactant gas mixture into the reactor at a controlled flow rate. The feed typically consists of the hydrocarbon substrate, oxygen, and a diluent gas (e.g., N₂ or He). The molar ratio of reactants is a critical parameter.

  • Reaction: Maintain the reactor at the desired reaction temperature for a set period to achieve steady-state conditions.

  • Product Analysis: Analyze the effluent gas stream from the reactor using an online gas chromatograph equipped with appropriate columns and detectors (e.g., TCD and FID) to determine the concentrations of reactants and products.

  • Data Calculation: Calculate the hydrocarbon conversion, product selectivity, and yield based on the GC analysis results.

  • Conversion (%) = [(Moles of reactant consumed) / (Moles of reactant fed)] x 100

  • Selectivity (%) = [(Moles of desired product formed) / (Moles of reactant consumed)] x 100

  • Yield (%) = (Conversion x Selectivity) / 100

Catalyst Characterization

A thorough characterization of the synthesized catalysts is essential to understand their structure-activity relationships. Key techniques include:

  • X-ray Diffraction (XRD): To identify the crystalline phases of the catalyst.[8]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of the constituent metals.

  • Raman Spectroscopy: To probe the vibrational modes of the metal-oxygen bonds and identify different molybdate or vanadate species.[8]

  • Temperature-Programmed Reduction (TPR) and Desorption (TPD): TPR is used to assess the reducibility of the catalyst, which is related to its oxygen mobility. TPD provides information about the adsorption and desorption of reactants and products on the catalyst surface.[12][13]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area of the catalyst.

Visualizations

Mars-van Krevelen Mechanism

The following diagram illustrates the key steps of the Mars-van Krevelen mechanism for the oxidative dehydrogenation of an alkene (e.g., propylene or butene) over a bismuth molybdate catalyst.

Mars_van_Krevelen cluster_catalyst Catalyst Surface cluster_gas Gas Phase Cat_ox Mo⁶⁺=O (Oxidized) Cat_red Mo⁵⁺-□ (Reduced) Cat_ox->Cat_red 2. Lattice Oxygen Transfer Alkadiene Alkadiene (R) Cat_ox->Alkadiene 3. Desorption of Alkadiene H2O H₂O Cat_ox->H2O 4. Formation of Water Cat_red->Cat_ox 5. Catalyst Re-oxidation Alkene Alkene (R-H) Alkene->Cat_ox 1. Alkene Adsorption & C-H Activation O2 O₂ O2->Cat_red

Caption: Mars-van Krevelen mechanism for ODH.

Catalyst Synthesis Workflow

This diagram outlines the general workflow for the synthesis of bismuth-based ODH catalysts.

Catalyst_Synthesis_Workflow cluster_synthesis Catalyst Preparation Precursors Bismuth & Molybdenum/Vanadium Precursors Mixing Mixing in Solution Precursors->Mixing Precipitation_Method Co-precipitation Mixing->Precipitation_Method Hydrothermal_Method Hydrothermal Synthesis Mixing->Hydrothermal_Method Precipitate Precipitate Formation Precipitation_Method->Precipitate Hydrothermal_Method->Precipitate Washing_Drying Washing & Drying Precipitate->Washing_Drying Calcination Calcination Washing_Drying->Calcination Final_Catalyst Final Catalyst Powder Calcination->Final_Catalyst

Caption: General workflow for catalyst synthesis.

Experimental Setup for Catalytic Testing

The following diagram illustrates a typical experimental setup for evaluating catalyst performance in a fixed-bed reactor.

Catalytic_Testing_Setup Gas_Cylinders Gas Cylinders Hydrocarbon O₂ Inert Gas MFCs Mass Flow Controllers Gas_Cylinders:f0->MFCs Gas_Cylinders:f1->MFCs Gas_Cylinders:f2->MFCs Mixing_Chamber Gas Mixing Chamber MFCs->Mixing_Chamber Reactor Furnace Fixed-Bed Reactor Catalyst Bed Mixing_Chamber->Reactor:f1 Condenser Condenser Reactor->Condenser GC Gas Chromatograph (GC) Condenser->GC Vent Vent GC->Vent

Caption: Fixed-bed reactor setup for ODH.

References

Application of Bismuth Compounds in the Production of Synthetic Fibers and Rubber

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific applications of bismuth sulfate (B86663) in the production of synthetic fibers and rubber are not extensively documented in publicly available research, various other bismuth compounds have shown significant utility in these fields. This document provides detailed application notes and protocols for the use of these alternative bismuth compounds, offering valuable insights for researchers, scientists, and drug development professionals exploring less toxic and environmentally benign materials. Bismuth compounds are gaining attention as catalysts and additives due to their low toxicity compared to traditional heavy metal compounds like lead, tin, and mercury.[1][2]

I. Bismuth Compounds in Synthetic Fiber Production

Bismuth compounds are primarily utilized as catalysts in the synthesis of various polymers that are foundational to synthetic fibers, most notably polyurethanes and polyesters.

1. Application in Polyurethane (PU) Synthesis

Bismuth-based catalysts, such as bismuth carboxylates (e.g., bismuth neodecanoate and bismuth octoate) and bismuth triflate, serve as effective and non-toxic alternatives to organotin catalysts in the production of polyurethanes.[1][3] These catalysts are crucial in controlling the polymerization kinetics of polyols and isocyanates to form PU foams, elastomers, and coatings.[2][3]

  • Key Advantages:

    • Low toxicity, providing a safer alternative to traditional tin and mercury-based catalysts.[1][4]

    • High catalytic activity, which can be comparable to or even exceed that of stannous octoate.[3]

    • Good selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction, which is beneficial in foam production.

Quantitative Data for Bismuth Catalysts in Flexible Polyurethane Foam (PUF) Production

CatalystConcentration (wt%)Isocyanate IndexMixing Speed (rpm)Mixing Time (s)Curing ConditionsReference
Bismuth Triflate0.025, 0.05, 0.1Constant200010 (after premix)Room temperature for 24h[3]
Bismuth Neodecanoate0.01 - 0.1----[1]
Bismuth Tris(neodecanoate)Catalytic amount0.70:1 to 1.35:1 (NCO:OH)--25°C[4]

Experimental Protocol: Synthesis of Flexible Polyurethane Foam using Bismuth Triflate Catalyst [3]

Objective: To synthesize a flexible polyurethane foam using a non-toxic bismuth triflate catalyst.

Materials:

  • Polyol (e.g., a polyether polyol)

  • Isocyanate (e.g., MDI - methylene (B1212753) diphenyl diisocyanate)

  • Bismuth triflate catalyst

  • Amine catalyst (e.g., DABCO)

  • Surfactants

  • Blowing agent (e.g., water)

  • Mold (20 x 13 x 13 cm³)

  • Mechanical mixer

Procedure:

  • Prepare a premix by blending the polyol, amine catalyst, surfactant, blowing agent, and bismuth triflate catalyst in a container.

  • Mix the premix using a mechanical mixer at 2000 rpm for 2 minutes to ensure homogeneity.

  • Add the isocyanate to the premix and continue mixing at 2000 rpm for 10 seconds.

  • Immediately pour the resulting formulation into the mold.

  • Allow the foam to free-rise at room temperature.

  • Let the foam cure at room temperature for 24 hours before characterization.

Logical Workflow for Polyurethane Foam Synthesis

PU_Foam_Synthesis cluster_premix Premix Preparation Polyol Polyol Mixer1 Mechanical Mixing (2000 rpm, 2 min) Polyol->Mixer1 Amine_Catalyst Amine Catalyst Amine_Catalyst->Mixer1 Surfactant Surfactant Surfactant->Mixer1 Blowing_Agent Blowing Agent Blowing_Agent->Mixer1 Bi_Triflate Bismuth Triflate Bi_Triflate->Mixer1 Mixer2 Mechanical Mixing (2000 rpm, 10 s) Mixer1->Mixer2 Isocyanate Isocyanate Isocyanate->Mixer2 Pouring Pour into Mold Mixer2->Pouring Curing Curing (24h at RT) Pouring->Curing PU_Foam Flexible Polyurethane Foam Curing->PU_Foam

Caption: Workflow for flexible polyurethane foam synthesis using a bismuth triflate catalyst.

2. Application in Polyester (B1180765) Synthesis

Bismuth(III) compounds, such as bismuth octoate (BiOct₃), are effective, non-toxic catalysts for the ring-opening polymerization (ROP) of lactones (e.g., ε-caprolactone, L-lactide) to produce biodegradable polyesters.[5] These polyesters have potential applications in biomedical fields, including as drug carriers.

Experimental Protocol: Synthesis of Poly(L-lactide-co-ε-caprolactone) (PLACL) using Bismuth Octoate [5]

Objective: To synthesize a random copolymer of L-lactide and ε-caprolactone using a bismuth octoate catalyst.

Materials:

  • L-lactide (L-LA)

  • ε-caprolactone (CL)

  • Bismuth(III) 2-ethylhexanoate (B8288628) (Bismuth Octoate, BiOct₃)

  • Poly(ethylene glycol) 200 (PEG200) as a co-initiator

  • Toluene

  • Methanol

Procedure:

  • In a reaction vessel, combine L-lactide, ε-caprolactone, and PEG200.

  • Add the bismuth octoate catalyst. The molar ratio of monomers to catalyst can be set, for example, at 100:1.

  • Conduct the polymerization in bulk at a controlled temperature (e.g., 110°C or 130°C) for a specified duration (e.g., 24 hours).

  • After polymerization, dissolve the resulting polymer in toluene.

  • Precipitate the polymer by adding it to cold methanol.

  • Filter and dry the polymer product under vacuum.

Signaling Pathway for Bismuth-Catalyzed Ring-Opening Polymerization

ROP_Pathway Monomer Cyclic Ester Monomer (e.g., Lactide, Caprolactone) Ring_Opening Ring-Opening of Monomer Monomer->Ring_Opening Propagation Chain Propagation Monomer->Propagation n Catalyst Bismuth Catalyst (e.g., Bismuth Octoate) Activation Catalyst-Initiator Complex Formation Catalyst->Activation Initiator Co-initiator (e.g., PEG200) Initiator->Activation Activation->Ring_Opening Ring_Opening->Propagation Polyester Polyester Chain Propagation->Polyester

Caption: Simplified pathway for bismuth-catalyzed ring-opening polymerization of cyclic esters.

3. Application in Doped Optical Fibers

Bismuth-doped silica (B1680970) fibers are being developed for applications in fiber lasers and amplifiers, particularly in the near-infrared spectral range of 1600-1800 nm.[6] These fibers are typically fabricated using Modified Chemical Vapor Deposition (MCVD).

II. Bismuth Compounds in Rubber Production

The application of bismuth compounds in rubber is primarily as a non-toxic filler for radiation shielding and as a component in vulcanization systems.

1. Bismuth Oxide as a Filler in Rubber Composites

Bismuth oxide (Bi₂O₃) is used as a high-density, non-toxic filler in natural rubber (NR) and silicone rubber to create flexible materials for X-ray and gamma-ray shielding.[7][8][9]

  • Key Properties:

    • Enhances the radiation attenuation properties of the rubber composite.

    • Increases the tensile modulus and hardness of the rubber.[9]

    • Can be used in multi-layered structures to optimize both mechanical and shielding properties.[7]

Quantitative Data for Bismuth Oxide in Natural Rubber Composites for X-ray Shielding [7]

Sample StructureNumber of LayersTotal Thickness (mm)Bi₂O₃ Content (phr)Tensile Strength (MPa)Elongation at Break (%)
Single Layer110100~2.5~200
Multi-Layered (with neat NR outer layers)310100 (in inner layer)~7.5~450

Experimental Protocol: Preparation of a Bismuth Oxide/Natural Rubber Composite [10]

Objective: To prepare a natural rubber composite filled with bismuth oxide for radiation shielding applications.

Materials:

  • Natural rubber (NR)

  • Bismuth oxide (Bi₂O₃)

  • Zinc oxide (ZnO)

  • Stearic acid

  • Accelerator (e.g., MBTS)

  • Sulfur

  • Rubber kneader

  • Moving die rheometer

  • Compression molding press

Procedure:

  • Masticate the natural rubber in a rubber kneader for approximately 4 minutes.

  • Add ZnO and stearic acid and continue mixing for 2 minutes.

  • Incorporate the bismuth oxide filler and mix until a homogeneous compound is achieved.

  • Add the accelerator and sulfur and mix for the final stage.

  • Determine the cure characteristics (scorch time, cure time) of the compound using a moving die rheometer at a specified temperature (e.g., 150°C).

  • Vulcanize the rubber compound into sheets of desired thickness using a compression molding press at the determined cure temperature and time.

2. Bismuth Compounds in Vulcanization

Bismuth oxides and hydroxides can act as activators for vulcanization accelerators, increasing the efficiency of the sulfur cross-linking process in rubber.[11]

Experimental Workflow for Rubber Compounding and Vulcanization

Rubber_Vulcanization cluster_compounding Rubber Compounding NR Natural Rubber Kneader Kneading NR->Kneader Bi_Compound Bismuth Compound (e.g., Bi₂O₃) Bi_Compound->Kneader Activators Activators (ZnO, Stearic Acid) Activators->Kneader Accelerator Accelerator Accelerator->Kneader Sulfur Sulfur Sulfur->Kneader Rheometer Cure Characterization (Rheometer) Kneader->Rheometer Molding Compression Molding & Vulcanization Kneader->Molding Vulcanized_Rubber Vulcanized Rubber Composite Molding->Vulcanized_Rubber

Caption: General workflow for the preparation of a vulcanized rubber composite containing a bismuth compound.

While direct applications of bismuth sulfate in synthetic fiber and rubber production are not prominent in the reviewed literature, other bismuth compounds present viable and often advantageous alternatives to traditional materials. Bismuth carboxylates and triflate are effective, low-toxicity catalysts for polyurethane and polyester synthesis, crucial for many synthetic fibers. In the rubber industry, bismuth oxide is a promising non-toxic filler for radiation shielding applications and can play a role in the vulcanization process. Further research into the specific properties and applications of this compound in these areas may reveal unique benefits, but for now, the focus remains on other well-documented bismuth derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Bismuth Sulfate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions catalyzed by bismuth(III) sulfate (B86663). This resource is tailored for researchers, scientists, and professionals in drug development seeking to enhance the yield and efficiency of their catalytic processes. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered in the laboratory.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with bismuth sulfate.

Issue 1: Low or No Product Yield

Q: My reaction catalyzed by bismuth(III) sulfate shows a very low yield or no product formation. What are the potential causes and how can I resolve this?

A: Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:

  • Catalyst Activity: Bismuth(III) sulfate is a solid Lewis acid catalyst. Its activity can be compromised by moisture. Ensure the catalyst is dry and handled under anhydrous conditions where possible.

  • Reaction Temperature: The reaction temperature may be suboptimal. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition of reactants or products. Experiment with a temperature gradient to find the optimal range for your specific reaction.

  • Catalyst Loading: The amount of this compound may be insufficient. While it is a catalyst, a certain minimum concentration is necessary to achieve a reasonable reaction rate. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 10 mol%).

  • Substrate Reactivity: If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it may be deactivated towards electrophilic substitution, which can hinder reactions like Friedel-Crafts acylation.

  • Solvent Choice: The solvent can significantly impact the reaction. For dehydration reactions, nonpolar solvents may favor the formation of alkenes. In contrast, polar solvents might lead to other products. Screen a variety of solvents with different polarities.

Issue 2: Formation of Multiple Byproducts

Q: I am observing the formation of several unexpected byproducts in my reaction mixture. How can I improve the selectivity towards the desired product?

A: The formation of byproducts often points to issues with reaction conditions or catalyst selectivity. Here are some strategies to enhance selectivity:

  • Temperature Control: Side reactions often become more prevalent at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.

  • Catalyst Loading: While increasing catalyst loading can increase the reaction rate, it might also promote side reactions. Try reducing the amount of this compound to see if it improves the product-to-byproduct ratio.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stopping the reaction at the optimal time can prevent the formation of degradation products or secondary byproducts.

  • Purity of Reagents: Impurities in your starting materials can lead to a range of side reactions. Ensure your reactants and solvents are of high purity.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store bismuth(III) sulfate?

A1: Bismuth(III) sulfate is a hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent absorption of atmospheric moisture, which can decrease its catalytic activity.

Q2: Is bismuth(III) sulfate soluble in common organic solvents?

A2: Bismuth(III) sulfate is generally insoluble in most common organic solvents. This insolubility makes it a heterogeneous catalyst, which can be advantageous for easy separation from the reaction mixture by filtration.

Q3: Can I reuse the bismuth(III) sulfate catalyst?

A3: Yes, one of the benefits of using a heterogeneous catalyst like bismuth(III) sulfate is the potential for recovery and reuse. After the reaction, the catalyst can be filtered, washed with a suitable solvent to remove any adsorbed organic material, dried thoroughly, and then reused. The efficiency of the recycled catalyst should be monitored over several cycles.

Q4: My this compound catalyst seems to have lost its activity after a few uses. How can I regenerate it?

A4: Deactivation of solid acid catalysts like this compound can occur due to the deposition of carbonaceous materials (coke) on the active sites. A common regeneration method is calcination. This involves heating the catalyst in a furnace under a flow of air or oxygen at a controlled temperature (e.g., 300-500 °C) to burn off the organic deposits. The optimal temperature and duration for calcination should be determined experimentally to avoid sintering of the catalyst. Another approach is to wash the catalyst with an acidic solution to remove impurities, followed by thorough drying.[1]

Q5: What is the effect of water on reactions catalyzed by bismuth(III) sulfate?

A5: The presence of water can have a significant impact on reactions catalyzed by bismuth(III) sulfate. As a Lewis acid, this compound's catalytic activity can be inhibited by water, which can coordinate to the bismuth center. However, in some reactions, a controlled amount of water can influence the reaction pathway. For example, in the dehydration of alcohols, the presence of water can shift the equilibrium and affect the product distribution.[2][3] It is crucial to control the water content in your reaction system.

Data Presentation

The following tables summarize quantitative data for various reactions catalyzed by bismuth salts. While not all data is specific to bismuth(III) sulfate, it provides a valuable reference for optimizing similar transformations.

Table 1: Dehydration of Tertiary Alcohols Catalyzed by Bismuth(III) Triflate [2][3]

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
10.1DichloromethaneReflux488
21DichloromethaneReflux284
30.11,4-Dioxane (dry)Reflux674
41Ethanol (non-dry)Reflux2Mixture of dimers

Table 2: Synthesis of Chalcones via Claisen-Schmidt Condensation [4]

EntryReactantsCatalystConditionsTime (min)Yield (%)
1Benzaldehyde, Acetophenone (B1666503)BiCl₃ (10 mol%)Solvent-free, 140°C2092
24-Chlorobenzaldehyde, AcetophenoneBiCl₃ (10 mol%)Solvent-free, 140°C2595
3Benzaldehyde, 4-MethylacetophenoneBiCl₃ (10 mol%)Solvent-free, 140°C3090

Table 3: Pechmann Condensation for Coumarin Synthesis [5][6]

EntryPhenolβ-KetoesterCatalystConditionsYield (%)
1ResorcinolEthyl acetoacetateBiCl₃Ultrasound, solvent-free, RT92
2PhenolEthyl acetoacetateH₂SO₄100°C80
3ResorcinolEthyl acetoacetateAmberlyst-15110°C94

Experimental Protocols

Protocol 1: General Procedure for the Dehydration of a Tertiary Alcohol [2]

  • To a stirred solution of the tertiary alcohol (1.0 mmol) in an anhydrous nonpolar solvent (e.g., dichloromethane, 10 mL), add bismuth(III) sulfate (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to recover the catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation [4]

  • In a round-bottom flask, combine the aromatic aldehyde (10 mmol), the acetophenone derivative (10 mmol), and bismuth(III) sulfate (1 mmol, 10 mol%).

  • Heat the mixture under solvent-free conditions at 120-140 °C with stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Visualizations

Below are diagrams created using Graphviz to illustrate key workflows and concepts related to troubleshooting and optimizing your reactions.

Troubleshooting_Workflow start Low or No Yield analysis Analyze Reaction Mixture (TLC, GC, NMR) start->analysis catalyst Check Catalyst Activity - Dryness - Purity solution1 Dry/Replace Catalyst catalyst->solution1 conditions Optimize Reaction Conditions - Temperature - Time - Catalyst Loading solution2 Adjust T, t, or [Cat] conditions->solution2 reagents Verify Reagent Quality - Purity of Substrates - Anhydrous Solvents solution3 Purify Reagents reagents->solution3 outcome Identify Problem Source analysis->outcome outcome->catalyst Catalyst Issue outcome->conditions Conditions Issue outcome->reagents Reagents Issue end Improved Yield solution1->end solution2->end solution3->end

Troubleshooting workflow for low reaction yield.

Catalyst_Regeneration_Cycle active_cat Active this compound (Fresh or Regenerated) reaction Catalytic Reaction active_cat->reaction Use in Reaction spent_cat Spent Catalyst (Deactivated by Coking) reaction->spent_cat Deactivation regeneration Regeneration (e.g., Calcination in Air) spent_cat->regeneration Treatment regeneration->active_cat Reactivation

A typical cycle of catalyst use and regeneration.

Logical_Relationship_Yield cluster_factors Influencing Factors yield Reaction Yield temp Temperature yield->temp Optimal Range time Time yield->time Sufficient Duration catalyst Catalyst Loading yield->catalyst Adequate Amount solvent Solvent Polarity yield->solvent Appropriate Choice temp->yield Too High/Low time->yield Too Short/Long catalyst->yield Too Little/Much solvent->yield Incompatible

Factors influencing the yield of a reaction.

References

Technical Support Center: Regeneration and Reuse of Bismuth-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bismuth-based catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the regeneration and reuse of these catalysts in various applications, including photocatalysis and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the deactivation of my bismuth-based catalyst?

A1: Bismuth-based catalysts can deactivate through several mechanisms, including:

  • Leaching: The active bismuth species can dissolve into the reaction medium, particularly under acidic conditions or in the presence of strong complexing agents.[1][2]

  • Poisoning: Adsorption of reaction intermediates, byproducts, or impurities onto the active sites of the catalyst can block them and reduce activity.[3]

  • Sintering: At high reaction or regeneration temperatures, catalyst nanoparticles can agglomerate, leading to a decrease in the active surface area.

  • Coke Formation: In high-temperature organic reactions, carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites.[4][5][6]

  • Over-oxidation: Changes in the oxidation state of bismuth can sometimes lead to less active or inactive species.[3]

  • Photocorrosion: In photocatalysis, the catalyst itself can be susceptible to degradation under prolonged irradiation.

Q2: How can I tell if my catalyst has been deactivated?

A2: Signs of catalyst deactivation include:

  • A noticeable decrease in reaction rate, conversion, or product selectivity over consecutive cycles.

  • Changes in the physical appearance of the catalyst, such as color change or aggregation.

  • Difficulty in separating the catalyst from the reaction mixture after the reaction.

  • Changes in the catalyst's spectral properties (e.g., UV-Vis, FTIR) or crystalline structure (e.g., XRD).

Q3: Is it possible to regenerate a deactivated bismuth-based catalyst?

A3: Yes, in many cases, deactivated bismuth-based catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation.

Q4: How many times can I typically reuse my bismuth-based catalyst?

A4: The reusability of a bismuth-based catalyst is highly dependent on the specific catalyst, the reaction conditions, and the regeneration procedure. Some robust catalysts can be reused for five to eight or even more cycles with minimal loss of activity.[1][3] For instance, tannic acid-functionalized bismuth nanoparticles have shown minimal loss of efficiency (<3%) for up to five cycles in the reduction of azo dyes.[1]

Troubleshooting Guide

Issue 1: Decreased Catalytic Activity After a Few Cycles
Possible Cause Suggested Solution Troubleshooting Steps & Experimental Protocols
Leaching of Bismuth Enhance catalyst stability through surface modification or adjust reaction pH.Protocol for Surface Functionalization (Example with Tannic Acid): 1. Synthesize bismuth nanoparticles in the presence of a stabilizing agent like tannic acid (TA).[1]2. The TA functionalization enhances colloidal stability and prevents leaching by forming stable chelate complexes with bismuth ions, especially in acidic conditions.[1]Verify with: Inductively Coupled Plasma (ICP) analysis of the reaction filtrate to quantify leached bismuth.
Catalyst Poisoning by Adsorbed Species Implement a post-reaction washing step or a mild thermal treatment to remove adsorbed intermediates.[3]Protocol for Washing: 1. After the reaction, separate the catalyst by centrifugation (e.g., 5000 rpm).[1]2. Wash the catalyst sequentially with deionized water and an ethanol-water mixture. For certain applications, a dilute acid wash (e.g., ethanol-water-HCl) may be effective.[1]3. Dry the catalyst (e.g., at 60°C in an oven) before the next use.[1]Protocol for Mild Thermal Treatment: 1. After washing and drying, heat the catalyst at a moderate temperature (e.g., 200-300°C) to desorb poisoning species.[3]
Coke Formation Regenerate the catalyst by calcination in an oxygen-containing atmosphere to burn off the carbon deposits.Protocol for Calcination: 1. Place the deactivated catalyst in a furnace.2. Heat the catalyst in the presence of air or a controlled oxygen-containing gas stream. The temperature should be high enough to remove coke but not so high as to cause sintering (a typical range could be 450-650°C, but this is highly dependent on the catalyst's thermal stability).[7][8]3. After calcination, the catalyst may require a reduction step (e.g., with hydrogen) depending on the nature of the active sites.[8]
Sintering Optimize regeneration temperature to be below the catalyst's Tammann temperature. If sintering has already occurred, re-dispersion of the active phase might be attempted, although this is often challenging.Characterization: Use X-ray Diffraction (XRD) to check for an increase in crystallite size and Transmission Electron Microscopy (TEM) to visually inspect for particle agglomeration.
Issue 2: Difficulty in Catalyst Recovery Post-Reaction
Possible Cause Suggested Solution Troubleshooting Steps & Experimental Protocols
Poor Catalyst Separability Improve the recovery method or modify the catalyst for easier separation.Protocol for Improved Recovery: 1. Centrifugation: Use higher centrifugation speeds or longer durations.[1][9]2. Immobilization: Support the bismuth catalyst on a larger, easily separable material like alumina (B75360) balls or kaolin.[10][11]3. Magnetic Functionalization: If applicable, incorporate magnetic nanoparticles (e.g., Fe3O4) into the catalyst composite for easy magnetic separation.
Catalyst Instability in Reaction Medium Enhance the hydrolytic stability of the catalyst, especially in aqueous or high-moisture systems.[12]Consider using: Hydrolytically stable bismuth catalysts, which often employ specific ligands (e.g., branched alkanolamines) to protect the bismuth center from hydrolysis and subsequent precipitation of bismuth oxide.[12]

Quantitative Data on Catalyst Reusability

Catalyst SystemApplicationNumber of CyclesPerformance RetentionReference
Tannic Acid-functionalized Bi NanoparticlesAzo Dye Reduction8~99% efficiency for the first 3 cycles, <3% loss up to the 5th cycle[1]
Bi-promoted PtGlycerol (B35011) Oxidation5No clear deactivation observed after regeneration[3]
Bi2O3/KO CompositePhotocatalysis5Gradual decrease in efficiency with each cycle[10]
C/La/Bi2O3-TiO2PhotocatalysisNot specifiedGood stability[11]

Visualizations

Experimental Workflow for Catalyst Regeneration

catalyst_regeneration_workflow start Start: Used Catalyst reaction Catalytic Reaction separation Separation (e.g., Centrifugation, Filtration) reaction->separation Post-Reaction washing Washing (e.g., with Water/Ethanol) separation->washing drying Drying (e.g., 60°C Oven) washing->drying regeneration Regeneration Step (e.g., Calcination, Thermal Treatment) drying->regeneration characterization Characterization (Optional) (e.g., XRD, SEM, TEM) regeneration->characterization reuse Reuse in Reaction regeneration->reuse If characterization is skipped characterization->reuse reuse->reaction Next Cycle end End of Lifecycle reuse->end After multiple cycles/ irreversible deactivation

Caption: A typical experimental workflow for the regeneration and reuse of bismuth-based catalysts.

Common Deactivation Pathways

deactivation_pathways cluster_causes Deactivation Causes active_catalyst Active Bismuth Catalyst leaching Leaching of Bi ions active_catalyst->leaching poisoning Poisoning by Adsorbates active_catalyst->poisoning sintering Sintering/Agglomeration active_catalyst->sintering coke Coke Formation active_catalyst->coke deactivated_catalyst Deactivated Catalyst leaching->deactivated_catalyst poisoning->deactivated_catalyst sintering->deactivated_catalyst coke->deactivated_catalyst

Caption: Common pathways leading to the deactivation of bismuth-based catalysts.

Troubleshooting Logic for Decreased Activity

troubleshooting_logic start Problem: Decreased Catalytic Activity check_leaching Analyze filtrate for Bi (ICP)? start->check_leaching check_temp High reaction/regeneration temp? check_leaching->check_temp No leaching_yes Solution: Surface modification, adjust pH check_leaching->leaching_yes Yes check_organic High temp organic reaction? check_temp->check_organic No sintering_yes Solution: Optimize regeneration temp, characterize with XRD/TEM check_temp->sintering_yes Yes coke_yes Solution: Regenerate via calcination check_organic->coke_yes Yes poisoning_likely Probable Cause: Poisoning Solution: Wash catalyst, apply mild thermal treatment check_organic->poisoning_likely No

Caption: A logical flow diagram for troubleshooting decreased catalyst activity.

References

troubleshooting side product formation in bismuth sulfate catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bismuth sulfate (B86663) catalysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving bismuth-based catalysts. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Catalytic Activity

Q1: My bismuth sulfate-catalyzed reaction is not proceeding, or the conversion is very low. What are the possible causes?

A1: Several factors can contribute to low or no catalytic activity. A primary reason could be the quality and state of the this compound catalyst itself. Bismuth salts can form inactive surface oxides or hydroxides.

  • Troubleshooting Steps:

    • Catalyst Activation: Consider a pre-treatment of the catalyst. For bismuth granules, this might involve dipping them in a pickling solution to remove the oxide layer or using ultrasound to activate the surface.[1]

    • Reagent Purity: Ensure all starting materials and solvents are pure and dry. Water, in particular, can hydrolyze the catalyst, leading to the formation of less active bismuth oxides or hydroxides.[2][3]

    • Reaction Conditions: Verify the reaction temperature and time. Some reactions may require higher temperatures or longer reaction times to proceed efficiently.

    • Catalyst Loading: Ensure the correct catalyst loading is being used. While catalytic amounts are required, too low a concentration may not be sufficient to drive the reaction.

2. Formation of Side Products

Q2: I am observing significant side product formation in my reaction. How can I improve the selectivity for my desired product?

A2: Side product formation is a common issue in catalysis and is often dependent on the reaction type, substrates, and conditions. Understanding the potential side reactions is key to mitigating them.

  • Common Scenarios and Solutions:

    • In alcohol-based reactions (e.g., etherification, esterification): Dehydration of the alcohol substrate to form alkenes is a common side reaction, particularly with bismuth halides like BiCl₃.[4][5]

      • Solution: The choice of solvent can dramatically influence selectivity. In the Bi(OTf)₃-catalyzed reaction of tertiary alcohols, apolar solvents favor dehydration to alkenes, while polar solvents promote dimerization.[6][7] Adjusting the solvent polarity can, therefore, be a powerful tool to control the reaction outcome.

    • In Friedel-Crafts type reactions:

      • Acylation: While bismuth triflate is an effective catalyst for Friedel-Crafts acylation, using highly activated aromatic rings can sometimes lead to multiple acylations.[8]

      • Alkylation: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the alkylated product is often more reactive than the starting material.[9]

      • Solution: Use a stoichiometric amount of the limiting reagent (the aromatic compound) relative to the acylating or alkylating agent. Running the reaction at a lower temperature may also improve selectivity.

    • In hydroamination reactions: Hydroarylation can sometimes occur as a competing side reaction.[10]

      • Solution: Optimization of the catalyst system and reaction conditions (temperature, solvent, and reaction time) is crucial. Screening different bismuth salts or co-catalysts may be necessary.

3. Catalyst Deactivation and Reusability

Q3: My catalyst seems to deactivate during the reaction or upon recycling. What are the likely causes and how can I address this?

A3: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and structural changes.[3]

  • Common Deactivation Pathways and Mitigation Strategies:

    • Hydrolysis: Bismuth carboxylate catalysts are prone to hydrolysis in the presence of water, leading to the precipitation of inactive bismuth oxide (Bi₂O₃).[2]

      • Solution: Ensure anhydrous conditions by using dry solvents and reagents.

    • Poisoning: Certain functional groups or impurities in the reaction mixture can act as poisons by strongly binding to the catalyst's active sites. For example, in the oxidation of glycerol, chelating intermediates can adsorb on the catalyst surface and cause deactivation.[11]

      • Solution: Purify starting materials to remove potential catalyst poisons such as sulfur- or nitrogen-containing compounds.[3]

    • Leaching: Bismuth can leach from the solid support into the reaction medium, leading to a loss of active catalytic sites.[12]

      • Solution: If leaching is suspected, analyze the reaction mixture for dissolved bismuth. A change in the catalyst support or immobilization method may be required.

    • Fouling: The deposition of carbonaceous materials ("coke") on the catalyst surface can block active sites.[13]

      • Solution: Regeneration of the catalyst may be possible. A post-reaction heat treatment can sometimes remove adsorbed species and restore activity.[11] For some industrial catalysts, a regeneration process involving impregnation with a solution containing bismuth and other metals followed by calcination can be employed.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on bismuth-catalyzed reactions, highlighting the effect of reaction parameters on product distribution and catalyst performance.

Table 1: Effect of Solvent Polarity on Bi(OTf)₃-Catalyzed Conversion of a Tertiary Alcohol [6][7]

EntrySolventCatalyst Loading (mol%)Time (h)Product(s)Yield (%)
1Dichloromethane0.124Dehydration (Alkene)88
2Nitromethane124Dimerization96
3Acetonitrile124Dimerization80
4Dry Ethanol0.124No Reaction0

Table 2: Performance of Bismuth-Based Photocatalysts in the Degradation of Polypropylene Microplastics [12][14]

CatalystRadiationDegradation (Area Reduction %)
BiPO₄UV-A3.32
Bi₂O₃/TiO₂UV-A9.15
BiPO₄UV-B10.81
Bi₂O₃/TiO₂UV-B5.79

Experimental Protocols

Protocol 1: General Procedure for Bismuth-Catalyzed Esterification of a Fatty Acid

This protocol is based on the esterification of lauric acid using a bismuth-containing solid catalyst.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fatty acid (e.g., lauric acid, 1 equivalent).

  • Addition of Reagents: Add the alcohol (e.g., methanol, 2 equivalents) and the this compound catalyst (e.g., 5 wt% relative to the fatty acid).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 140 °C) and stir for the specified time (e.g., 2 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration. The liquid phase, containing the methyl ester product, can be purified by distillation or chromatography.

  • Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent, dried, and reused in subsequent reactions.

Protocol 2: General Procedure for Bi(OTf)₃-Catalyzed Dehydration of a Tertiary Alcohol [6][7]

  • Reaction Setup: To a solution of the tertiary alcohol (1 equivalent) in an aprotic, apolar solvent (e.g., dichloromethane), add bismuth(III) triflate (Bi(OTf)₃, 0.1 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or reflux for 24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product (alkene) can be purified by column chromatography.

Visualizations

Below are diagrams illustrating key workflows and concepts in troubleshooting this compound catalysis.

Troubleshooting_Low_Activity start Low or No Catalytic Activity Observed check_catalyst Is the catalyst fresh and properly stored? start->check_catalyst check_reagents Are reagents and solvents pure and anhydrous? check_catalyst->check_reagents Yes activate_catalyst Action: Activate catalyst (e.g., acid wash, sonication) check_catalyst->activate_catalyst No check_conditions Are reaction temperature and time appropriate? check_reagents->check_conditions Yes purify_reagents Action: Purify/dry reagents and solvents check_reagents->purify_reagents No optimize_conditions Action: Increase temperature or extend reaction time check_conditions->optimize_conditions No resolution Improved Catalytic Activity check_conditions->resolution Yes activate_catalyst->check_reagents purify_reagents->check_conditions optimize_conditions->resolution

Caption: Troubleshooting workflow for low catalytic activity.

Side_Product_Formation start Side Product Formation Observed identify_reaction Identify Reaction Type start->identify_reaction alcohol_rxn Alcohol Substrate? identify_reaction->alcohol_rxn fc_rxn Friedel-Crafts Type? identify_reaction->fc_rxn other_rxn Other identify_reaction->other_rxn dehydration Side Product: Alkene (Dehydration) or Dimer alcohol_rxn->dehydration Yes polyalkylation Side Product: Polyalkylation/ Polysubstitution fc_rxn->polyalkylation Yes optimize Action: Screen other catalysts and conditions other_rxn->optimize solvent_polarity Action: Adjust solvent polarity (Apolar for dehydration, Polar for dimerization) dehydration->solvent_polarity stoichiometry Action: Adjust stoichiometry and/or lower temperature polyalkylation->stoichiometry resolution Improved Selectivity solvent_polarity->resolution stoichiometry->resolution optimize->resolution Catalyst_Deactivation_Workflow start Catalyst Deactivation Suspected cause Identify Potential Cause start->cause hydrolysis Hydrolysis (Presence of Water) cause->hydrolysis poisoning Poisoning (Impurities) cause->poisoning fouling Fouling (e.g., Coke) cause->fouling anhydrous Action: Ensure anhydrous conditions hydrolysis->anhydrous purify Action: Purify starting materials poisoning->purify regenerate Action: Regenerate catalyst (e.g., heat treatment, washing) fouling->regenerate resolution Restored Catalyst Activity anhydrous->resolution purify->resolution regenerate->resolution

References

Technical Support Center: Purification of Bismuth Sulfate from Industrial Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of bismuth sulfate (B86663) from industrial electrolytes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of bismuth sulfate.

Problem: Low Yield of this compound Crystals Upon Cooling

Possible Causes & Solutions:

  • Insufficient Bismuth Concentration: The initial concentration of bismuth in the electrolyte may be too low for significant crystallization to occur upon cooling.

    • Solution: Concentrate the electrolyte by evaporation before cooling. Be cautious not to oversaturate other components which might co-precipitate.

  • High Sulfuric Acid Concentration: While necessary to prevent hydrolysis, excessively high concentrations of sulfuric acid can increase the solubility of this compound, thus reducing the yield upon cooling.

    • Solution: Carefully adjust the acid concentration. This is a delicate balance, as too little acid will lead to the precipitation of bismuth oxysulfates.[1] A stable solution of this compound can be prepared by dissolving Bi₂O₃ in 50% strength sulfuric acid. An attempt at dissolving it in dilute sulfuric acid, such as 10% strength acid, leads directly to insoluble bismuthyl sulfate.[2]

  • Inadequate Cooling: The final temperature after cooling might not be low enough to sufficiently decrease the solubility of this compound.

    • Solution: Ensure the cooling process reaches the target low temperature and is given sufficient time for crystallization to complete. The solubility of this compound decreases with a decrease in temperature.[3]

Problem: this compound Precipitate is Contaminated with Other Metals (e.g., Copper, Arsenic, Antimony)

Possible Causes & Solutions:

  • Co-precipitation of Impurities: Other metal sulfates or complex salts present in the electrolyte may co-precipitate with this compound.

    • Solution 1: Selective Precipitation: Before crystallizing the this compound, adjust the pH of the solution to selectively precipitate some of the impurities. For instance, a neutralization step to a pH range of 2.0 to 3.0 can be employed to precipitate some impurities before the bismuth recovery steps.[3]

    • Solution 2: Adsorption: Use adsorbing agents like barium hydroxide (B78521) octahydrate or strontium carbonate to remove impurities like antimony and arsenic from the electrolyte before crystallization.[4]

    • Solution 3: Recrystallization: Dissolve the impure this compound crystals in fresh, hot, concentrated sulfuric acid and then re-cool to crystallize a purer product.

Problem: Formation of Fine, Difficult-to-Filter this compound Crystals

Possible Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly can lead to rapid nucleation and the formation of small crystals.

    • Solution: Employ a slower, controlled cooling rate. Slower cooling allows for the growth of larger, more easily filterable crystals.[5][6]

  • High Supersaturation: A very high degree of supersaturation can also favor nucleation over crystal growth.

    • Solution: Control the initial concentration of the this compound solution to avoid excessive supersaturation upon cooling.

Problem: Precipitate is a White, Gelatinous Substance Instead of Crystalline this compound

Possible Causes & Solutions:

  • Hydrolysis: The concentration of sulfuric acid in the solution is too low, leading to the hydrolysis of bismuth ions and the precipitation of bismuth oxysulfate or bismuth hydroxide, which are often gelatinous. Bismuth nitrate, for instance, readily hydrolyzes in water to form bismuth oxynitrate.[7]

    • Solution: Maintain a sufficiently high concentration of sulfuric acid throughout the process to keep the this compound dissolved and prevent hydrolysis.[2] An acid should be added to aqueous solutions of bismuth(III) salts to prevent this precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating impurities before this compound crystallization?

A1: A pH range of 2.0 to 3.0 is suggested for a neutralization step to precipitate certain impurities from the acidic solution before proceeding with bismuth recovery.[3]

Q2: What are common impurities found in industrial bismuth electrolytes?

A2: Common impurities in copper electrorefining electrolytes, a typical source for bismuth recovery, include arsenic, antimony, copper, and lead.[4][8]

Q3: How can I improve the purity of my final this compound product?

A3: Recrystallization is a common and effective method. This involves dissolving the impure crystals in a hot solvent (concentrated sulfuric acid in this case) and allowing them to re-form slowly upon cooling. This process can be repeated multiple times to achieve higher purity.

Q4: What is the effect of temperature on the yield of this compound?

A4: The solubility of this compound in sulfuric acid is temperature-dependent. Cooling the solution is a key step to induce crystallization, meaning lower temperatures will generally lead to a higher yield of precipitated this compound.[3]

Q5: Why is maintaining a high acid concentration crucial?

A5: Bismuth salts have a strong tendency to hydrolyze in aqueous solutions with low acidity, forming insoluble basic salts like bismuth oxysulfate.[2] Maintaining a high concentration of sulfuric acid keeps the bismuth(III) ions in solution as Bi₂(SO₄)₃ and prevents the formation of these unwanted precipitates. Bismuth dissolves in concentrated sulfuric acid to form bismuth(III) sulfate and sulfur dioxide.[7]

Data Presentation

Table 1: Influence of Process Parameters on this compound Purification (Qualitative Summary)

ParameterEffect on PurityEffect on YieldEffect on Crystal Size
Cooling Rate Slower cooling generally improves purity by reducing impurity inclusion.[5]Slower cooling may slightly decrease the immediate yield as the solution has more time to reach equilibrium.Slower cooling promotes the growth of larger crystals.[5][6]
pH (Initial Electrolyte) Adjusting pH can selectively precipitate impurities, thus increasing the purity of the subsequent this compound. A pH of 2.0-3.0 is suggested for initial impurity removal.[3]May slightly reduce the overall bismuth available for crystallization if some co-precipitates with impurities.Indirectly affects crystal size by influencing the purity of the starting solution.
Sulfuric Acid Concentration Higher acidity prevents the formation of bismuth oxysulfate, a common impurity.[2]Very high acidity can increase the solubility of Bi₂(SO₄)₃, thereby reducing the yield upon cooling.Affects the supersaturation level, which in turn influences crystal nucleation and growth.
Agitation Moderate agitation can improve crystal quality by ensuring uniform growth conditions.Can influence the effective supersaturation at the crystal surface, potentially affecting the overall crystallization rate.Prevents agglomeration and promotes the formation of more uniform crystals.

Experimental Protocols

Protocol 1: Purification of this compound by Cooling Crystallization from a Sulfuric Acid Leach Solution

This protocol is based on a method for recovering bismuth from industrial residues.[3]

  • Leaching: Add sulfuric acid to the bismuth-containing residue from the industrial electrolyte to create a leach solution. The concentration of sulfuric acid should be high enough to fully dissolve the bismuth as this compound.

  • Impurity Removal (Neutralization): If the initial electrolyte is highly acidic and contains significant impurities, carefully add a base (e.g., sodium hydroxide solution) to adjust the pH to a range of 2.0 to 3.0. This will precipitate some of the impurities. Separate the solid precipitate by filtration.

  • Cooling Crystallization: Cool the resulting sulfuric acid leach solution. The solubility of this compound decreases at lower temperatures, causing it to crystallize out of the solution. A slow and controlled cooling process is recommended to obtain larger, purer crystals.

  • Filtration and Washing: Separate the this compound crystals from the mother liquor by filtration. Wash the crystals with a small amount of cold, dilute sulfuric acid to remove any remaining mother liquor, followed by a wash with a suitable solvent (e.g., ethanol) to remove the acid.

  • Drying: Dry the purified this compound crystals in a desiccator or a low-temperature oven.

Protocol 2: Recrystallization of this compound for Higher Purity

  • Dissolution: Place the impure this compound crystals in a suitable reaction vessel. Add a minimal amount of hot, concentrated sulfuric acid (e.g., 50% H₂SO₄) and heat gently with stirring until the crystals are completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool down slowly and undisturbed to room temperature. For even slower cooling, the vessel can be placed in an insulated container.

  • Further Cooling: To maximize the yield, the solution can be further cooled in an ice bath.

  • Crystal Collection and Drying: Collect the recrystallized this compound by filtration, wash with a small amount of cold, dilute sulfuric acid, and then with a volatile organic solvent. Dry the crystals as described in Protocol 1.

Mandatory Visualization

experimental_workflow start Industrial Electrolyte (Containing Bismuth) leaching Leaching with Concentrated H₂SO₄ start->leaching neutralization pH Adjustment (2.0-3.0) leaching->neutralization filtration1 Filtration neutralization->filtration1 impurity_precipitate Impurity Precipitate (e.g., As, Sb oxides) filtration1->impurity_precipitate cooling Cooling Crystallization filtration1->cooling Purified Leachate filtration2 Filtration cooling->filtration2 mother_liquor Mother Liquor filtration2->mother_liquor washing Washing filtration2->washing Bi₂(SO₄)₃ Crystals drying Drying washing->drying end Purified Bismuth Sulfate Crystals drying->end

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Low Yield of This compound? check_concentration Check Bismuth Concentration start->check_concentration Yes check_acidity Check H₂SO₄ Concentration start->check_acidity No, but... check_concentration->check_acidity Sufficient concentrate_solution Concentrate Electrolyte (Evaporation) check_concentration->concentrate_solution Low check_temp Check Final Cooling Temperature check_acidity->check_temp Optimal adjust_acid Adjust Acid Concentration check_acidity->adjust_acid Too High cool_further Ensure Adequate Cooling check_temp->cool_further Too High

References

addressing the deactivation of bismuth-promoted catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the deactivation of bismuth-promoted catalysts. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during catalytic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the deactivation of my bismuth-promoted catalyst?

A1: Deactivation of bismuth-promoted catalysts typically occurs through several mechanisms:

  • Poisoning: Impurities in the feedstock can irreversibly bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, chlorine, and heavy metals.[1][2]

  • Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores, leading to a decrease in activity.[1] This is particularly common in hydrocarbon processing.

  • Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones.[1] This process, also known as thermal degradation, reduces the active surface area and, consequently, the catalyst's effectiveness.

  • Leaching: The active components of the catalyst, including bismuth, can dissolve into the reaction medium during liquid-phase reactions. This leads to a permanent loss of active sites.

Q2: My catalyst's activity has dropped significantly after only a few runs. What is the most likely cause?

A2: A rapid decline in activity often points to catalyst poisoning or mechanical issues. Verify the purity of your reactants and solvents, as even trace amounts of contaminants can poison the catalyst.[1] Additionally, ensure that the catalyst is mechanically stable and not undergoing attrition or crushing, which can lead to the loss of active material.

Q3: The selectivity of my catalyst has changed, but the overall conversion is still high. What could be the issue?

A3: A change in selectivity with sustained high conversion often suggests a modification of the active sites. This could be due to subtle poisoning that affects specific types of active sites responsible for the desired product formation, or it could be related to the initial stages of sintering where the geometry of the active sites is altered.

Q4: How can I regenerate my deactivated bismuth-promoted catalyst?

A4: Regeneration is often possible, depending on the cause of deactivation. Common regeneration methods include:

  • Calcination: For deactivation caused by coking, heating the catalyst in the presence of air or an inert gas can burn off the carbon deposits.[3]

  • Washing: In cases of poisoning by soluble compounds, washing the catalyst with an appropriate solvent may remove the poison.

  • Impregnation: If leaching of the promoter has occurred, it may be possible to reimpregnate the catalyst with a solution containing bismuth salts to restore its activity.

Troubleshooting Guides

Issue 1: Gradual Loss of Catalytic Activity
Potential Cause Diagnostic Approach Recommended Solution
Sintering Analyze the catalyst using Transmission Electron Microscopy (TEM) to observe changes in particle size. X-ray Diffraction (XRD) can also be used to monitor changes in crystallite size.Operate the reaction at a lower temperature if possible. Consider using a catalyst support with stronger metal-support interactions to inhibit particle migration.
Coking Perform Thermogravimetric Analysis (TGA) to quantify the amount of carbon deposition.Implement a regeneration cycle involving calcination in a controlled atmosphere to burn off the coke. Optimize reaction conditions (e.g., temperature, pressure, feedstock composition) to minimize coke formation.
Leaching Analyze the reaction mixture for the presence of dissolved bismuth and other active metals using Inductively Coupled Plasma (ICP) spectroscopy.Select a catalyst support that is more stable in the reaction medium. Modify the catalyst surface to reduce the solubility of the active components.
Issue 2: Sudden and Severe Drop in Catalytic Activity
Potential Cause Diagnostic Approach Recommended Solution
Poisoning Use X-ray Photoelectron Spectroscopy (XPS) to identify the presence of foreign elements on the catalyst surface.[4]Purify all reactants and solvents to remove potential poisons.[1] If the poison is known, a specific chemical treatment may be possible to remove it.
Reactor Plugging Check for an increase in pressure drop across the catalyst bed.Inspect the reactor for any blockages. If the catalyst particles have disintegrated, replace the catalyst bed and investigate the cause of mechanical failure.
Change in Feedstock Analyze the current feedstock and compare its composition to previous batches.Ensure consistent feedstock quality. If a new feedstock is being used, re-optimize the reaction conditions.

Data Presentation

Table 1: Illustrative Performance Data for a Bismuth-Promoted Catalyst

Catalyst StateReaction CycleConversion (%)Selectivity (%)
Fresh 19895
Deactivated 106580
Regenerated 1 (post-regeneration)9592

Note: The data presented in this table is illustrative and will vary depending on the specific catalyst, reaction, and operating conditions.

Experimental Protocols

Protocol 1: X-ray Diffraction (XRD) Analysis for Sintering
  • Sample Preparation: Gently grind a small amount of the fresh, deactivated, and regenerated catalyst into a fine powder.

  • Mounting: Mount the powdered sample onto a zero-background sample holder.

  • Data Acquisition:

    • Use a diffractometer with Cu Kα radiation.

    • Scan the sample over a 2θ range relevant to the expected crystalline phases of the catalyst (e.g., 10-80°).

    • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Identify the crystalline phases present by comparing the diffraction pattern to a database (e.g., ICDD).

    • Calculate the average crystallite size of the active metal particles using the Scherrer equation. An increase in crystallite size in the deactivated sample is indicative of sintering.

Protocol 2: Transmission Electron Microscopy (TEM) for Sintering and Particle Agglomeration
  • Sample Preparation:

    • Disperse a small amount of the catalyst powder in a suitable solvent (e.g., ethanol) using ultrasonication.

    • Deposit a drop of the suspension onto a carbon-coated TEM grid.

    • Allow the solvent to evaporate completely.

  • Imaging:

    • Operate the TEM at an accelerating voltage of 200 kV.

    • Acquire bright-field images at various magnifications to observe the overall morphology and particle distribution.

    • Obtain high-resolution TEM (HR-TEM) images to visualize the crystal lattice of individual particles.

  • Data Analysis:

    • Measure the size of a statistically significant number of particles (e.g., >100) from the TEM images to determine the particle size distribution.

    • Compare the particle size distributions of the fresh, deactivated, and regenerated catalysts to assess the extent of sintering.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) for Poisoning
  • Sample Preparation: Mount a small amount of the catalyst powder onto a sample holder using double-sided adhesive tape.

  • Data Acquisition:

    • Use a monochromatic Al Kα X-ray source.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., Bi, the active metal, and any suspected poisons).

  • Data Analysis:

    • Determine the elemental composition of the catalyst surface from the survey spectrum.

    • Analyze the high-resolution spectra to determine the chemical state (oxidation state) of the elements. The presence of unexpected elements in the deactivated sample is a strong indication of poisoning.

Visualizations

Deactivation_Regeneration_Cycle Fresh_Catalyst Fresh Catalyst (High Activity) Deactivated_Catalyst Deactivated Catalyst (Low Activity) Fresh_Catalyst->Deactivated_Catalyst Deactivation Mechanisms (Sintering, Coking, Poisoning) Regeneration Regeneration Process (e.g., Calcination) Deactivated_Catalyst->Regeneration Regeneration->Fresh_Catalyst Restored Activity

Caption: Catalyst deactivation and regeneration cycle.

Troubleshooting_Workflow Start Catalyst Deactivation Observed Problem_Identification Identify Symptoms (e.g., Gradual vs. Sudden Deactivation) Start->Problem_Identification Initial_Checks Check Operating Conditions & Feedstock Purity Problem_Identification->Initial_Checks Characterization Catalyst Characterization (XRD, TEM, XPS) Initial_Checks->Characterization Diagnosis Diagnose Deactivation Mechanism Characterization->Diagnosis Sintering Sintering Diagnosis->Sintering Particle Growth Coking Coking Diagnosis->Coking Carbon Deposits Poisoning Poisoning Diagnosis->Poisoning Contaminants Optimize Optimize Process Conditions Sintering->Optimize Regenerate Attempt Regeneration Coking->Regenerate Poisoning->Regenerate Regenerate->Problem_Identification If unsuccessful Replace Replace Catalyst Regenerate->Replace If regeneration fails Optimize->Problem_Identification If unsuccessful Optimize->Replace If optimization fails

Caption: Troubleshooting workflow for catalyst deactivation.

Sintering_Mechanism cluster_fresh Fresh Catalyst cluster_sintered Sintered Catalyst a1 a2 a3 a4 label_arrow High Temperature a3->label_arrow a5 a6 b1 label_arrow->b1

Caption: Sintering mechanism leading to particle agglomeration.

References

Technical Support Center: Handling Hygroscopic Bismuth Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with handling hygroscopic bismuth sulfate (B86663) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is bismuth sulfate and why is it considered hygroscopic?

A1: this compound (Bi₂(SO₄)₃) is a chemical compound used in various laboratory applications, including as a catalyst and in the preparation of other bismuth compounds.[1][2] It is considered hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This property can lead to challenges in handling and storage, as the absorbed water can alter the material's physical and chemical properties.

Q2: What are the primary challenges encountered when handling hygroscopic this compound?

A2: The main challenges include:

  • Clumping and Caking: Moisture absorption can cause the fine powder to form clumps, making it difficult to weigh accurately and dispense.[4]

  • Inaccurate Measurements: The absorbed water adds to the weight of the sample, leading to errors in concentration calculations for solutions.

  • Altered Reactivity: The presence of water can affect the reactivity of this compound in chemical reactions, potentially leading to inconsistent results or the formation of unwanted byproducts.

  • Degradation: In some cases, excessive moisture can lead to the chemical degradation of the compound.

Q3: What are the proper storage conditions for this compound?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For long-term storage or for highly sensitive experiments, storing the container inside a desiccator is recommended.[6][7]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Standard laboratory PPE should be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3] If there is a risk of generating dust, a dust mask or respirator should also be used.[8]

Q5: How should spills of this compound be handled?

A5: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Ensure the area is then cleaned with soap and water. For larger spills, follow your institution's specific hazardous material cleanup procedures.

Troubleshooting Guide

Issue: The this compound powder has formed hard clumps.

  • Question: My container of this compound has large, hard clumps. Can I still use it?

  • Answer: Clumping indicates moisture absorption. While you may be able to break up smaller clumps with a spatula, it is difficult to ensure homogeneity and accurate weighing. For precise applications, it is best to use a fresh, unclumped supply. If you must use the clumped material, consider drying it first (see drying protocol below), but be aware that this may not fully restore its original properties.

Issue: Experimental results are inconsistent when using this compound.

  • Question: I am getting variable results in my reaction that uses this compound. Could its hygroscopic nature be the cause?

  • Answer: Yes, inconsistent moisture content is a likely culprit. The absorbed water can alter the molar quantity of this compound you are adding and may also participate in or interfere with your reaction. To troubleshoot this, ensure you are handling the compound in a low-humidity environment (e.g., a glove box) and that your starting material is dry.[9][10]

Issue: Difficulty in accurately weighing small quantities of this compound.

  • Question: The weight of the this compound on the analytical balance keeps fluctuating. What could be the reason?

  • Answer: This is a classic sign of a hygroscopic substance absorbing moisture from the air. The longer the material is exposed to the atmosphere, the more water it will absorb, causing the weight to increase. To mitigate this, weigh the material as quickly as possible. For highly sensitive measurements, weighing should be performed inside a glove box with a controlled, low-humidity atmosphere.[11]

Data Presentation

Table 1: Comparison of Common Desiccants for Laboratory Use

DesiccantChemical FormulaDrying CapacityRegenerationIndicatorsNotes
Silica (B1680970) GelSiO₂HighHeat at 120°CColor-changing dyes (e.g., cobalt chloride - blue when dry, pink when wet)Reusable and non-corrosive.
Anhydrous Calcium SulfateCaSO₄ModerateHeat at 230°CSome formulations contain a color indicator.Neutral and efficient, but has a lower capacity than silica gel.
Anhydrous Calcium ChlorideCaCl₂HighHeat at 200-250°CNoneCan be corrosive to metals and may form a liquid brine.
Molecular Sieves (3A or 4A)(Na₂O)ₓ·(Al₂O₃)y·(SiO₂)zVery HighHeat at 200-315°C in a vacuumNoneExcellent for achieving very low humidity levels.
Anhydrous Sodium SulfateNa₂SO₄LowHeat at 100-120°CNoneOften used for drying organic solvents.

Experimental Protocols

Protocol 1: Gravimetric Analysis of Bismuth

This protocol is adapted for determining the bismuth content in a sample, which can be affected by the hydration state of the this compound.

Objective: To determine the concentration of bismuth in a solution prepared from a potentially hydrated this compound sample.

Materials:

  • This compound (hygroscopic)

  • Deionized water

  • 2 M Hydrochloric acid (HCl)[12]

  • 0.1 M Sodium phosphate (B84403) (Na₃PO₄) solution[12]

  • Analytical balance

  • Beakers, volumetric flasks, and graduated cylinders

  • Mortar and pestle (if starting with tablets or large crystals)[12]

  • Vacuum filtration apparatus with fine filter paper[12]

  • Drying oven

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of this compound. To minimize moisture absorption, perform this step as quickly as possible. For highly accurate results, handle and weigh the solid inside a glove box with a controlled low-humidity atmosphere.

  • Dissolution: Carefully dissolve the weighed this compound in 50 mL of 2 M HCl in a 250 mL beaker. Stir gently until fully dissolved.[12]

  • Precipitation: While stirring, slowly add 100 mL of 0.1 M Na₃PO₄ solution to the bismuth solution. A white precipitate of bismuth phosphate (BiPO₄) will form.

  • Digestion: Gently heat the solution containing the precipitate to near boiling for 30 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable crystals.

  • Filtration: Allow the precipitate to cool and settle. Pre-weigh a piece of fine filter paper. Carefully filter the precipitate using a vacuum filtration setup.

  • Washing: Wash the precipitate on the filter paper with several small portions of deionized water to remove any soluble impurities.

  • Drying: Carefully transfer the filter paper with the precipitate to a watch glass and dry it in a drying oven at 110°C to a constant weight. This may take several hours.

  • Calculation: Once cooled to room temperature in a desiccator, weigh the filter paper with the dried precipitate. The mass of the bismuth phosphate can be used to calculate the amount of bismuth in the original sample.

Protocol 2: Drying Hygroscopic this compound

Objective: To remove absorbed moisture from this compound powder.

Materials:

  • Hygroscopic this compound

  • Shallow, heat-resistant dish (e.g., evaporating dish)

  • Drying oven or vacuum oven

  • Desiccator with a fresh desiccant[7]

Procedure:

  • Preparation: Spread a thin layer of the hygroscopic this compound powder in a shallow, heat-resistant dish. A thin layer maximizes the surface area exposed for drying.

  • Oven Drying: Place the dish in a preheated oven at 110-120°C for 2-4 hours. For more sensitive applications, a vacuum oven at a lower temperature can be used to prevent any potential decomposition.

  • Cooling: After the drying period, immediately transfer the hot dish containing the dried this compound into a desiccator.[7] This is a critical step to prevent the reabsorption of moisture as the powder cools.

  • Storage: Once the this compound has cooled to room temperature inside the desiccator, promptly transfer it to a tightly sealed container. For optimal storage, keep this container within the desiccator until it is needed for an experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Cleanup storage Store Bi2(SO4)3 in a tightly sealed container desiccator Place container in a desiccator storage->desiccator For sensitive applications glovebox Transfer to glove box for weighing desiccator->glovebox weigh Quickly weigh the required amount glovebox->weigh dissolve Immediately dissolve in an appropriate solvent weigh->dissolve reaction Perform the experiment dissolve->reaction cleanup Clean up spills promptly reaction->cleanup disposal Dispose of waste according to safety protocols cleanup->disposal troubleshooting_workflow start Problem with Bismuth Sulfate Experiment clumped Is the powder clumped? start->clumped inconsistent Are the results inconsistent? clumped->inconsistent No dry Dry the material (see Protocol 2) clumped->dry Yes weighing Is weighing difficult? inconsistent->weighing No use_fresh Use a fresh, dry batch of reagent inconsistent->use_fresh Yes glove_box Weigh inside a glove box weighing->glove_box Yes, for high precision quick_weigh Weigh quickly and seal container weighing->quick_weigh Yes, for general use end Problem Resolved weighing->end No dry->end use_fresh->end glove_box->end quick_weigh->end moisture_impact cluster_cause Cause cluster_effect Effect on this compound cluster_consequences Consequences in the Lab moisture Atmospheric Moisture (H2O) hydration Hydration Bi2(SO4)3 · nH2O moisture->hydration bismuth_sulfate Hygroscopic this compound Bi2(SO4)3 bismuth_sulfate->hydration clumping Physical Clumping hydration->clumping weight_gain Increased Mass hydration->weight_gain reactivity_change Altered Chemical Reactivity hydration->reactivity_change

References

techniques for removing bismuth impurities from solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bismuth Impurity Removal

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the removal of bismuth impurities from various solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common ?

A1: Several techniques are available, chosen based on factors like the solution matrix, bismuth concentration, required purity, and scale of operation. The most common methods include:

  • Ion Exchange (IX): Utilizes selective resins to capture bismuth ions.[1]

  • Adsorption: Employs materials like activated carbon or low-cost biosorbents to bind bismuth.[1][2]

  • Solvent Extraction (SX): Uses an organic solvent to selectively extract bismuth from the aqueous phase.[3][4]

  • Chemical Precipitation: Involves adjusting pH or adding specific reagents to precipitate bismuth compounds, such as bismuth oxychloride (BiOCl) or bismuth hydroxide.[5][6]

  • Electrochemical Methods: Includes techniques like electrowinning and electrorefining to deposit pure bismuth onto a cathode.[7][8]

Q2: How do I choose the right bismuth removal technique for my application?

A2: The selection of an appropriate technique depends on several factors. For high-selectivity requirements, especially in complex matrices like copper electrolytes, ion exchange or solvent extraction are often preferred.[1][3] Adsorption can be a cost-effective solution for treating wastewater with lower bismuth concentrations.[9] Chemical precipitation is suitable for bulk removal of bismuth, while electrochemical methods are effective for recovering metallic bismuth from concentrated solutions.[6][7] The following decision-making workflow can help guide your choice.

G start Start: Bismuth Impurity Present q_concentration What is the Bismuth concentration? start->q_concentration high_conc High (>1 g/L) q_concentration->high_conc High low_conc Low (<1 g/L) q_concentration->low_conc Low q_purity High Purity Required? q_matrix Complex Matrix? (e.g., high salts, other metals) q_purity->q_matrix Yes adsorption Adsorption q_purity->adsorption No solvent_extraction Solvent Extraction q_matrix->solvent_extraction Yes ion_exchange Ion Exchange q_matrix->ion_exchange Yes q_recovery Is Metal Recovery the Goal? precipitation Chemical Precipitation q_recovery->precipitation No (Bulk Removal) electrowinning Electrochemical Methods q_recovery->electrowinning Yes high_conc->q_recovery low_conc->q_purity

Caption: Decision workflow for selecting a bismuth removal technique.

Troubleshooting Guide by Technique

Ion Exchange (IX)

Q: My ion exchange resin has a low removal efficiency for bismuth. What are the possible causes and solutions?

A: Low efficiency can stem from several issues:

  • Incorrect Resin Choice: Ensure the resin is selective for bismuth in your specific solution matrix. Aminophosphonic resins (e.g., Lewatit TP 260) show high affinity for Bi³⁺ in acidic solutions.[1][10]

  • Suboptimal pH: The pH of the solution significantly affects resin performance. The optimal pH range should be determined based on the resin's specifications.

  • Flow Rate: The solution flow rate through the resin column may be too high, not allowing sufficient contact time. Try reducing the flow rate.

  • Resin Saturation: The resin may be saturated with bismuth and other competing ions. It requires a regeneration cycle.

  • Antimony Interference: In copper electrolytes, the presence of Sb(V) can be particularly problematic as it is very difficult to remove from aminophosphonic resins and can reduce the resin's capacity for bismuth.[11]

Q: Resin regeneration with hydrochloric acid (HCl) seems incomplete. How can I improve it?

A: To improve regeneration efficiency:

  • Increase HCl Concentration: Higher concentrations of HCl are more effective at stripping bismuth from the resin.[1]

  • Increase Temperature: Elevating the temperature during elution can improve efficiency.[1]

  • Increase Contact Time: Allow the HCl to remain in contact with the resin for a longer period.

  • Prevent Precipitation: If water is used to rinse the column before regeneration, it can cause precipitation on the resin. Rinsing with sulfuric acid instead of water can prevent this.[1]

Adsorption

Q: The adsorption capacity for bismuth is lower than expected. How can I optimize conditions?

A: Adsorption is highly dependent on experimental conditions. Consider the following optimizations:

  • pH Adjustment: The solution pH is a critical factor. For example, pulverized eggshells show optimal Bi³⁺ removal at a pH of 8.[9] In contrast, adsorption on Syzygium cumini was maximal at an acidic pH of 4.0.[12]

  • Adsorbent Dosage: Increasing the amount of adsorbent material generally increases the number of available active sites, improving removal efficiency.[2][9]

  • Contact Time: Ensure the solution and adsorbent are in contact long enough to reach equilibrium. For Syzygium cumini, the optimal time was found to be 80 minutes.[12][13]

  • Temperature: The effect of temperature is variable. Adsorption on pulverized eggshells was found to be endothermic (efficiency increased with temperature), while for Syzygium cumini, it was exothermic.[9][12]

Table 1: Comparison of Low-Cost Adsorbents for Bismuth Removal

AdsorbentInitial Bi Conc. (mg/L)Optimal pHOptimal Temp. (°C)Adsorbent DoseMax. Removal EfficiencyReference
Pulverized Eggshells508406.25 g/L~98% (as mg/g)[9][14]
Orange Peel Biochar50Not specified2510 g/L91.90%[2]
Syzygium cumini4004Room Temp.1.2 g / 30 mL94.35%[12][13]
Solvent Extraction (SX)

Q: I'm experiencing poor phase separation (emulsion formation) during extraction. What can I do?

A: Emulsion formation is a common issue in solvent extraction. To resolve it:

  • Modify Agitation: Reduce the intensity of mixing or shaking.

  • Adjust Phase Ratio: Vary the volume ratio of the organic to aqueous phase (Vo/Va).

  • Increase Temperature: Gently warming the solution can sometimes help break emulsions.

  • Centrifugation: For small-scale experiments, centrifugation is a very effective way to separate the phases.

  • Add a Demulsifier: In some cases, adding a small amount of a suitable demulsifying agent can be effective.

Q: The stripping (back-extraction) of bismuth from the organic phase is inefficient. How can I improve it?

A: Inefficient stripping means the bismuth is not effectively transferring back to the new aqueous phase.

  • Choose the Right Stripping Agent: The choice of stripping agent is crucial. For bismuth extracted with hexaacetato calix(6)arene, 2 M nitric acid is an effective stripping agent.[4] For TBP-based extraction, NaOH solution or oxalate (B1200264) can be used to precipitate bismuth directly from the organic phase.[3][15]

  • Optimize Stripping Agent Concentration: The concentration of the stripping solution impacts efficiency. Test a range of concentrations to find the optimum.

  • Increase Contact Time/Stages: Increase the shaking time or perform multiple stripping stages with fresh solution.

Table 2: Performance of Different Solvent Extraction Systems for Bismuth

Organic Phase (Extractant + Diluent)Aqueous PhaseStripping AgentBi Removal EfficiencyReference
Tributyl Phosphate (B84403) (TBP)Nitric Acid Pickle LiquorNaOH Solution98.5% (Extraction)[3]
1x10⁻⁴ M Hexaacetato calix(6)arene in Toluene0.1 M HCl2 M Nitric AcidQuantitative (>99%)[4]
1.5% N-n-hexylaniline in Xylene0.1-3 M H₂SO₄ + KSCNAcetate BufferQuantitative (>99%)[16]
Chemical Precipitation

Q: My bismuth precipitate is contaminated with other metals. How can I improve selectivity?

A: Selectivity is key in precipitation.

  • Precise pH Control: Different metal hydroxides precipitate at different pH values. Carefully controlling the final pH of the solution can selectively precipitate bismuth. For instance, adjusting the pH of a solution to 0.15 can precipitate bismuth as BiOCl with 99.9% purity.[5]

  • Use of Selective Precipitants: Nitric acid can be used to separate bismuth from antimony; bismuth dissolves to form Bi³⁺ while antimony oxidizes to an insoluble compound.[5]

  • Fractional Precipitation: Add the precipitating agent slowly and monitor the composition of the precipitate at different stages. This can allow for the separation of different metal fractions.

Experimental Protocols & Workflows

Protocol 1: Bismuth Removal Using Ion Exchange Resin (Lewatit TP 260)

This protocol is based on procedures for removing bismuth from acidic copper electrolyte solutions.[1]

1. Materials:

  • Glass column
  • Lewatit TP 260 resin
  • Bismuth-contaminated acidic solution
  • 30% Hydrochloric Acid (HCl) for regeneration
  • Sulfuric Acid (H₂SO₄) for rinsing
  • Deionized water

2. Procedure (Workflow):

G cluster_workflow Ion Exchange Workflow prep 1. Resin Preparation (Pack column with Lewatit TP 260 resin) load 2. Loading (Pass Bi-containing solution through the column) prep->load rinse1 3. Acid Rinse (Rinse with H₂SO₄ to remove void electrolyte) load->rinse1 elute 4. Elution (Regeneration) (Pass 30% HCl through column to strip Bi) rinse1->elute rinse2 5. Final Rinse (Rinse with deionized water until effluent is neutral) elute->rinse2 ready 6. Ready for Next Cycle rinse2->ready

Caption: Standard workflow for bismuth removal using an ion exchange column.

3. Detailed Steps:

  • Column Packing: Prepare a slurry of Lewatit TP 260 resin in deionized water and pour it into the column, allowing it to settle into a packed bed without entrapped air.
  • Loading: Pump the bismuth-contaminated solution through the resin bed at a predetermined flow rate. Collect the effluent and analyze for bismuth concentration to determine breakthrough.
  • Acid Rinse: Once the resin is saturated (or before breakthrough), pass sulfuric acid through the column to displace the process solution without causing precipitation.[1]
  • Regeneration: Pass a 30% HCl solution through the column to elute the bound bismuth. The efficiency of this step can be improved by increasing the temperature.[1]
  • Final Rinse: Rinse the column thoroughly with deionized water until the pH of the effluent is neutral. The resin is now ready for another loading cycle.

Protocol 2: Bismuth Extraction using Tributyl Phosphate (TBP)

This protocol is adapted from a method for purifying crude bismuth pickle liquor.[3]

1. Materials:

  • Separatory funnel
  • Tributyl Phosphate (TBP)
  • Kerosene or other suitable diluent
  • Bismuth-containing nitric acid solution
  • NaOH solution for stripping
  • Saturated NaNO₃ solution for scrubbing (optional)

2. Procedure:

  • Organic Phase Preparation: Prepare the organic phase by mixing TBP with a diluent (e.g., 30% TBP in kerosene).
  • Extraction: In a separatory funnel, combine the aqueous bismuth solution with the organic phase at a specific volume ratio (e.g., Vo/Va = 1:2). Shake vigorously for 1-2 minutes to allow for mass transfer.
  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (raffinate).
  • Scrubbing (Optional): To remove co-extracted impurities, the loaded organic phase can be "scrubbed" by mixing it with a fresh aqueous solution, such as saturated NaNO₃.[3]
  • Stripping: Add the stripping agent (e.g., NaOH solution) to the loaded organic phase in the separatory funnel. Shake to transfer the bismuth to the new aqueous phase, where it will precipitate as α-Bi₂O₃.[3]
  • Analysis: Analyze the raffinate and the final stripped solution to determine the extraction and stripping efficiencies. The extraction efficiency can reach 98.5% under optimized conditions.[3]

References

Technical Support Center: Bismuth Oxysalt Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth compounds. The focus is on preventing the formation of insoluble bismuth oxysalts, a common challenge in experimental settings.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the handling of bismuth salt solutions.

Q1: I dissolved a bismuth(III) salt (e.g., bismuth nitrate (B79036), Bi(NO₃)₃·5H₂O) in water, and a white precipitate formed immediately. What is happening and how can I prevent it?

A1: The white precipitate is likely an insoluble bismuth oxysalt, such as bismuth subnitrate (BiONO₃). This forms due to the rapid hydrolysis of the bismuth(III) ion (Bi³⁺) in water. Bismuth(III) has a strong tendency to react with water, starting at a pH close to zero.[1][2] To prevent this, you must dissolve the bismuth salt in an acidic solution.

  • Recommended Action: Instead of deionized water, use a dilute strong acid as the solvent. Nitric acid (HNO₃) or perchloric acid (HClO₄) are commonly used.[3] For example, dissolving bismuth nitrate in 1 M HNO₃ can help maintain a low enough pH to prevent hydrolysis.

Q2: My acidic bismuth solution was initially clear, but a precipitate formed over time or when I increased the temperature. Why did this happen?

A2: Even in acidic solutions, changes in conditions can shift the equilibrium towards the formation of oxysalts. Several factors could be at play:

  • pH Increase: The pH of your solution may have inadvertently increased, crossing the threshold for bismuth hydrolysis. This can happen due to the addition of other reagents or absorption of atmospheric CO₂ in poorly sealed containers.

  • Temperature Effect: Increasing the temperature can promote hydrolysis and decrease the solubility of some bismuth salts, leading to precipitation.[4][5]

  • Concentration: At higher concentrations of Bi(III), polynuclear oxo-hydroxo clusters like [Bi₆O₄(OH)₄]⁶⁺ can form, which are precursors to precipitation.[1][6]

  • Troubleshooting Steps:

    • Monitor and control the pH of your solution.

    • If heating is necessary, consider increasing the initial acid concentration.

    • Work with the lowest feasible concentration of the bismuth salt.

Q3: I am trying to prepare a bismuth-containing solution at a near-neutral pH without precipitation. What strategies can I use?

A3: To maintain bismuth solubility at or near neutral pH, you must prevent the Bi³⁺ ion from hydrolyzing. This is achieved by using a chelating or complexing agent. These agents bind to the bismuth ion, forming a stable, soluble complex.

  • Effective Complexing Agents:

    • Citric Acid/Citrate (B86180): Forms stable, soluble complexes with bismuth. It is widely used in pharmaceutical preparations like colloidal bismuth subcitrate.[7]

    • Ethylenediaminetetraacetic acid (EDTA): A powerful chelating agent that forms a very stable complex with bismuth(III).

    • Tartaric Acid: Can be used to stabilize bismuth solutions.

    • Organic Ligands: Various organic molecules with oxygen or nitrogen donor atoms can form stable complexes with bismuth.[2]

Q4: I am using a complexing agent, but I still observe some precipitation. What could be the issue?

A4: The effectiveness of a complexing agent depends on several factors:

  • Molar Ratio: The molar ratio of the complexing agent to the bismuth ion is critical. An insufficient amount of the chelating agent will leave free Bi³⁺ ions in solution, which can then hydrolyze. For instance, in the preparation of bismuth citrate, a molar ratio of citrate to bismuth of 1.1–1.2 is recommended.[7]

  • pH: The stability of the bismuth complex is often pH-dependent. Ensure the pH of your solution is within the optimal range for the specific complexing agent you are using.

  • Competing Ions: The presence of other metal ions that can compete for the complexing agent may reduce its effectiveness in chelating bismuth.

  • Recommended Actions:

    • Increase the molar ratio of the complexing agent to bismuth.

    • Adjust the pH to optimize the stability of the bismuth complex.

    • If other metal ions are present, consider a purification step or select a chelating agent with higher selectivity for bismuth.

Data Presentation

The solubility of bismuth(III) is highly dependent on pH. The following table summarizes the dominant bismuth species at different pH ranges in an aqueous solution without strong complexing agents.

pH RangeDominant Bismuth SpeciesSolubility Status
< 0[Bi(H₂O)₈]³⁺Soluble
0 - 2[Bi(OH)]²⁺, [Bi₆O₄(OH)₄]⁶⁺Mostly soluble, risk of hydrolysis increases with pH[1][2]
2 - 3.5Polynuclear oxo-hydroxo complexes, formation of solid phasesLow solubility, high tendency for precipitation[2]
> 3.5Bi(OH)₃, Bi₂O₃Insoluble precipitate

Experimental Protocols

Protocol 1: Preparation of a Stable Acidic Bismuth Nitrate Stock Solution

This protocol describes the preparation of a 0.1 M Bi(NO₃)₃ solution that is stable against hydrolysis.

  • Materials:

    • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

    • Concentrated nitric acid (HNO₃, 70%)

    • Deionized water

    • Volumetric flask (e.g., 100 mL)

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a 100 mL volumetric flask, add approximately 50 mL of deionized water.

    • Carefully add 6.3 mL of concentrated nitric acid to the water to create an approximately 1 M HNO₃ solution. Caution: Always add acid to water.

    • Allow the solution to cool to room temperature.

    • Weigh 4.85 g of Bi(NO₃)₃·5H₂O.

    • Slowly add the bismuth nitrate to the nitric acid solution while stirring continuously until it is completely dissolved.

    • Once dissolved, bring the solution to the final volume of 100 mL with deionized water.

    • Store the solution in a tightly sealed container to prevent changes in concentration and pH.

Protocol 2: Preparation of a pH-Neutral Soluble Bismuth Citrate Complex

This protocol outlines the formation of a soluble bismuth citrate complex at a near-neutral pH.

  • Materials:

    • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

    • Citric acid (monohydrate)

    • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (e.g., 1 M)

    • Deionized water

    • Beakers, pH meter, magnetic stirrer

  • Procedure:

    • Prepare a 0.1 M bismuth nitrate solution in dilute nitric acid as described in Protocol 1.

    • In a separate beaker, prepare a 0.12 M citric acid solution by dissolving 2.52 g of citric acid monohydrate in 100 mL of deionized water.

    • While stirring the citric acid solution, slowly add the 0.1 M bismuth nitrate solution. A white precipitate of bismuth citrate may form.

    • Slowly add 1 M ammonium hydroxide dropwise to the mixture while continuously monitoring the pH.

    • Continue adding ammonium hydroxide until the precipitate redissolves and the pH is in the desired range (e.g., pH 6-7). The clear solution indicates the formation of a soluble bismuth-citrate complex.

    • Adjust the final volume with deionized water as needed.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows related to preventing bismuth oxysalt formation.

Bismuth_Hydrolysis_Pathway cluster_conditions Reaction Conditions Bi3_aq Bi³⁺ (aq) (Soluble) BiOH2_plus [Bi(OH)]²⁺ Bi3_aq->BiOH2_plus + H₂O - H⁺ Poly_complex [Bi₆O₄(OH)₄]⁶⁺ (Polynuclear Complex) BiOH2_plus->Poly_complex Polymerization BiO_precipitate Insoluble Bismuth Oxysalts (e.g., BiONO₃, BiOCl) Poly_complex->BiO_precipitate Precipitation Increase pH Increase pH Add H₂O Add H₂O Increase Temp Increase Temp

Caption: The hydrolysis pathway of the aqueous Bi³⁺ ion leading to insoluble oxysalts.

Prevention_Workflow start Start: Bismuth(III) Salt dissolve Dissolve in Solvent start->dissolve check_precipitate Precipitate Forms? dissolve->check_precipitate acid_solvent Use Acidic Solvent (e.g., HNO₃) check_precipitate->acid_solvent Yes adjust_pH Adjust pH to Neutral? check_precipitate->adjust_pH No acid_solvent->dissolve complex_agent Add Complexing Agent (e.g., Citrate, EDTA) stable_solution Stable Bismuth Solution complex_agent->stable_solution adjust_pH->complex_agent Yes adjust_pH->stable_solution No (Keep Acidic)

Caption: A decision workflow for preparing stable bismuth solutions.

References

Bismuth Sulfate Technical Support Center: Stability and Reactivity in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bismuth sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of bismuth sulfate in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges related to solvent effects on the stability and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound has limited solubility in many common solvents. It is practically insoluble in water and alcohol, where it tends to hydrolyze.[1][2] However, it is soluble in dilute mineral acids such as hydrochloric acid and nitric acid.[1][2] For creating stable aqueous solutions, dissolving this compound or its precursors in concentrated acids is necessary to prevent hydrolysis and precipitation.[3]

Q2: Why does my this compound precipitate out of an aqueous solution?

A2: Bismuth salts are prone to hydrolysis in aqueous solutions, especially at low acidity (higher pH). This hydrolysis leads to the formation of insoluble bismuth oxysalts or hydroxides.[4] To maintain a stable solution, a sufficiently high concentration of acid is required. For instance, a stable solution of this compound can be prepared in 50% sulfuric acid, but dilution with water will cause precipitation of bismuthyl sulfate.

Q3: Can I use this compound as a Lewis acid catalyst in organic synthesis?

A3: Yes, bismuth(III) compounds, including this compound, are recognized as effective Lewis acid catalysts in a variety of organic transformations.[5] They are valued for being relatively non-toxic, moisture-tolerant, and easy to handle compared to many traditional Lewis acids.[5] They can be used to catalyze reactions such as esterifications, aldol (B89426) condensations, and Friedel-Crafts reactions.

Q4: How does the choice of solvent affect the catalytic activity of this compound?

A4: The solvent can significantly influence the Lewis acidity and, therefore, the catalytic activity of bismuth salts. The formation of cationic bismuth species, which are highly active catalysts, can be favored in moderately polar solvents. The specific choice of solvent can also affect reaction rates and product selectivity. For example, in some bismuth-catalyzed reactions, non-polar solvents may favor dehydration reactions, while polar solvents may promote dimerization.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
White precipitate forms when dissolving this compound in water or dilute acid. Hydrolysis: The concentration of acid is too low to prevent the formation of insoluble bismuth oxysalts.1. Increase the acid concentration. A stable stock solution can often be prepared in concentrated nitric acid or 50% sulfuric acid. 2. For reactions in aqueous media, consider the use of chelating agents or ligands that can stabilize the bismuth(III) ion in solution.[6]
This compound fails to dissolve in an organic solvent. Inherent Insolubility: this compound is generally insoluble in non-polar and many polar aprotic and protic organic solvents.[1]1. If the reaction allows, use a co-solvent system that includes a small amount of a suitable acid to aid dissolution. 2. Consider using a different bismuth salt with better organic solvent solubility, such as bismuth(III) triflate, if the specific properties of the sulfate anion are not critical to the reaction.
Low or no catalytic activity observed in a reaction. 1. Incomplete dissolution: The catalyst is not sufficiently dissolved in the reaction medium to be effective. 2. Inappropriate solvent: The chosen solvent may not be optimal for promoting the Lewis acidity of this compound. 3. Presence of strong coordinating species: Impurities or reactants that strongly coordinate to the bismuth center can inhibit its catalytic activity.1. Ensure the reaction medium is acidic enough to dissolve the catalyst, if applicable. 2. Screen a range of solvents with varying polarities to find the optimal conditions for your specific reaction. 3. Purify reactants and solvents to remove any potential catalyst poisons.
Inconsistent reaction yields or formation of side products. Solvent Effects: The solvent can influence the reaction pathway and selectivity. In some cases, the solvent may participate in the reaction.1. Carefully select and dry solvents to avoid unwanted side reactions. 2. Refer to literature for similar reactions to determine the most suitable solvent for the desired outcome. For example, in some oxidations catalyzed by bismuth salts, the choice of solvent can dramatically alter the product distribution.

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents
Solvent Solubility Notes
WaterInsolubleReacts via hydrolysis to form insoluble oxysalts.[7]
EthanolInsoluble[8]
MethanolInsoluble
AcetoneInsoluble
Diethyl EtherInsoluble
TolueneInsoluble
DichloromethaneInsoluble
Dilute Hydrochloric AcidSoluble[1][2]
Dilute Nitric AcidSoluble[2]
Concentrated Sulfuric AcidSolubleA stable solution can be prepared in 50% H₂SO₄.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution in Acid

This protocol describes the preparation of a stock solution of this compound in nitric acid, which can be used for various applications where a dissolved form of the salt is required.

Materials:

  • Bismuth(III) sulfate (Bi₂(SO₄)₃)

  • Concentrated Nitric Acid (HNO₃, 68-70%)

  • Deionized water

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a fume hood, carefully add a measured volume of concentrated nitric acid to a volumetric flask.

  • Slowly add deionized water to achieve the desired final acid concentration (e.g., 2M HNO₃). Caution: Always add acid to water. The dissolution of bismuth salts often requires an acidic environment to prevent hydrolysis.[3]

  • Weigh the desired amount of this compound and add it slowly to the acid solution while stirring.

  • Continue stirring until the this compound is completely dissolved. Gentle heating may be applied to facilitate dissolution, but be aware of the potential for decomposition at higher temperatures.

  • Once dissolved, allow the solution to cool to room temperature.

  • Add deionized water to the mark of the volumetric flask and mix thoroughly to ensure a homogeneous solution.

  • Store the solution in a tightly sealed container.

Protocol 2: Adapted Fischer Esterification of a Carboxylic Acid using an Acid Catalyst

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • Alcohol (e.g., methanol, in excess)

  • Bismuth(III) sulfate (as catalyst)

  • Anhydrous organic solvent (e.g., toluene, if the alcohol is not used as the solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1 equivalent), the alcohol (at least 3 equivalents, can also be used as the solvent), and the organic solvent if needed.[9]

  • Add a catalytic amount of bismuth(III) sulfate (e.g., 1-5 mol%).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with stirring. The reaction time will vary depending on the substrates and can be monitored by TLC or GC.

  • After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

  • If the alcohol was used in excess, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Visualizations

experimental_workflow General Workflow for this compound Catalysis cluster_prep Catalyst/Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis dissolution Dissolve Bi2(SO4)3 in appropriate acidic solvent (if necessary) mixing Combine reactants and catalyst in reaction vessel dissolution->mixing reactants Prepare reactants and anhydrous organic solvent reactants->mixing reflux Heat to reflux under inert atmosphere mixing->reflux quench Cool and quench reaction reflux->quench extract Liquid-liquid extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product (e.g., chromatography) concentrate->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize

Workflow for a typical organic synthesis using a this compound catalyst.

solvent_effects Solvent Effects on this compound Stability and Reactivity cluster_stability Stability cluster_reactivity Reactivity (as Catalyst) Bi2SO4 This compound Soluble Soluble & Stable (e.g., conc. H2SO4, HNO3) Bi2SO4->Soluble in strong acid Insoluble Insoluble (e.g., Alcohols, Toluene) Bi2SO4->Insoluble in organic solvents Hydrolysis Hydrolysis & Precipitation (e.g., Water, dilute acids) Bi2SO4->Hydrolysis in aqueous media LewisAcid Acts as Lewis Acid Bi2SO4->LewisAcid PolarSolvent Polar Solvents (May favor certain pathways, e.g., dimerization) LewisAcid->PolarSolvent influences pathway NonPolarSolvent Non-polar Solvents (May favor other pathways, e.g., dehydration) LewisAcid->NonPolarSolvent influences pathway

Logical relationships of solvent effects on this compound.

References

Technical Support Center: Scaling Up Organic Transformations with Bismuth Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing bismuth-based catalysts for scaling up organic transformations. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges during your experimental work. Bismuth(III) salts, including bismuth sulfate (B86663), are valued for their low toxicity, cost-effectiveness, and stability in air and moisture, making them attractive for industrial applications.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why choose bismuth sulfate and other bismuth(III) salts for scaling up organic reactions?

A1: Bismuth(III) salts are advantageous for several reasons:

  • Low Toxicity: Bismuth and its compounds are known for their remarkably low toxicity and are non-carcinogenic, a stark contrast to many transition metals like palladium or rhodium.[1][3][4] This is a significant benefit for safety, environmental impact, and applications in drug development.[5][6]

  • Cost-Effectiveness: As an abundant element, bismuth is significantly cheaper than precious metal catalysts.[7]

  • Stability: Bismuth(III) catalysts are generally stable in the presence of air and moisture, simplifying handling and storage procedures, which is highly desirable for large-scale operations.[1][3]

  • Versatility: They can act as effective Lewis acid catalysts in a wide range of organic transformations, including Friedel-Crafts reactions, acylations, and cycloadditions.[3][8]

Q2: What are the main challenges when transitioning from a lab-scale to a pilot-plant scale with bismuth catalysts?

A2: The primary challenges are consistent with general scale-up issues but have specific relevance for bismuth catalysis:

  • Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more difficult. Exothermic reactions must be carefully monitored to prevent thermal runaway.[6][9]

  • Mass Transfer and Mixing: Achieving homogeneous mixing in large reactors can be challenging. Inefficient stirring can lead to localized "hot spots," uneven catalyst distribution, and the formation of side products.

  • Catalyst Deactivation: On a larger scale, factors like impurities in lower-grade solvents or starting materials can lead to faster catalyst deactivation through poisoning or fouling.[10][11]

  • Catalyst Recovery and Reuse: While bismuth is relatively inexpensive, an efficient recovery and regeneration protocol is crucial for process economy and minimizing waste streams on an industrial scale.

Q3: Can bismuth catalysts be recovered and recycled?

A3: Yes, developing a recycling strategy is a key aspect of scaling up. Heterogeneous bismuth catalysts (e.g., supported on a solid phase) are generally easier to recover through simple filtration. For homogeneous catalysts, precipitation of the bismuth salt followed by filtration may be an option. Regeneration may be necessary if the catalyst deactivates. For instance, adsorbed organic intermediates, which can cause deactivation, may sometimes be removed by thermal treatment.[12]

Q4: What safety precautions should be taken when handling large quantities of bismuth catalysts?

A4: While bismuth compounds have low toxicity, standard chemical safety protocols must be followed, especially at scale.[5] This includes:

  • Using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and lab coats.

  • Working in a well-ventilated area or a fume hood to avoid inhaling dust from solid catalysts.

  • Conducting a thorough risk assessment before any scale-up operation, paying close attention to the reaction's thermal profile and potential for runaway reactions.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of reactions using bismuth catalysts.

Problem 1: Low or Inconsistent Yield
Possible Cause Suggested Solution
Poor Catalyst Activity Ensure the catalyst has not been deactivated by improper storage. Although moisture-tolerant, some bismuth salts are hygroscopic; prolonged exposure to high humidity can affect performance.[3] Use a fresh batch or dry the catalyst under vacuum.
Inefficient Mixing Increase the stirring rate or use an overhead mechanical stirrer for larger flasks. For reactors, ensure the impeller design is appropriate for the reaction viscosity and volume. Poor mixing can lead to low conversion.[13]
Incorrect Solvent Solvent choice is critical and can dramatically alter reaction outcomes.[14][15] A solvent that works at a small scale may not be optimal for heat transfer or solubility at a larger scale. Re-evaluate solvent choice; consider factors like boiling point for heat management.
Catalyst Leaching (for heterogeneous catalysts) If using a supported catalyst, bismuth may leach into the solution, reducing the active sites. Test for leaching by analyzing the filtrate. If leaching is confirmed, consider a different support or functionalization to create more stable chelate complexes.[16][17]
Problem 2: Catalyst Deactivation
Possible Cause Suggested Solution
Poisoning Impurities in starting materials or solvents (e.g., sulfur or nitrogen compounds) can act as poisons. Use higher purity reagents for scale-up. If this is not feasible, a purification step for the starting materials may be required.[10]
Fouling/Coking Polymeric byproducts can deposit on the catalyst surface, blocking active sites. This is common in reactions involving carbocations. Adjusting reaction temperature, pressure, or concentration may minimize polymer formation.[10][18]
Adsorption of Intermediates Strong binding of reaction intermediates or products to the catalyst can inhibit its activity. A regeneration step, such as washing with a specific solvent or controlled heating, might be necessary to remove these adsorbed species.[12]
Problem 3: Poor Selectivity / Formation of Byproducts

| Possible Cause | Suggested Solution | | Thermal Runaway / Hot Spots | Inadequate temperature control can lead to side reactions. Ensure the reactor has sufficient cooling capacity. For highly exothermic reactions, consider semi-batch addition of reagents to control the rate of heat generation.[9] | | Solvent Effects | The polarity of the solvent can influence the reaction pathway. For example, in the Bi(OTf)₃-catalyzed reaction of certain tertiary alcohols, apolar solvents favor dehydration to alkenes, while polar solvents promote dimerization.[19][20] | | Water Content | The presence of water can dramatically affect the reaction. While many bismuth catalysts are water-tolerant, water can sometimes participate in the reaction, leading to hydrolysis or other undesired products.[19][20] Use of a desiccant or dry solvents may be necessary.[21] |

Experimental Protocols & Data

Protocol 1: General Procedure for Scaling Up a Bismuth-Catalyzed Acylation

This protocol is a generalized example based on typical Friedel-Crafts acylation conditions.[8]

  • Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a reflux condenser with a nitrogen inlet.

  • Reagent Charging: Charge the flask with the aromatic substrate (1.0 mol) and the chosen solvent (e.g., nitrobenzene, 500 mL). Begin stirring.

  • Catalyst Addition: Add bismuth(III) sulfate (Bi₂(SO₄)₃, 0.05 mol, 5 mol%) to the stirred solution.

  • Reactant Addition: Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 mol) dropwise via an addition funnel over 60 minutes. Monitor the internal temperature; use an ice bath to maintain the temperature below 25°C if the reaction is exothermic.

  • Reaction: After the addition is complete, heat the mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 200 mL of a saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation: Solvent and Catalyst Loading Effects

The following tables summarize optimization data from literature for representative bismuth-catalyzed reactions.

Table 1: Bi(OTf)₃-Catalyzed Dehydration of a Tertiary Alcohol [19]

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)Notes
15Chloroform263-
21Chloroform465-
30.1Chloroform1672Side products observed due to ethanol (B145695) stabilizer.
40.01Dichloromethane1693High selectivity for desired alkene.
511,4-Dioxane (dry)1674High selectivity for desired alkene.
61Acetonitrile1696Reaction switches to dimerization product.

Table 2: Optimization of Bi-Catalyzed C(sp²)–OTf Bond Formation [22]

EntryCatalystBaseAdditiveYield (%)
1Bismacycle 4a--0
2Bismacycle 4c--11
3Bismacycle 4cNa₃PO₄-65
4Bismacycle 4cNa₃PO₄5 Å MS91

Visualizations: Workflows and Logic Diagrams

Below are diagrams created using DOT language to visualize key processes.

G cluster_0 Phase 1: Lab Scale (1-10 mmol) cluster_1 Phase 2: Bench Scale (10-100 mmol) cluster_2 Phase 3: Pilot Scale (>100 mmol) A Reaction Discovery & Initial Optimization B Substrate Scope Evaluation A->B C Preliminary Mechanistic Studies B->C D Process Safety Analysis (Calorimetry) C->D Initial Success E Robustness Testing (DoE) D->E F Catalyst Loading Reduction E->F G Define Critical Process Parameters (CPPs) F->G Process Viable H Develop Catalyst Recycling Protocol G->H I Finalize Standard Operating Procedure (SOP) H->I J Technology Transfer I->J Ready for Manufacturing

Caption: A typical workflow for scaling up a bismuth-catalyzed organic transformation.

G Start Low Yield or Stalled Reaction Check_Purity Are starting materials and solvents of sufficient purity? Start->Check_Purity Check_Mixing Is mixing adequate for the current scale? Check_Purity->Check_Mixing Yes Action_Purify Purify reagents or use higher grade materials. Check_Purity->Action_Purify No Check_Temp Is the internal temperature stable and at the target value? Check_Mixing->Check_Temp Yes Action_Stir Increase stirring rate or use mechanical stirrer. Check_Mixing->Action_Stir No Check_Catalyst Is the catalyst active? Check_Temp->Check_Catalyst Yes Action_Temp Improve heat transfer; consider semi-batch addition. Check_Temp->Action_Temp No Action_Catalyst Use fresh catalyst; consider higher loading. Check_Catalyst->Action_Catalyst No End Problem Resolved Check_Catalyst->End Yes Action_Purify->End Action_Stir->End Action_Temp->End Action_Catalyst->End

Caption: A decision tree for troubleshooting low yield in scaled-up reactions.

References

Technical Support Center: Purification of Industrial-Grade Bismuth Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of industrial-grade bismuth sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in industrial-grade bismuth sulfate?

A1: Industrial-grade this compound can contain a variety of impurities depending on its manufacturing process. Common metallic impurities include lead, copper, antimony, arsenic, and tellurium.[1] Non-metallic impurities and other bismuth compounds may also be present.

Q2: What are the primary methods for purifying industrial-grade this compound?

A2: The main laboratory-scale methods for purifying industrial-grade this compound are:

  • Recrystallization: This technique relies on the difference in solubility between this compound and its impurities in a given solvent.

  • Solvent Extraction: This method uses a liquid-liquid extraction to selectively separate bismuth from impurities.

  • Ion Exchange Chromatography: This technique separates bismuth ions from impurity ions based on their charge.

Q3: How do I choose the most suitable purification method?

A3: The choice of purification method depends on several factors, including the initial purity of the this compound, the nature of the impurities, the desired final purity, the scale of the operation, and cost considerations. See the data presentation section for a comparison of the methods.

Q4: What safety precautions should I take when purifying this compound?

A4: this compound and the reagents used in its purification can be hazardous. Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Review the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation: Comparison of Purification Methods

Purification MethodFinal Purity AchievableTypical YieldEstimated CostKey AdvantagesKey Disadvantages
Recrystallization Up to 99.5%70-90%LowSimple, inexpensive, and effective for removing many common impurities.May not be effective for all impurities, and multiple recrystallizations may be needed, leading to lower overall yield.
Solvent Extraction > 99.9%[1]> 95%[1]ModerateHigh selectivity and efficiency in removing a wide range of impurities.[1]Involves the use of organic solvents, which can be hazardous and require proper disposal. Emulsion formation can be an issue.
Ion Exchange Chromatography > 99.99%85-95%HighCan achieve very high purity levels and is effective for removing trace impurities.Can be expensive, time-consuming, and the resin can be fouled by certain impurities.

Experimental Protocols & Troubleshooting Guides

Recrystallization

Experimental Protocol
  • Dissolution: In a fume hood, dissolve the industrial-grade this compound in a minimal amount of hot concentrated sulfuric acid. The solution should be heated gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Slowly cool the hot, saturated solution to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Crystal Collection: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Troubleshooting Guide: Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Crystals - Too much solvent was used. - The solution was not sufficiently cooled. - Premature crystallization occurred during hot filtration.- Concentrate the solution by carefully evaporating some of the solvent and then re-cool. - Ensure the solution is cooled in an ice bath for an adequate amount of time. - Pre-heat the filtration apparatus to prevent the solution from cooling and crystallizing prematurely.
No Crystals Form - The solution is not supersaturated. - The solution is cooling too slowly or too quickly.- Evaporate some of the solvent to increase the concentration of this compound. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Product is Still Impure - The cooling process was too rapid, trapping impurities. - The washing step was insufficient.- Allow the solution to cool more slowly to promote the formation of purer crystals. - Perform a second recrystallization. - Ensure the crystals are washed thoroughly with cold deionized water.
Oiling Out (Formation of a liquid instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute. - High concentration of impurities.- Add a small amount of a co-solvent in which the this compound is less soluble to lower the overall solubility. - Try a different solvent system.

Solvent Extraction

Experimental Protocol

This protocol is a general guideline using Tributyl Phosphate (TBP) as the extractant.

  • Leaching: Dissolve the industrial-grade this compound in an appropriate aqueous acidic solution (e.g., nitric acid or hydrochloric acid).

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of the organic phase (e.g., TBP dissolved in a suitable diluent like kerosene).

    • Shake the funnel vigorously for several minutes to ensure thorough mixing and mass transfer. Allow the layers to separate.

  • Separation: Drain the aqueous layer (raffinate) containing the impurities.

  • Stripping:

    • Add a stripping solution (e.g., a dilute acid or a complexing agent) to the separatory funnel containing the organic phase.

    • Shake the funnel to transfer the purified bismuth back to the aqueous phase.

  • Recovery: The purified this compound can be recovered from the stripping solution by precipitation or crystallization.

Troubleshooting Guide: Solvent Extraction
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Extraction of Bismuth - Incorrect pH of the aqueous phase. - Insufficient concentration of the extractant. - Inadequate mixing time.- Adjust the pH of the aqueous phase to the optimal range for the chosen extractant. - Increase the concentration of the extractant in the organic phase. - Increase the shaking time to ensure complete mass transfer.
Poor Separation of Layers (Emulsion Formation) - High concentration of solutes. - Presence of fine solid particles.- Allow the mixture to stand for a longer period. - Add a small amount of a de-emulsifying agent. - Centrifuge the mixture to break the emulsion.
Incomplete Stripping of Bismuth - Incorrect stripping solution or concentration. - Insufficient contact time.- Use a more effective stripping agent or adjust its concentration. - Increase the contact time between the organic and stripping phases.
Contamination of the Purified Product - Incomplete separation of the aqueous and organic phases. - Co-extraction of impurities.- Ensure a clean separation of the two phases. - Optimize the extraction conditions (e.g., pH, extractant concentration) to improve selectivity.

Ion Exchange Chromatography

Experimental Protocol
  • Resin Selection and Preparation: Select a suitable cation exchange resin. Prepare the resin according to the manufacturer's instructions, which typically involves washing and conditioning with an appropriate buffer.

  • Column Packing: Pack the prepared resin into a chromatography column, ensuring there are no air bubbles.

  • Equilibration: Equilibrate the column by passing several column volumes of the starting buffer through it.

  • Sample Loading: Dissolve the industrial-grade this compound in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound bismuth from the column by passing an elution buffer with a higher ionic strength or a different pH through the column.

  • Fraction Collection: Collect the eluate in fractions and analyze them for bismuth content.

  • Product Recovery: Combine the fractions containing the purified bismuth and recover the this compound by precipitation or crystallization.

Troubleshooting Guide: Ion Exchange Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of Bismuth - Bismuth is not binding to the resin. - Bismuth is not eluting from the resin.- Adjust the pH or ionic strength of the sample and starting buffer to promote binding. - Increase the ionic strength or change the pH of the elution buffer to effectively elute the bismuth.
Poor Separation of Bismuth from Impurities - Inappropriate resin selection. - Suboptimal elution conditions.- Choose a resin with a higher selectivity for bismuth under the chosen conditions. - Optimize the elution gradient (step or linear) to improve the resolution between bismuth and impurities.
Column Clogging or High Backpressure - Presence of particulate matter in the sample. - Resin swelling or compaction.- Filter the sample before loading it onto the column. - Ensure the resin is properly packed and that the operating pressure is within the manufacturer's recommendations.
Resin Fouling - Irreversible binding of certain impurities to the resin.- Use a more rigorous regeneration procedure as recommended by the resin manufacturer. - Consider a pre-purification step to remove the fouling impurities before ion exchange.

Visualizations

Experimental_Workflow_Purification cluster_start Starting Material cluster_recrystallization Recrystallization cluster_solvent_extraction Solvent Extraction cluster_ion_exchange Ion Exchange Chromatography cluster_end Final Product start Industrial-Grade This compound rec_dissolve Dissolve in Hot Acid start->rec_dissolve Choose Method sol_leach Leach in Aqueous Acid start->sol_leach Choose Method ion_load Dissolve & Load on Column start->ion_load Choose Method rec_filter Hot Filtration (Optional) rec_dissolve->rec_filter rec_cool Cool to Crystallize rec_filter->rec_cool rec_collect Collect & Wash Crystals rec_cool->rec_collect end_product Purified This compound rec_collect->end_product sol_extract Extract with Organic Solvent sol_leach->sol_extract sol_separate Separate Phases sol_extract->sol_separate sol_strip Strip Bismuth from Organic sol_separate->sol_strip sol_strip->end_product ion_wash Wash Column ion_load->ion_wash ion_elute Elute Bismuth ion_wash->ion_elute ion_collect Collect Fractions ion_elute->ion_collect ion_collect->end_product

Caption: General experimental workflows for the purification of this compound.

Troubleshooting_Logic cluster_problem Identify the Problem cluster_recrystallization Recrystallization Solutions cluster_solvent_extraction Solvent Extraction Solutions cluster_ion_exchange Ion Exchange Solutions start Purification Issue Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product no_product No Product/ Poor Separation start->no_product rec_yield - Check solvent volume - Ensure sufficient cooling low_yield->rec_yield Method sol_yield - Adjust pH - Increase extractant conc. low_yield->sol_yield Method ion_yield - Adjust buffer pH/ionic strength - Check elution conditions low_yield->ion_yield Method rec_purity - Slow down cooling rate - Re-recrystallize impure_product->rec_purity Method sol_purity - Optimize pH for selectivity - Ensure clean phase separation impure_product->sol_purity Method ion_purity - Optimize elution gradient - Select a more specific resin impure_product->ion_purity Method rec_no_product - Induce nucleation (scratch, seed crystal) - Concentrate solution no_product->rec_no_product Method sol_no_product - Check for emulsion - Verify stripping agent no_product->sol_no_product Method ion_no_product - Check for column clogging - Ensure proper equilibration no_product->ion_no_product Method

References

Validation & Comparative

A Comparative Guide to Bismuth(III) Lewis Acid Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bismuth(III) salts as Lewis acid catalysts, focusing on their performance in key organic transformations. While the initial focus was on bismuth sulfate (B86663), a review of the current scientific literature reveals a primary focus on bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and bismuth(III) chloride (BiCl₃) as the most effective and widely studied bismuth-based Lewis acids. Data regarding the catalytic activity of bismuth sulfate is notably scarce, likely due to the triflate anion's superior ability to increase the Lewis acidity of the bismuth center.

Bismuth(III) compounds have emerged as compelling alternatives to traditional Lewis acids due to their low toxicity, cost-effectiveness, and remarkable tolerance to air and moisture.[1][2][3] This guide will compare the performance of common bismuth salts, particularly Bi(OTf)₃, against other established Lewis acid catalysts, supported by experimental data.

Comparative Performance Data

The efficacy of a Lewis acid catalyst is highly dependent on the specific reaction. Below, we compare the performance of bismuth triflate against other metal triflates and traditional Lewis acids in two representative organic reactions: the Friedel-Crafts acylation and the Ferrier rearrangement.

Table 1: Friedel-Crafts Acylation of Anisole (B1667542) with Acetic Anhydride (B1165640)

The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction. Bismuth triflate has been shown to be a highly effective catalyst for this transformation, often outperforming other metal triflates.[4]

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Reference
Bi(OTf)₃ 2 0.5 98 [4]
Sc(OTf)₃5295[4]
Yb(OTf)₃20691[5]
Ga(OTf)₃5296[6]
In(OTf)₃5294[6]
Al(OTf)₃524<5[4]

Reaction Conditions: Anisole (1 equiv.), Acetic Anhydride (1.5 equiv.), Nitromethane (B149229) solvent, 50°C.

As the data indicates, Bi(OTf)₃ provides a near-quantitative yield in a significantly shorter reaction time and with a lower catalyst loading compared to other common metal triflates.

Table 2: Ferrier Rearrangement of Tri-O-acetyl-D-glucal with 1-Octanol

The Ferrier rearrangement is a vital reaction in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides. Bi(OTf)₃ demonstrates exceptional efficiency and stereoselectivity in this transformation.

CatalystCatalyst Loading (mol%)Time (min)Yield (%)α:β RatioReference
Bi(OTf)₃ 2 5 95 α-only [7][8]
BiCl₃ 5 90 95 10:1 [7][8]
Sc(OTf)₃5150929:1[7][8]
Yb(OTf)₃10180854:1[8]
InCl₃2010866.3:1[7][8]
I₂100180904:1[7]

Reaction Conditions: Tri-O-acetyl-D-glucal (1 equiv.), 1-Octanol (1.2 equiv.), Dichloromethane (B109758) solvent, Room Temperature.

In this rearrangement, Bi(OTf)₃ is not only faster but also provides superior stereoselectivity compared to other Lewis acids, including bismuth chloride.

Experimental Protocols

Below is a representative experimental protocol for the bismuth triflate-catalyzed Friedel-Crafts acylation, based on procedures described in the literature.[5][9]

Protocol: Bi(OTf)₃-Catalyzed Acylation of Anisole

Materials:

  • Anisole (1.08 g, 10 mmol)

  • Acetic Anhydride (1.53 g, 15 mmol)

  • Bismuth(III) Triflate (Bi(OTf)₃) (0.131 g, 0.2 mmol, 2 mol%)

  • Nitromethane (20 mL)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (for extraction)

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anisole (10 mmol), nitromethane (20 mL), and acetic anhydride (15 mmol).

  • Add bismuth(III) triflate (2 mol%) to the stirred solution.

  • Heat the reaction mixture to 50°C and stir for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 4-methoxyacetophenone.

Mechanistic Insights & Visualizations

Lewis acids catalyze reactions by activating an electrophile. The central metal ion accepts a pair of electrons from a Lewis basic atom (e.g., a halogen or oxygen) on the substrate, making the substrate more electrophilic and susceptible to nucleophilic attack.

G cluster_0 Catalytic Cycle catalyst Lewis Acid (LA) activated Activated Complex [E---LG---LA] catalyst->activated substrate Substrate (E-LG) substrate->activated Coordination product Product (E-Nu) activated->product Nucleophilic Attack lg_complex [LG-LA] activated->lg_complex product->catalyst Catalyst Regeneration nucleophile Nucleophile (Nu) nucleophile->activated

Caption: General workflow for Lewis acid catalysis.

In the case of a Bi(OTf)₃-catalyzed Friedel-Crafts acylation with an acid anhydride, the bismuth center coordinates to one of the carbonyl oxygens of the anhydride. This coordination polarizes the C=O bond, generating a highly electrophilic acylium ion or a potent acylium ion equivalent, which is then attacked by the electron-rich aromatic ring.

G cluster_1 Bi(OTf)₃-Catalyzed Friedel-Crafts Acylation bi_otf3 Bi(OTf)₃ activated_complex Activated Complex [(RCO)₂O-Bi(OTf)₃] bi_otf3->activated_complex anhydride Acetic Anhydride (RCO)₂O anhydride->activated_complex Coordination acylium Acylium Intermediate [RCO⁺][AcO-Bi(OTf)₃]⁻ activated_complex->acylium Generation of Electrophile sigma_complex σ-Complex (Wheland Intermediate) acylium->sigma_complex arene Arene (Ar-H) arene->sigma_complex Nucleophilic Attack product Aryl Ketone (Ar-COR) sigma_complex->product Deprotonation product->bi_otf3 Catalyst Regeneration

Caption: Proposed mechanism for Bi(OTf)₃-catalyzed acylation.

Conclusion

Bismuth(III) salts, particularly bismuth triflate, represent a significant advancement in green chemistry, offering a powerful, efficient, and environmentally benign alternative to traditional Lewis acids.

Advantages of Bismuth(III) Catalysts:

  • High Catalytic Activity: Often require low catalyst loadings and provide high yields in short reaction times.[4]

  • Low Toxicity: Bismuth and its salts are known for their low toxicity, making them safer to handle and dispose of compared to many transition metals or traditional Lewis acids like AlCl₃.[1][3]

  • Cost-Effective: Bismuth is a relatively inexpensive element.[6]

  • Air and Moisture Tolerance: Unlike many conventional Lewis acids that require strictly anhydrous conditions, many bismuth catalysts are stable in the presence of air and small amounts of water, simplifying experimental setup.[2][10]

Limitations:

  • Substrate Scope: While versatile, the catalytic activity can be substrate-dependent.

  • Anion Influence: The catalytic power is heavily influenced by the counter-ion (anion), with triflates being significantly more active than chlorides or the scarcely reported sulfates.

For research and development in pharmaceuticals and fine chemicals, bismuth(III) triflate and other bismuth salts offer a potent combination of high efficiency and a favorable environmental profile, positioning them as catalysts of choice for a growing number of organic transformations.

References

A Comparative Guide to the Characterization of Bismuth Sulfate and Other Bismuth-Based Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bismuth sulfate (B86663) alongside other prominent bismuth compounds utilized in pharmaceutical applications, with a focus on their characterization through X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and materials science by presenting experimental data, detailed protocols, and a mechanistic overview of bismuth's therapeutic actions.

Introduction to Bismuth Compounds in Medicine

Bismuth-based compounds have a long-standing history in medicine, primarily for treating gastrointestinal disorders.[1] Their therapeutic efficacy is attributed to a combination of antimicrobial, anti-inflammatory, and mucosal protective properties.[2] Commonly used agents include bismuth subsalicylate (the active ingredient in Pepto-Bismol), colloidal bismuth subcitrate, and ranitidine (B14927) bismuth citrate (B86180), which are integral to treatment regimens for conditions like dyspepsia, diarrhea, and particularly for the eradication of Helicobacter pylori infection.[3][4][5] While bismuth sulfate is less commonly cited in clinical literature compared to its subsalicylate and subcitrate counterparts, its characterization is crucial for understanding its potential applications and for quality control in pharmaceutical formulations.

Physicochemical Characterization: XRD and FTIR Spectroscopy

XRD and FTIR spectroscopy are powerful, non-destructive techniques essential for the characterization of pharmaceutical solids. XRD provides information about the crystalline structure of a material, which is critical for identifying polymorphs and ensuring batch-to-batch consistency.[6] FTIR spectroscopy identifies the functional groups present in a molecule, offering a unique "molecular fingerprint" that can be used for material identification and to understand chemical bonding.[7]

This compound (Bi₂(SO₄)₃): Spectroscopic Profile
  • XRD Analysis of this compound : As an inorganic salt, this compound is expected to exhibit a crystalline structure with a distinct powder XRD pattern. The diffraction peaks would be characteristic of its specific crystal lattice. The thermal decomposition of Bi₂(SO₄)₃ has been studied, and X-ray powder diffraction data of the decomposition products have been analyzed, indicating that these compounds can be indexed on a tetragonal lattice.[8]

  • FTIR Spectroscopy of this compound : The FTIR spectrum of this compound would be dominated by the vibrational modes of the sulfate anion (SO₄²⁻). The free sulfate ion, with tetrahedral symmetry, has characteristic absorption bands. In the solid state, these bands may shift or split due to crystal lattice effects. Key expected vibrational modes for the sulfate group include:

    • ν₃ (asymmetric stretching): A strong, broad band typically observed around 1100-1200 cm⁻¹.

    • ν₁ (symmetric stretching): A weaker band around 980 cm⁻¹.

    • ν₄ (bending): A band in the region of 600-650 cm⁻¹.

    • ν₂ (bending): A weaker band around 450 cm⁻¹.

The presence of water of hydration would be indicated by broad absorption bands in the 3200-3600 cm⁻¹ region (O-H stretching) and a bending vibration around 1630 cm⁻¹.[7]

Comparative Analysis of Bismuth Compounds

The choice of a particular bismuth salt in a pharmaceutical formulation can significantly impact its efficacy, bioavailability, and safety profile. Below is a comparison of this compound with the more commonly used bismuth subsalicylate and bismuth subcitrate, particularly in the context of Helicobacter pylori eradication.

Efficacy in Helicobacter pylori Eradication

Bismuth compounds are a cornerstone of quadruple therapy for H. pylori infection, especially in regions with high antibiotic resistance.[9] They exert a direct bactericidal effect, inhibit bacterial adherence to the gastric mucosa, and suppress enzyme activity, including urease.[10][11]

Table 1: Comparative Efficacy of Bismuth-Containing Regimens for H. pylori Eradication (Intention-to-Treat Analysis)

Bismuth Compound Regimen Eradication Rate (%) Reference
Bismuth Potassium Citrate Bismuth potassium citrate + Lansoprazole + Amoxicillin + Clarithromycin 73.3% [12]
Bismuth Pectin (B1162225) Bismuth pectin + Lansoprazole + Amoxicillin + Clarithromycin 76.7% [12]
Bismuth Subcitrate Bismuth-containing levofloxacin-based triple therapy 66.7% [13]
Bismuth Subcitrate Bismuth-containing quadruple therapy 81.1% [13]
Bismuth Subcitrate Bismuth quadruple therapy (10 days) 87% [14]

| Bismuth Subsalicylate | Bismuth subsalicylate + Metronidazole (B1676534) + Tetracycline (B611298) + Omeprazole | 48% (dual therapy without metronidazole and tetracycline showed lower efficacy) |[5] |

Table 2: Adverse Events Associated with Bismuth-Containing Therapies

Bismuth Compound Regimen Common Adverse Events Incidence (%) Reference
Bismuth Potassium Citrate Quadruple Therapy Nausea, Diarrhea, Abdominal pain, Black stool Not specified in detail [12]
Bismuth Pectin Quadruple Therapy Nausea, Diarrhea, Abdominal pain, Black stool Not specified in detail [12]

| Bismuth Subcitrate | Quadruple Therapy | Nausea, Diarrhea, Metallic taste, Black stool | 61.85% |[14] |

It is important to note that direct comparative clinical trials between this compound and other bismuth salts for H. pylori eradication are lacking in the available literature. The data presented here is from studies evaluating different bismuth-containing regimens.

Mechanism of Action of Bismuth Compounds against H. pylori

The antimicrobial action of bismuth against H. pylori is multifaceted. Bismuth compounds are thought to exert their effects through several mechanisms, which are illustrated in the diagram below.

cluster_bismuth Bismuth Compounds cluster_hpylori Helicobacter pylori Bi Bismuth (Bi³⁺) Urease Urease Enzyme Bi->Urease Inhibition Adherence Bacterial Adherence Bi->Adherence Inhibition CellWall Cell Wall Synthesis Bi->CellWall Disruption ATP ATP Synthesis Bi->ATP Inhibition Urea Urea → Ammonia + CO₂ Neutralization Neutralization of Gastric Acid Colonization Gastric Mucosa Colonization Lysis Bacterial Lysis Metabolism Disruption of Bacterial Metabolism

References

A Comparative Guide to Analytical Methods for Quantifying Bismuth in Stomach Relief Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of bismuth in stomach relief tablets. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as accuracy, precision, sensitivity, and sample throughput.

Comparison of Analytical Methods

A variety of analytical techniques are available for the determination of bismuth content in pharmaceutical formulations. The choice of method often depends on the specific requirements of the analysis, including the desired level of accuracy and precision, the expected concentration of bismuth, and the available instrumentation. The following table summarizes the key performance characteristics of several common analytical methods.

Analytical MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Disadvantages
Complexometric Titration Titration of Bi³⁺ with a standard solution of a complexing agent, typically EDTA, using a visual indicator.10-50 mg Bi per flask[1]Not typically determinedNot typically determined90-110% of label value[1]Generally higher than instrumental methodsSimple, low cost, no specialized equipment requiredLower sensitivity, potential for interferences, subjective endpoint determination
UV-Visible Spectrophotometry Formation of a colored bismuth complex, with the absorbance measured at a specific wavelength.2-20 µg/mL[2]2.35 µg/mL7.12 µg/mL96.66%<2%Widely available, relatively low cost, good for routine analysisIndirect method, potential for spectral interferences, requires chromogenic reaction
Atomic Absorption Spectrometry (AAS) Measurement of the absorption of light by free bismuth atoms in a flame or graphite (B72142) furnace.0-20 ppm (Flame AAS)[3]320 pg/mL (Hydride Generation)[3]Not specified~99.2% of labeled value[3]4.7% at 4.3 ng/mL (Hydride Generation)[3]High sensitivity, good specificityCan be subject to matrix interferences, requires specialized equipment
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Excitation of bismuth atoms in a high-temperature plasma and measurement of the emitted light at characteristic wavelengths.Wide linear rangeTypically in the low µg/L rangeTypically in the low µg/L range85.3-103.8%[4]1.3-3.2%[4]Multi-element capability, high throughput, robustHigher equipment cost, potential for spectral interferences
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of bismuth atoms in a plasma and separation of the ions based on their mass-to-charge ratio.Wide linear range0.007 µg/L[5]0.2 ng/mL[5]70-150% (as per USP <233>)[6]<15%[5]Extremely high sensitivity, isotopic analysis capabilityHighest equipment cost, more complex instrumentation
Stripping Voltammetry Preconcentration of bismuth onto an electrode surface followed by electrochemical stripping and measurement of the resulting current.0.004-0.170 µg/mL[7]2.0 ng/mL[7]Not specifiedGood recovery reported[7]0.67% at 0.08 µg/mL[7]Very high sensitivity, low cost instrumentationSensitive to matrix effects, requires careful electrode preparation

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods found in the scientific literature.

Complexometric Titration with EDTA

Sample Preparation:

  • Weigh and finely powder a representative number of stomach relief tablets.

  • Accurately weigh a portion of the powder equivalent to approximately 25-35 mg of bismuth and transfer it to a 250 mL Erlenmeyer flask.[1]

  • Add 10 mL of 0.5 M nitric acid to dissolve the sample. Gentle heating may be applied to aid dissolution.[1]

  • Add approximately 90 mL of deionized water. The pH of the resulting solution should be around 1.5-1.6.[1]

Titration Procedure:

  • Add a few drops of an appropriate indicator (e.g., Xylenol Orange).[1]

  • Titrate the sample solution with a standardized 0.01 M EDTA solution until the endpoint is reached, indicated by a sharp color change.[1]

  • Record the volume of EDTA used.

  • Calculate the bismuth content in the tablet based on the stoichiometry of the Bi-EDTA complex.

UV-Visible Spectrophotometry

Sample and Standard Preparation:

  • Prepare a stock solution of bismuth by dissolving a known amount of a bismuth salt in dilute nitric acid.

  • Prepare a series of standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 2-20 µg/mL).[2]

  • Prepare the tablet sample solution as described in the complexometric titration sample preparation, followed by appropriate dilution to bring the bismuth concentration within the calibration range.

  • To both standards and samples, add a chromogenic reagent (e.g., potassium iodide to form the yellow tetraiodobismuthate(III) complex).[1]

Measurement:

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of bismuth in the sample solution from the calibration curve and calculate the amount per tablet.

Atomic Absorption Spectrometry (AAS)

Sample Preparation:

  • Accurately weigh and powder the tablets.

  • Digest a known weight of the powdered tablet using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) with heating. Microwave digestion is often employed for complete dissolution.

  • After digestion, dilute the sample to a known volume with deionized water to bring the bismuth concentration into the linear working range of the instrument.

Instrumental Analysis:

  • Aspirate the prepared sample solution into the flame or graphite furnace of the AAS instrument.

  • Measure the absorbance of bismuth at its specific wavelength (e.g., 223.1 nm).

  • Quantify the bismuth concentration by comparing the sample absorbance to a calibration curve prepared from bismuth standard solutions.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Sample Preparation:

  • Follow a similar digestion procedure as for AAS, typically using microwave-assisted acid digestion to ensure complete sample decomposition and dissolution of bismuth.[4]

  • Dilute the digested sample to a suitable volume with deionized water.

Instrumental Analysis:

  • Introduce the sample solution into the ICP-OES instrument.

  • The instrument will measure the intensity of the light emitted from the excited bismuth atoms at specific wavelengths.

  • The concentration of bismuth is determined by comparing the emission intensity of the sample to that of a series of calibration standards.

Experimental Workflow

The following diagram illustrates a general workflow for the analytical quantification of bismuth in stomach relief tablets, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis sample Stomach Relief Tablet crush Crush and Homogenize sample->crush weigh Weigh Sample crush->weigh dissolve Dissolve in Acid weigh->dissolve dilute Dilute to Volume dissolve->dilute titration Complexometric Titration dilute->titration uv_vis UV-Vis Spectroscopy dilute->uv_vis aas AAS dilute->aas icp ICP-OES / ICP-MS dilute->icp calculation Concentration Calculation titration->calculation uv_vis->calculation aas->calculation icp->calculation validation Method Validation calculation->validation report Final Report validation->report

Caption: General workflow for bismuth quantification in tablets.

References

A Comparative Guide to the Catalytic Efficiency of Bismuth(III) Sulfate vs. Bismuth(III) Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth-based catalysts have garnered significant attention in organic synthesis due to their low toxicity, cost-effectiveness, and air/moisture stability. Among the various bismuth salts, Bismuth(III) triflate (Bi(OTf)₃) has been extensively studied and utilized as a powerful Lewis acid catalyst in a wide array of organic transformations. In contrast, Bismuth(III) sulfate (B86663) (Bi₂(SO₄)₃) is less explored as a catalyst in this domain. This guide provides an objective comparison of the catalytic efficiency of these two bismuth salts, drawing upon available experimental data.

Executive Summary

Data Presentation: Catalytic Performance in Carbonyl Group Protection

The following tables summarize the quantitative data for the catalytic performance of Bi₂(SO₄)₃ and Bi(OTf)₃ in the protection of carbonyl compounds as thioacetals and acetals, respectively. It is crucial to note that this data is compiled from different studies, and therefore represents an indirect comparison.

Table 1: Catalytic Performance of Bismuth(III) Sulfate in Thioacetalization

EntrySubstrateThiolCatalyst Loading (mol%)TimeYield (%)
1Benzaldehyde (B42025)Ethanethiol (B150549)52 h95
24-ChlorobenzaldehydeEthanethiol52.5 h92
3Cyclohexanone1,2-Ethanedithiol104 h85
4Acetophenone1,2-Ethanedithiol105 h80

Data compiled from representative literature on bismuth-catalyzed reactions. Conditions may vary between studies.

Table 2: Catalytic Performance of Bismuth(III) Triflate in Acetalization

EntrySubstrateDiolCatalyst Loading (mol%)Time (min)Yield (%)
1BenzaldehydeEthylene (B1197577) Glycol0.11598
24-NitrobenzaldehydeEthylene Glycol0.52096
3CyclohexanoneEthylene Glycol13095
4CinnamaldehydeEthylene Glycol0.22594

Data compiled from representative literature on Bi(OTf)₃-catalyzed reactions. Conditions may vary between studies.

Analysis of Catalytic Efficiency

Based on the available data for carbonyl protection reactions:

  • Catalyst Loading: Bi(OTf)₃ demonstrates significantly higher efficiency, requiring catalyst loadings as low as 0.1 mol%, whereas Bi₂(SO₄)₃ typically requires 5-10 mol%.

  • Reaction Time: Reactions catalyzed by Bi(OTf)₃ are considerably faster, often completing within minutes, while those with Bi₂(SO₄)₃ can take several hours.

  • Yields: Both catalysts can provide high yields, but Bi(OTf)₃ consistently delivers excellent yields across a broader range of substrates under milder conditions.

Experimental Protocols

Detailed methodologies for representative key experiments are provided below.

Protocol 1: Thioacetalization of Benzaldehyde using Bismuth(III) Sulfate

  • Materials: Benzaldehyde (1 mmol), ethanethiol (2.2 mmol), Bismuth(III) sulfate (0.05 mmol, 5 mol%), and dichloromethane (B109758) (10 mL) as solvent.

  • Procedure: To a solution of benzaldehyde in dichloromethane, ethanethiol is added. Subsequently, Bismuth(III) sulfate is added to the mixture.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired dithioacetal.

Protocol 2: Acetalization of Benzaldehyde using Bismuth(III) Triflate

  • Materials: Benzaldehyde (1 mmol), ethylene glycol (1.2 mmol), Bismuth(III) triflate (0.001 mmol, 0.1 mol%), and dichloromethane (10 mL) as solvent.

  • Procedure: To a solution of benzaldehyde and ethylene glycol in dichloromethane, Bismuth(III) triflate is added.

  • The reaction mixture is stirred at room temperature for 15 minutes.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched with a 10% aqueous solution of sodium bicarbonate.

  • The organic layer is extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The product is typically obtained in high purity, and if necessary, can be further purified by column chromatography.

Visualizations: Diagrams of Catalytic Pathways and Workflows

General Catalytic Cycle for Lewis Acid Catalysis

Catalytic_Cycle Catalyst Bi(III) Catalyst (BiXn) Activated_Complex Activated Carbonyl [R₂C=O-BiXn] Catalyst->Activated_Complex Coordination Substrate Carbonyl Substrate (R₂C=O) Substrate->Activated_Complex Nucleophile Nucleophile (e.g., R'SH, R'(OH)₂) Intermediate Tetrahedral Intermediate Nucleophile->Intermediate Activated_Complex->Intermediate Nucleophilic Attack Product Protected Carbonyl Product Intermediate->Product Proton Transfer & Elimination Byproduct H₂O Intermediate->Byproduct Product->Catalyst Catalyst Regeneration

A generalized Lewis acid catalytic cycle for carbonyl protection.

Experimental Workflow for a Catalyzed Reaction

Experimental_Workflow Start Start Setup Reaction Setup: Substrate, Reagent, Solvent, Catalyst Start->Setup Reaction Stirring at Specified Temperature Setup->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Continue Quenching Reaction Quenching Monitoring->Quenching Complete Extraction Work-up: Extraction & Washing Quenching->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Analysis Product Characterization Purification->Analysis End End Analysis->End

A typical experimental workflow for a bismuth-catalyzed reaction.

Logical Comparison of Bi₂(SO₄)₃ vs. Bi(OTf)₃

Catalyst_Comparison Catalysts Bismuth Catalysts Bi₂(SO₄)₃ Bi(OTf)₃ Properties Key Properties Lewis Acidity Solubility Cost Reported Activity Catalysts:b1->Properties Compared by Catalysts:b2->Properties Bi2SO4_Props Bi₂(SO₄)₃ Moderate Low in organic solvents Generally lower Limited literature Properties->Bi2SO4_Props Evaluation for Bi₂(SO₄)₃ BiOTf3_Props Bi(OTf)₃ Strong Soluble in many organic solvents Higher Widely reported, high efficiency Properties->BiOTf3_Props Evaluation for Bi(OTf)₃

A logical comparison of the key properties of the two catalysts.

While both Bismuth(III) sulfate and Bismuth(III) triflate can act as Lewis acid catalysts, the current body of scientific literature strongly indicates that Bismuth(III) triflate is the more efficient and versatile catalyst for a broader range of organic transformations. Its high catalytic activity at low loadings, coupled with rapid reaction times and excellent yields, makes it a preferred choice for many applications in research and development. Bismuth(III) sulfate shows promise as a cost-effective and low-toxicity catalyst, but further research is required to fully explore its catalytic potential and to identify reaction conditions where it may offer advantages. For professionals in drug development and scientific research, Bi(OTf)₃ currently represents a more reliable and efficient catalytic tool.

Bismuth Salts as Efficient Catalysts in Acylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation is a fundamental transformation in organic synthesis, crucial for the production of a wide range of pharmaceuticals, fine chemicals, and materials. The selection of an appropriate catalyst is paramount to achieving high efficiency, selectivity, and sustainability. This guide provides an objective comparison of the catalytic activity of bismuth salts, particularly bismuth(III) chloride (BiCl3) and bismuth(III) triflate (Bi(OTf)3), with other common alternatives in acylation reactions. While bismuth sulfate (B86663) is a potential catalyst, the available literature predominantly focuses on the superior performance of other bismuth salts in these transformations.

Performance Comparison of Catalysts in Acylation Reactions

The catalytic performance of bismuth salts has been evaluated against traditional Lewis acids and solid acid catalysts in the acylation of various substrates, including amines, alcohols, and aromatic compounds. The following tables summarize key quantitative data from representative studies, highlighting reaction yields, times, and catalyst loading.

Acylation of Amines (N-Acylation)

The N-acylation of sulfonamides is a key reaction in the synthesis of various therapeutic agents. Bismuth salts have demonstrated high efficiency in this transformation.

CatalystAcylating AgentSubstrateCatalyst Loading (mol%)Reaction TimeYield (%)Reference
Bi(OTf)₃ Acetic Anhydride (B1165640)Benzenesulfonamide515 min95[1][2]
BiCl₃ Acetic AnhydrideBenzenesulfonamide1030 min92[1][2]
ZnCl₂ Acetic Anhydride4-Bromobenzenesulfonamide3Not SpecifiedHigh[3]
Fe-K10 Acetic AnhydrideBenzenesulfonamide-0.5 h94[2]
Acylation of Alcohols (O-Acylation)

The protection of alcohol functional groups via acylation is a common step in multi-step organic synthesis. Bismuth triflate, in particular, has emerged as a powerful catalyst for the acylation of even sterically hindered alcohols.[4]

CatalystAcylating AgentSubstrateCatalyst Loading (mol%)Reaction TimeYield (%)Reference
Bi(OTf)₃ Acetic Anhydride1-Octanol0.110 min>98[5]
Bi(OTf)₃ Acetic Anhydride(-)-Menthol0.115 min>98[5]
Bi(OTf)₃ Pivalic AnhydrideGeraniol12 h91[4]
Cu(OTf)₂ Acetic Anhydride1-Phenylethanol15 min95
Sc(OTf)₃ Acetic Anhydride1-Phenylethanol15 min98
Friedel-Crafts Acylation of Arenes

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. While strong Lewis acids like AlCl₃ are traditionally used, bismuth-based catalysts offer a milder and more environmentally benign alternative.

CatalystAcylating AgentSubstrateCatalyst Loading (mol%)Reaction TimeYield (%)Reference
Bi(OTf)₃ Acetic AnhydrideAnisole11 h98
BiCl₃ Benzoyl ChlorideToluene104 h85
AlCl₃ Acetyl ChlorideBenzene100+-High
Zeolite H-Beta Acetic AnhydrideAnisole-4 h90

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for acylation reactions catalyzed by bismuth salts.

General Procedure for N-Acylation of Sulfonamides using Bismuth Salts

Materials:

  • Sulfonamide (e.g., benzenesulfonamide)

  • Acylating agent (e.g., acetic anhydride or acyl chloride)

  • Bismuth catalyst (Bi(OTf)₃ or BiCl₃)

  • Solvent (optional, e.g., CHCl₃ or CH₂Cl₂)

Protocol:

  • To a round-bottom flask, add the sulfonamide (1.0 mmol), the acylating agent (2.0 mmol), and the bismuth catalyst (5 mol% for Bi(OTf)₃ or 10 mol% for BiCl₃).[2]

  • For solvent-free conditions, directly heat the mixture with stirring to 70-80°C.[2] For solvent-based reactions, add 5 mL of the chosen solvent and heat to reflux.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, add 20 mL of CH₂Cl₂ and filter to remove the catalyst.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization if necessary.

General Procedure for Acylation of Alcohols using Bismuth Triflate

Materials:

Protocol:

  • In a flask, dissolve the alcohol (1.0 mmol) in acetonitrile (5 mL).

  • Add acetic anhydride (1.5 mmol).[5]

  • Add bismuth triflate (0.1 mol%).[5]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acylated product.

Visualizing the Acylation Process

To illustrate the general workflow and the underlying chemical transformations, the following diagrams are provided.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Substrate (Amine, Alcohol, Arene) E Mixing and Heating (as required) A->E B Acylating Agent (Anhydride, Acyl Chloride) B->E C Bismuth Salt Catalyst (e.g., Bi(OTf)₃, BiCl₃) C->E D Solvent (optional) D->E F Quenching E->F G Extraction F->G H Purification (Chromatography, Recrystallization) G->H I Acylated Product H->I

Caption: A generalized experimental workflow for bismuth salt-catalyzed acylation reactions.

Acylation_Mechanism cluster_activation Catalyst Activation cluster_substitution Nucleophilic Attack Catalyst Bismuth Salt (Lewis Acid) ActivatedComplex Activated Complex [R-CO-X---Bi(Y)n] Catalyst->ActivatedComplex Coordination AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->ActivatedComplex Intermediate Tetrahedral Intermediate ActivatedComplex->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R'-OH, R'-NH₂, Ar-H) Nucleophile->Intermediate Product Acylated Product (R-CO-Nu) Intermediate->Product Elimination of H-X and Catalyst Regeneration

Caption: A simplified signaling pathway of Lewis acid-catalyzed acylation.

Conclusion

Bismuth salts, particularly Bi(OTf)₃ and BiCl₃, have proven to be highly effective and versatile catalysts for a range of acylation reactions. They offer several advantages over traditional catalysts, including milder reaction conditions, lower catalyst loadings, and often higher yields.[1][4][5] Their low toxicity and environmental friendliness make them attractive alternatives for sustainable chemical synthesis. While data on bismuth sulfate is limited in this context, the broader class of bismuth salts represents a powerful tool for researchers and professionals in drug development and chemical synthesis.

References

A Comparative Guide to Bismuth-Based Photocatalysts Versus Titanium Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Performance Analysis for Researchers and Scientists

Titanium dioxide (TiO₂) has long been the benchmark photocatalyst due to its high stability, low cost, and strong photo-oxidative capabilities.[1] However, its wide bandgap (~3.2 eV) restricts its activity primarily to the ultraviolet (UV) portion of the solar spectrum, which accounts for only about 5% of incoming solar energy.[1] This limitation has driven research toward developing new photocatalysts that can harness the abundant visible light spectrum. Bismuth-based photocatalysts, such as bismuth oxide (Bi₂O₃), bismuth vanadate (B1173111) (BiVO₄), and bismuth tungstate (B81510) (Bi₂WO₆), have emerged as highly promising alternatives, demonstrating unique electronic structures and excellent photoelectric responses.[2]

This guide provides a detailed comparison of the performance of bismuth-based photocatalysts against the traditional standard, TiO₂, supported by experimental data and methodological insights.

Performance Comparison: Degradation of Organic Pollutants

Bismuth-based materials, particularly when combined with TiO₂ to form heterojunctions, consistently demonstrate superior photocatalytic efficiency under visible or simulated solar light. The synergy between the two materials enhances charge separation and extends the range of light absorption, leading to significantly improved degradation rates for various organic pollutants.[3][4][5] For instance, a Bi₂O₃/TiO₂ composite achieved a 99.6% degradation of Rhodamine B (RhB) in just 60 minutes, a task where pure TiO₂ and Bi₂O₃ performed substantially worse.[4] Similarly, in the degradation of perfluorooctanoic acid (PFOA), bismuth-based catalysts showed almost 100% degradation in 45 minutes, compared to 66% for commercial TiO₂ (P25) under the same conditions.[6]

Table 1: Comparative Degradation Efficiency of Various Pollutants

Photocatalyst Pollutant Light Source Irradiation Time (min) Degradation Efficiency (%) Source
Pure TiO₂ Rhodamine B (RhB) Simulated Sunlight 360 26.6 [3]
Pure BiVO₄ Rhodamine B (RhB) Simulated Sunlight 360 42.9 [3]
TiO₂-BiVO₄ (Composite) Rhodamine B (RhB) Simulated Sunlight 360 72.1 [3]
Pure TiO₂ Methyl Orange (MO) UV Light Not Specified 42.0 [7]
Bi₂O₃@TiO₂ (Composite) Methyl Orange (MO) UV Light Not Specified 98.2 [7]
2.1% Bi₂O₃/TiO₂ (Composite) Rhodamine B (RhB) Simulated Sunlight 60 99.6 [4]
TiO₂ (P25) PFOA UV Light (254 nm) 45 66.1 [6]
Bismuth-based Catalysts PFOA UV Light (254 nm) 45 99.9 [6]
Pure TiO₂ Film Methylene Blue Visible Light 300 ~60 [8]
Pure BiVO₄ Film Methylene Blue Visible Light 300 ~30 [8]

| TiO₂/BiVO₄ Layered Film | Methylene Blue | Visible Light | 300 | ~80 |[8] |

Table 2: Comparison of Reaction Rate Constants (k)

Photocatalyst Pollutant Rate Constant (k) h⁻¹ Fold Increase vs. TiO₂ Source
Pure TiO₂ Rhodamine B (RhB) 0.03654 - [4]
Pure Bi₂O₃ Rhodamine B (RhB) 0.00340 0.09x [4]

| 2.1% Bi₂O₃/TiO₂ | Rhodamine B (RhB) | 0.07729 | 2.1x |[4] |

Fundamental Mechanisms and Advantages

The photocatalytic process is initiated when a semiconductor absorbs photons with energy equal to or greater than its bandgap, generating electron-hole (e⁻-h⁺) pairs. These charge carriers migrate to the catalyst's surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which then degrade organic pollutants.[7][9]

G cluster_0 Photocatalyst Surface cluster_1 Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB Photon (hν ≥ Eg) hole h⁺ CB->VB Recombination electron e⁻ H2O H₂O hole->H2O Oxidation cluster_1 cluster_1 O2 O₂ electron->O2 Reduction OH_rad •OH (Hydroxyl Radical) H2O->OH_rad Pollutant Organic Pollutants OH_rad->Pollutant O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad O2_rad->Pollutant Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

Figure 1: General mechanism of photocatalysis.

Limitations of TiO₂:

  • Wide Bandgap: Only absorbs UV light, limiting its efficiency under natural sunlight.[1]

  • High Recombination Rate: Photogenerated electrons and holes can quickly recombine, reducing the quantum yield of the photocatalytic process.

Advantages of Bismuth-Based Photocatalysts:

  • Narrower Bandgap: Materials like Bi₂O₃ (2.0–3.96 eV) and BiVO₄ (~2.4 eV) can absorb a significant portion of the visible light spectrum.[5][9]

  • Heterojunction Formation: When combined with TiO₂, bismuth-based materials form heterojunctions (often Type-II). This structure promotes the efficient separation of electrons and holes at the interface, drastically reducing recombination and boosting overall activity.[3][7] The electrons accumulate in the conduction band of TiO₂ while holes accumulate in the valence band of the bismuth compound, making them more available for redox reactions.

G VB_Bi VB CB_Bi CB VB_Bi->CB_Bi CB_Ti CB CB_Bi->CB_Ti e⁻ VB_Ti VB VB_Ti->VB_Bi h⁺ VB_Ti->CB_Ti G cluster_prep Catalyst Synthesis cluster_exp Photocatalysis Experiment A Mix Precursors (e.g., TiO₂, Bi(NO₃)₃) B Hydrothermal Treatment A->B C Wash & Dry B->C D Calcination C->D E Disperse Catalyst in Pollutant Solution D->E Final Catalyst Powder F Stir in Dark (Equilibrium) E->F G Illuminate with Light F->G H Collect Samples at Intervals G->H I Analyze Concentration (UV-Vis Spec) H->I

References

The Green Choice for Polymer Synthesis: A Cost-Benefit Analysis of Bismuth Catalysts vs. Stannous Octoate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and industry professionals on the use of bismuth-based catalysts as a non-toxic, high-performance alternative to traditional tin-based compounds in the synthesis of flexible polyurethane foams.

In the ongoing pursuit of greener, safer, and more efficient industrial synthesis, the choice of catalyst plays a pivotal role. For decades, organotin compounds, particularly stannous octoate, have been the industry standard for producing flexible polyurethane (PU) foams, valued for their reliable and rapid catalytic activity. However, growing regulatory pressure and health concerns associated with tin-based catalysts have spurred the search for viable alternatives. Bismuth-based catalysts, such as bismuth triflate and bismuth neodecanoate, have emerged as a leading class of non-toxic substitutes, offering comparable, and in some cases superior, performance.

This guide provides a detailed cost-benefit analysis of using bismuth catalysts versus the conventional stannous octoate in the industrial synthesis of flexible polyurethane foam.

Performance and Efficiency: A Head-to-Head Comparison

Experimental data reveals that bismuth-based catalysts are not only viable replacements but can also offer significant performance advantages. A key study comparing bismuth triflate with stannous octoate in flexible PU foam production demonstrated the superior efficiency of the bismuth catalyst. It achieved higher isocyanate conversion rates in similar reaction times, a critical factor for optimizing production cycles.

While stannous octoate is a highly active catalyst for the gelling reaction (polyol-isocyanate), bismuth catalysts exhibit high activity in both the gelling and blowing (water-isocyanate) reactions. This dual activity can lead to foams with well-developed, open-cell morphologies and improved mechanical properties.

Table 1: Catalyst Performance in Flexible Polyurethane Foam Synthesis

Parameter Bismuth Triflate Stannous Octoate Analysis
Catalyst Loading (php) 0.1 - 0.2 ~0.2 Similar loading requirements for comparable performance.
Isocyanate Conversion Higher conversion at similar times Standard industry performance Bismuth catalyst demonstrates greater reaction efficiency.
Cream Time ~12 seconds ~12 seconds No significant difference in the initial reaction phase.
Raising Time ~135 seconds ~135 seconds Foaming evolution profiles are comparable.
Final Foam Density Slightly higher Slightly lower Bismuth's selectivity can result in a denser foam structure.
Mechanical Properties Improved Standard Foams catalyzed by bismuth can exhibit better mechanical behavior.

| Thermal Stability | Similar | Similar | Both catalysts produce foams with comparable thermal degradation profiles. |

Note: Data is synthesized from studies comparing bismuth and tin catalysts under similar formulation conditions. php = parts per hundred of polyol.

The Decisive Advantage: Health, Safety, and Environmental Impact

The most compelling argument for the adoption of bismuth catalysts lies in their toxicological profile. Stannous octoate and other organotin compounds are classified as hazardous substances. They are suspected of damaging fertility and causing serious skin and eye irritation.[1][2][3] This poses risks to workers and complicates waste disposal, requiring adherence to stringent environmental regulations.

In stark contrast, bismuth and its compounds are widely recognized for their low toxicity and are considered environmentally benign.[4] Bismuth is famously an active ingredient in stomach-soothing remedies, underscoring its safety. For industrial applications, this translates to:

  • Enhanced Worker Safety: Reduced risk of exposure to harmful chemicals.

  • Environmental Compliance: Easier adherence to increasingly strict environmental laws like REACH.

  • Sustainable Branding: Alignment with corporate green chemistry and sustainability goals.

Cost-Benefit Analysis: The Economic Equation

A direct cost comparison is challenging due to the lack of publicly available bulk pricing for industrial-grade bismuth catalysts, which typically requires a direct quote from manufacturers. However, a comprehensive analysis can be performed by examining performance and safety benefits against estimated costs.

Stannous octoate is readily available, with industrial prices generally ranging from $15 to $25 USD per kilogram , depending on volume and purity.

Pricing for industrial bismuth catalysts (like bismuth neodecanoate) is less transparent. While lab-scale quantities of compounds like bismuth triflate are extremely expensive, this is not reflective of industrial pricing. Given that raw bismuth is often cheaper than tin, but specialized synthesis adds costs, it is reasonable to analyze a few economic scenarios.

Scenario 1: Price Parity. If a bismuth catalyst is priced similarly to stannous octoate, the benefits—higher efficiency, superior safety, and environmental friendliness—make it the clear winner, offering a significant upgrade at no extra cost.

Scenario 2: Moderate Price Premium (20-50% higher). Even at a moderate premium, the cost-benefit analysis can strongly favor bismuth. The slightly higher upfront cost can be offset by:

  • Reduced Compliance Costs: Lower expenses related to hazardous material handling, employee health monitoring, and waste disposal.

  • Improved Product Quality: Enhanced mechanical properties can create higher-value end products.

  • Marketing Advantage: The "green" and "non-toxic" label is a powerful differentiator in the market.

Scenario 3: Significant Price Premium (>50% higher). A significantly higher price would require a more detailed, application-specific analysis. The switch would be most justifiable in high-value applications, such as medical-grade foams or consumer products where non-toxicity is a paramount concern and a key marketing claim.

Experimental Protocol: Synthesis of Flexible Polyurethane Foam

This protocol provides a general methodology for the laboratory-scale synthesis of free-rise flexible polyurethane foam to compare catalyst performance.

Materials and Reagents:

  • Polyether Polyol (e.g., Voranol 3010)

  • Toluene Diisocyanate (TDI 80/20)

  • Deionized Water (Blowing Agent)

  • Amine Catalyst (e.g., Dabco 33-LV)

  • Surfactant (e.g., Silicone oil L-620)

  • Metal Catalyst: Bismuth Triflate or Stannous Octoate

Procedure:

  • Premix Preparation: In a suitable container, create a premix by blending the polyether polyol, deionized water, amine catalyst, and surfactant. The quantities should be calculated based on the desired foam properties (typically expressed as parts per hundred of polyol - php).

  • Catalyst Addition: Add the specified amount of the metal catalyst (Bismuth Triflate or Stannous Octoate) to the premix.

  • Mixing: Vigorously mix the complete premix with a mechanical stirrer (e.g., at 2000 rpm) for 2 minutes to ensure homogeneity.

  • Isocyanate Addition: Add the stoichiometric amount of Toluene Diisocyanate (TDI) to the premix.

  • Final Mixing: Mix the final formulation at high speed (e.g., 2000 rpm) for a short duration (approximately 10 seconds).

  • Foaming: Immediately pour the reacting mixture into a mold (e.g., 20 x 13 x 13 cm³) and allow it to free rise at ambient temperature.

  • Curing: Let the foam cure at room temperature for at least 24 hours before characterization.

  • Analysis: Characterize the resulting foam for density, cell structure (SEM), and mechanical properties (e.g., compression set, tensile strength) according to relevant ASTM standards.

Below is a visualization of this experimental workflow.

G Experimental Workflow for PU Foam Synthesis cluster_premix Step 1: Premix Preparation cluster_catalyst Step 2: Catalyst Addition cluster_mixing1 Step 3: Homogenization cluster_reaction Step 4 & 5: Reaction Initiation cluster_foaming Step 6 & 7: Curing cluster_analysis Step 8: Characterization polyol Polyether Polyol metal_catalyst Add Metal Catalyst (Bismuth or Tin) water Deionized Water amine Amine Catalyst surfactant Surfactant mix1 Mechanical Mixing (2000 rpm, 2 min) metal_catalyst->mix1 isocyanate Add Toluene Diisocyanate (TDI) mix1->isocyanate mix2 Final High-Speed Mix (2000 rpm, 10s) isocyanate->mix2 pour Pour into Mold (Free Rise) mix2->pour cure Cure at Room Temp (24 hours) pour->cure analysis Analyze Foam Properties (Density, SEM, Mechanical) cure->analysis

Workflow for PU Foam Synthesis

Conclusion

The transition from tin-based to bismuth-based catalysts in industrial synthesis, particularly for polyurethane foams, represents a significant step forward in green chemistry. While stannous octoate has a long history as an effective catalyst, its associated health and environmental risks are becoming increasingly untenable in a modern regulatory landscape.

Bismuth catalysts offer a compelling alternative, providing not only a much safer toxicological profile but also enhanced catalytic efficiency and the potential for improved final product quality. While a definitive cost analysis awaits transparent industrial pricing, a holistic view that includes the costs of safety compliance, waste management, and market positioning strongly suggests that bismuth catalysts are a strategically sound investment for the future. For researchers and drug development professionals, the favorable Lewis acid properties and low toxicity of bismuth salts open new avenues for developing cleaner, safer synthetic pathways.

References

A Comparative Guide to Spectroscopic Techniques for Bismuth Sulfate Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of bismuth sulfate (B86663), a compound utilized in various pharmaceutical and chemical applications, is paramount to ensure product safety and efficacy. A range of spectroscopic techniques are available for the comprehensive analysis of bismuth sulfate, each offering distinct advantages and limitations in detecting and quantifying elemental and molecular impurities. This guide provides a detailed comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), X-ray Fluorescence (XRF), Raman Spectroscopy, and Laser-Induced Breakdown Spectroscopy (LIBS) for this purpose, supported by experimental data and detailed methodologies.

Executive Summary

For ultra-trace elemental impurity analysis in this compound, ICP-MS offers unparalleled sensitivity, making it the gold standard for detecting toxic heavy metals at parts-per-billion (ppb) levels or lower. AAS provides a cost-effective and reliable alternative for quantifying specific metallic impurities, though with generally higher detection limits than ICP-MS. For rapid, non-destructive screening of elemental composition, XRF is a valuable tool, requiring minimal sample preparation. Raman Spectroscopy excels in providing information about the molecular structure, enabling the identification of polymorphic impurities and the quantification of sulfate content. Finally, LIBS offers a rapid, in-situ method for elemental analysis of the solid material with little to no sample preparation.

Comparison of Quantitative Performance

The selection of an appropriate analytical technique is often dictated by the specific impurities of concern and the required detection limits. The following table summarizes the typical performance characteristics of each technique for the analysis of common elemental impurities in pharmaceutical materials. It is important to note that performance can vary based on the specific instrumentation and sample matrix.

TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Accuracy (Recovery %)
ICP-MS Lead (Pb)0.005 - 1 ppb[1][2]0.02 - 5 ppb< 5%95 - 105%
Arsenic (As)0.01 - 2 ppb[1][3]0.05 - 10 ppb< 5%90 - 110%
Cadmium (Cd)0.005 - 0.5 ppb[1][2]0.02 - 2 ppb< 5%95 - 105%
Mercury (Hg)0.01 - 1 ppb[1][3]0.05 - 5 ppb< 10%85 - 115%
Antimony (Sb)0.01 - 1 ppb0.05 - 5 ppb< 5%90 - 110%
AAS Lead (Pb)1 - 10 ppb[2][3]5 - 50 ppb< 10%90 - 110%
Arsenic (As)5 - 20 ppb (Hydride Generation)20 - 100 ppb< 10%85 - 115%
Cadmium (Cd)0.1 - 1 ppb (Graphite Furnace)[2]0.5 - 5 ppb< 10%90 - 110%
Mercury (Hg)0.2 - 2 ppb (Cold Vapor)1 - 10 ppb< 15%80 - 120%
Antimony (Sb)5 - 50 ppb20 - 200 ppb< 10%85 - 115%
XRF Lead (Pb)1 - 10 ppm[4]5 - 30 ppm< 10%80 - 120%
Arsenic (As)2 - 15 ppm[4]10 - 50 ppm< 15%70 - 130%
Cadmium (Cd)1 - 10 ppm5 - 30 ppm< 10%80 - 120%
Mercury (Hg)2 - 20 ppm10 - 60 ppm< 15%70 - 130%
Antimony (Sb)5 - 50 ppm20 - 150 ppm< 15%70 - 130%
LIBS Lead (Pb)~30 mg/kg (ppm)[5]~100 mg/kg (ppm)5 - 20%80 - 120%
Arsenic (As)~95 mg/kg (ppm)[5]~300 mg/kg (ppm)10 - 25%70 - 130%
Raman Sulfate (SO₄²⁻)~500 mg/L (in solution)[6]~1500 mg/L (in solution)< 5% (for major components)95 - 105% (with proper calibration)
Polymorphic ImpuritiesDetection depends on the structural difference and concentration---

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following sections outline the general experimental protocols for each spectroscopic technique for the analysis of this compound purity.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the preferred method for quantitative, multi-elemental analysis of trace and ultra-trace impurities in this compound due to its high sensitivity and specificity.

Sample Preparation:

  • Digestion: Accurately weigh approximately 0.1 g of the this compound sample into a clean, inert digestion vessel.

  • Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 5 mL HNO₃ and 2 mL HCl).

  • Digest the sample using a microwave digestion system. A typical program involves ramping the temperature to 200°C and holding for 20 minutes to ensure complete dissolution.

  • After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water.

  • Prepare a procedural blank using the same digestion procedure without the sample.

Instrumental Analysis:

  • Instrumentation: A quadrupole or high-resolution ICP-MS instrument.

  • Internal Standard: Introduce an internal standard solution (e.g., containing Ge, Rh, and Re) online to correct for matrix effects and instrumental drift.

  • Calibration: Prepare a series of multi-element calibration standards in a matrix matching the diluted sample digest.

  • Analysis: Aspirate the blank, calibration standards, and sample solutions into the ICP-MS. Monitor the specific mass-to-charge ratios for the elements of interest.

ICP-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh Weigh this compound digest Microwave Digestion (HNO3 + HCl) weigh->digest dilute Dilute to Volume digest->dilute aspirate Aspirate Sample dilute->aspirate plasma Argon Plasma (Atomization & Ionization) aspirate->plasma mass_spec Mass Spectrometer (Separation by m/z) plasma->mass_spec detector Detector (Ion Counting) mass_spec->detector data Data Analysis (Quantification) detector->data Data Acquisition

Caption: Workflow for ICP-MS analysis of this compound.

Atomic Absorption Spectroscopy (AAS)

AAS is a robust and widely available technique for the determination of specific elemental impurities. It can be performed in flame (FAAS) or graphite (B72142) furnace (GFAAS) modes, with GFAAS offering significantly lower detection limits.

Sample Preparation:

The sample preparation for AAS is similar to that for ICP-MS, involving acid digestion to bring the solid this compound into a liquid form.

Instrumental Analysis:

  • Instrumentation: An atomic absorption spectrometer equipped with either a flame or a graphite furnace atomizer, and element-specific hollow cathode lamps.

  • Calibration: Prepare a series of single-element calibration standards in a matrix matching the diluted sample digest.

  • Analysis (FAAS): Aspirate the blank, standards, and sample solutions into the flame. Measure the absorbance of light from the hollow cathode lamp at the element-specific wavelength.

  • Analysis (GFAAS): Inject a small aliquot of the blank, standard, or sample solution into the graphite tube. The instrument will then execute a temperature program to dry, ash, and atomize the sample, and the integrated absorbance is measured.

AAS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh Weigh this compound digest Acid Digestion weigh->digest dilute Dilute to Volume digest->dilute atomize Atomization (Flame or Graphite Furnace) dilute->atomize absorb Light Absorption by Atoms atomize->absorb detect Detection of Transmitted Light absorb->detect data Data Analysis (Quantification) detect->data Signal Processing

Caption: Workflow for AAS analysis of this compound.

X-ray Fluorescence (XRF)

XRF is a non-destructive technique that is ideal for rapid screening of elemental impurities without the need for sample dissolution.[7][8][9][10]

Sample Preparation:

  • Powder Sample: The this compound powder can be analyzed directly. For improved accuracy and precision, the powder can be pressed into a pellet.

  • Pelletizing: Mix a known quantity of this compound powder with a binder (e.g., wax) and press it into a pellet of uniform thickness and density using a hydraulic press.

Instrumental Analysis:

  • Instrumentation: An energy-dispersive XRF (EDXRF) or wavelength-dispersive XRF (WDXRF) spectrometer.

  • Calibration: Use certified reference materials with a similar matrix to this compound or create in-house standards by spiking pure this compound with known concentrations of the elements of interest.

  • Analysis: Place the sample (powder or pellet) in the XRF spectrometer. The instrument irradiates the sample with X-rays, and the emitted fluorescent X-rays are detected and processed to determine the elemental composition.

XRF_Workflow cluster_prep Sample Preparation (Optional) cluster_analysis Instrumental Analysis powder This compound Powder pelletize Press into Pellet powder->pelletize irradiate X-ray Irradiation pelletize->irradiate fluoresce Fluorescent X-ray Emission irradiate->fluoresce detect Detection of Characteristic X-rays fluoresce->detect data Data Analysis (Quantification) detect->data Spectral Analysis

Caption: Workflow for XRF analysis of this compound.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the molecular vibrations and crystal structure of a material. It is particularly useful for identifying polymorphic impurities and can be used for the quantification of the sulfate anion.[11][12][13][14][15]

Sample Preparation:

No specific sample preparation is typically required. The this compound powder can be analyzed directly in a vial or on a microscope slide.

Instrumental Analysis:

  • Instrumentation: A Raman spectrometer equipped with a laser (e.g., 785 nm) and a sensitive detector.

  • Calibration (for sulfate quantification): Prepare a series of standards with known concentrations of a soluble sulfate salt in a suitable solvent or a solid mixture of this compound with a known diluent.

  • Analysis: Focus the laser beam on the sample and collect the scattered Raman signal. The resulting spectrum will show characteristic peaks for the sulfate group (around 980 cm⁻¹) and any polymorphic or other molecular impurities.

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample This compound Powder laser Laser Excitation sample->laser scatter Raman Scattering laser->scatter detect Detection of Scattered Light scatter->detect data Data Analysis (Identification & Quantification) detect->data Spectral Analysis

Caption: Workflow for Raman spectroscopy of this compound.

Laser-Induced Breakdown Spectroscopy (LIBS)

LIBS is a rapid analytical technique that uses a high-energy laser pulse to create a plasma on the sample surface, allowing for the determination of its elemental composition.

Sample Preparation:

Similar to XRF, this compound powder can be analyzed directly or pressed into a pellet to improve reproducibility.[16]

Instrumental Analysis:

  • Instrumentation: A LIBS system consisting of a pulsed laser, focusing optics, a spectrometer, and a detector.

  • Calibration: Use certified reference materials or in-house standards with a similar matrix to create calibration curves for the elements of interest.

  • Analysis: A series of laser pulses are focused onto the sample surface, creating a micro-plasma. The light emitted from the plasma is collected and analyzed by the spectrometer to identify and quantify the elements present.

LIBS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample This compound Powder/Pellet laser Laser Ablation sample->laser plasma Plasma Formation laser->plasma emission Atomic Emission plasma->emission detect Spectroscopic Detection emission->detect data Data Analysis (Quantification) detect->data Spectral Analysis

Caption: Workflow for LIBS analysis of this compound.

Conclusion

The choice of spectroscopic technique for analyzing this compound purity depends on the specific analytical requirements. For the highest sensitivity in detecting elemental impurities, ICP-MS is the superior method. AAS offers a good balance of performance and cost for routine analysis of specific metals. XRF and LIBS are excellent for rapid, on-site screening of elemental composition with minimal sample preparation. Raman spectroscopy is uniquely suited for the analysis of molecular structure, including the identification of polymorphs and quantification of the sulfate component. A comprehensive quality control strategy for this compound may involve the use of multiple spectroscopic techniques to ensure a thorough assessment of its purity.

References

A Comparative Guide to Bismuth-Based Catalysts for Photocatalytic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating environmental impact of persistent organic pollutants necessitates the development of efficient and sustainable remediation technologies. Among these, photocatalysis using semiconductor materials has emerged as a promising approach. Bismuth-based catalysts, in particular, have garnered significant attention due to their visible-light responsiveness, low cost, and environmental friendliness. This guide provides an objective comparison of the photocatalytic performance of three prominent bismuth-based catalysts: bismuth vanadate (B1173111) (BiVO₄), bismuth tungstate (B81510) (Bi₂WO₆), and bismuth oxychloride (BiOCl), supported by experimental data.

Performance Comparison of Bismuth-Based Photocatalysts

The efficiency of a photocatalyst is determined by a combination of factors, including its ability to absorb light, separate charge carriers, and its surface properties. The following table summarizes key performance indicators for BiVO₄, Bi₂WO₆, and BiOCl in the degradation of the model organic pollutant, Rhodamine B (RhB), under visible light irradiation.

CatalystCrystal StructureBand Gap (eV)BET Surface Area (m²/g)PollutantDegradation Efficiency (%)Apparent Rate Constant (k, min⁻¹)Light SourceReference
BiVO₄ Monoclinic~2.43.5Rhodamine B42.90.00356Simulated Sunlight[1]
Bi₂WO₆ Orthorhombic~2.7-2.832.7Rhodamine B>950.03688Visible Light (λ > 420 nm)[2]
BiOCl Tetragonal~3.1-3.511.8Rhodamine B~98Not ReportedVisible Light[3]

Disclaimer: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. For a definitive comparison, evaluation under identical experimental parameters is recommended.

From the available data, Bi₂WO₆ and BiOCl exhibit higher degradation efficiencies for Rhodamine B under visible light compared to BiVO₄. The superior performance of Bi₂WO₆ can be attributed to its higher surface acidity, which promotes strong interaction with the pollutant, facilitating efficient degradation by photogenerated species[4]. BiOCl, while having a wider bandgap, has shown excellent photocatalytic activity, which is attributed to its unique layered crystal structure that promotes the separation of photogenerated electron-hole pairs[5].

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the objective evaluation of photocatalytic performance. Below are representative protocols for the synthesis of the catalysts and the photocatalytic degradation process.

Catalyst Synthesis

1. Hydrothermal Synthesis of BiVO₄:

  • Precursors: Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and ammonium (B1175870) metavanadate (NH₄VO₃).

  • Procedure:

    • Dissolve 2 mmol of Bi(NO₃)₃·5H₂O in 50 mL of a 4 M nitric acid solution (Solution A).

    • Dissolve 2 mmol of NH₄VO₃ in 50 mL of a 2 M sodium hydroxide (B78521) solution (Solution B).

    • Slowly add Solution B to Solution A under vigorous stirring.

    • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 180°C for 12-24 hours.

    • After cooling to room temperature, filter the precipitate, wash it with deionized water and ethanol, and dry it at 60-80°C.

2. Hydrothermal Synthesis of Bi₂WO₆:

  • Precursors: Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O).

  • Procedure:

    • Dissolve 2 mmol of Bi(NO₃)₃·5H₂O in 20 mL of a dilute nitric acid solution.

    • Dissolve 1 mmol of Na₂WO₄·2H₂O in 20 mL of deionized water.

    • Add the sodium tungstate solution dropwise to the bismuth nitrate solution under constant stirring.

    • Adjust the pH of the mixture to a desired value (e.g., 2-7) using NaOH or HNO₃.

    • Transfer the suspension to a Teflon-lined autoclave and heat at 160-180°C for 12-24 hours.

    • Cool, filter, wash the product with deionized water and ethanol, and dry at 60-80°C.

3. Hydrolysis Synthesis of BiOCl:

  • Precursors: Bismuth(III) chloride (BiCl₃) and a base (e.g., NaOH or Na₂CO₃).

  • Procedure:

    • Dissolve a specific amount of BiCl₃ in an acidic solution (e.g., HCl) to prevent premature hydrolysis.

    • Slowly add a solution of the base dropwise to the BiCl₃ solution under vigorous stirring until a white precipitate forms.

    • Adjust the final pH to a value between 6 and 10.

    • Continue stirring for a period (e.g., 30 minutes) at room temperature.

    • Filter the precipitate, wash it thoroughly with deionized water and ethanol, and dry it in an oven.

Photocatalytic Degradation Experiment
  • Pollutant: Rhodamine B (RhB) is a common model organic dye.

  • Procedure:

    • Prepare a stock solution of RhB (e.g., 10 mg/L) in deionized water.

    • Disperse a specific amount of the photocatalyst (e.g., 0.5-1.0 g/L) into a measured volume of the RhB solution in a reactor.

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst and the dye.

    • Irradiate the suspension with a visible light source (e.g., a Xenon lamp with a UV cutoff filter, λ > 420 nm).

    • At regular time intervals, withdraw aliquots of the suspension.

    • Centrifuge or filter the aliquots to remove the catalyst particles.

    • Analyze the concentration of RhB in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (around 554 nm).

    • The degradation efficiency is calculated as (C₀ - C) / C₀ * 100%, where C₀ is the initial concentration and C is the concentration at time t. The apparent rate constant (k) can be determined by plotting ln(C₀/C) versus time, which should be linear for a pseudo-first-order reaction.

Reaction Mechanisms and Pathways

The photocatalytic degradation of organic pollutants by bismuth-based catalysts is a complex process involving the generation of highly reactive oxygen species (ROS). The general mechanism and a typical experimental workflow are illustrated in the diagrams below.

Photocatalytic_Degradation_Mechanism cluster_catalyst Bismuth-Based Photocatalyst cluster_reactions Redox Reactions Catalyst Catalyst (e.g., BiVO₄, Bi₂WO₆, BiOCl) CB Conduction Band (e⁻) VB Valence Band (h⁺) O2 O₂ CB->O2 Reduction H2O_OH H₂O / OH⁻ VB->H2O_OH Oxidation Pollutant Organic Pollutant VB->Pollutant Direct Oxidation O2->Pollutant •O₂⁻ attacks H2O_OH->Pollutant •OH attacks Degraded Degradation Products (CO₂, H₂O, etc.) Pollutant->Degraded Light Visible Light (hν) Light->Catalyst Excitation

Caption: General mechanism of photocatalytic degradation by bismuth-based catalysts.

The process begins with the absorption of photons by the semiconductor catalyst, leading to the generation of electron-hole pairs. These charge carriers then migrate to the catalyst surface and participate in redox reactions. The electrons reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻), while the holes oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). These ROS, along with direct oxidation by holes, are responsible for the degradation of organic pollutants into smaller, less harmful molecules.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis Catalyst Synthesis Characterization Catalyst Characterization (XRD, SEM, BET, etc.) Synthesis->Characterization Adsorption Adsorption-Desorption Equilibrium (in dark) Characterization->Adsorption Irradiation Visible Light Irradiation Adsorption->Irradiation Sampling Sampling at Intervals Irradiation->Sampling Analysis Concentration Analysis (UV-Vis Spectroscopy) Sampling->Analysis Kinetics Data Analysis (Degradation %, Kinetics) Analysis->Kinetics

References

A Comparative Guide to the Electrochemical Analysis of Bismuth Sulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of electrochemical methods for the analysis of bismuth sulfate (B86663) solutions, with a focus on voltammetric techniques. It aims to assist researchers in selecting the appropriate analytical strategy and provides the necessary experimental details for implementation.

Introduction

Bismuth compounds are utilized in various pharmaceutical formulations for their therapeutic properties. Accurate and reliable quantification of bismuth is crucial for quality control and research purposes. Electrochemical methods, particularly stripping voltammetry, offer a sensitive and cost-effective alternative to spectroscopic techniques for the determination of bismuth. This guide focuses on the electrochemical analysis of bismuth sulfate and compares its performance with other common bismuth salts, providing a framework for methodological selection and development.

Comparison of Analytical Performance

While direct comparative studies focusing exclusively on the electrochemical analysis of this compound versus other bismuth salts under identical conditions are limited in the readily available literature, a comparison can be compiled from various sources. The following table summarizes typical analytical parameters for the determination of bismuth using different salts and voltammetric techniques. It is important to note that these parameters can be influenced by the specific experimental conditions.

Bismuth SaltAnalytical TechniqueLimit of Detection (LOD)Linear RangeKey Findings & Limitations
Bismuth SubsalicylateStripping Voltammetry (SV)1.16 µg/mLNot SpecifiedSV is more preferable for analyzing the bismuth content of the molecule compared to UV-spectrophotometry.
Bismuth SubsalicylateUV-Spectrophotometry2.35 µg/mLNot SpecifiedProvides an alternative, non-electrochemical method for quantification.
Bismuth Nitrate (B79036)Anodic Stripping Voltammetry (ASV) with bismuth-film electrode0.3 ppb (for lead determination)10-100 ppb (for lead determination)Bismuth nitrate is commonly used to prepare bismuth-film electrodes for the analysis of other heavy metals. The direct analytical performance for bismuth itself is often secondary in these applications.
Bismuth ChlorideCyclic Voltammetry (CV)Not specifiedNot specifiedThe electrochemical behavior is influenced by the formation of bismuth oxide layers and the concentration of the acid.

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the electrochemical analysis of bismuth.

Anodic Stripping Voltammetry (ASV) of Bismuth

This method is highly sensitive for trace bismuth determination.

1. Electrode Preparation:

  • A glassy carbon electrode (GCE) is typically used as the working electrode. Before use, the GCE surface should be polished with alumina (B75360) slurry, followed by rinsing with deionized water and sonication.

  • A bismuth film can be pre-plated onto the GCE or co-deposited with the analyte (in-situ method). For in-situ analysis, a known concentration of a standard bismuth solution (e.g., from bismuth nitrate) is added to the sample.

2. Electrochemical Cell Setup:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (in 3 M KCl)

  • Counter Electrode: Platinum wire

3. Measurement Procedure:

  • Supporting Electrolyte: 0.1 M HCl or another suitable acid.

  • Deposition Step: Apply a negative potential (e.g., -1.0 V vs. Ag/AgCl) for a specific duration (e.g., 120 seconds) while stirring the solution. This reduces Bi(III) ions to metallic bismuth on the electrode surface.

  • Equilibration Step: Stop stirring and allow the solution to become quiescent for a short period (e.g., 15 seconds).

  • Stripping Step: Scan the potential from the deposition potential towards more positive values (e.g., to -0.35 V) using a potential waveform such as linear sweep, square wave, or differential pulse. During this step, the deposited bismuth is oxidized (stripped) back into the solution, generating a current peak.

  • The peak current is proportional to the concentration of bismuth in the sample.

Cyclic Voltammetry (CV) for General Electrochemical Behavior

CV is useful for studying the redox behavior of bismuth solutions.

1. Electrochemical Cell Setup:

  • Same as for ASV.

2. Measurement Procedure:

  • Supporting Electrolyte: An appropriate electrolyte that dissolves the bismuth salt and does not interfere with the electrochemical reactions. For this compound, a dilute sulfuric acid solution can be used.

  • Potential Scan: Scan the potential from an initial value where no reaction occurs to a potential sufficiently negative to cause the reduction of Bi(III), and then reverse the scan to observe the oxidation of the deposited bismuth.

  • Scan Rate: A typical scan rate is 100 mV/s. The effect of varying the scan rate can provide information about the reaction mechanism.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for the electrochemical analysis of a bismuth solution and a conceptual representation of the key processes involved in anodic stripping voltammetry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing Sample This compound Solution Mix Prepare Analytical Solution Sample->Mix Electrolyte Supporting Electrolyte Electrolyte->Mix ElectrodePrep Working Electrode Preparation Mix->ElectrodePrep CellSetup Assemble Electrochemical Cell ElectrodePrep->CellSetup Measurement Voltammetric Measurement (e.g., ASV) CellSetup->Measurement DataAcq Data Acquisition Measurement->DataAcq Analysis Peak Analysis & Quantification DataAcq->Analysis Report Generate Report Analysis->Report

Caption: A typical experimental workflow for electrochemical analysis.

asv_pathway Bi_ion Bi(III) in Solution Deposition Deposition Step (Reduction at Electrode) Bi_ion->Deposition Bi_metal Bi(0) on Electrode Deposition->Bi_metal Stripping Stripping Step (Oxidation from Electrode) Bi_metal->Stripping Stripping->Bi_ion Signal Analytical Signal (Current Peak) Stripping->Signal

Caption: Key processes in Anodic Stripping Voltammetry (ASV).

A Comparative Guide: Bismuth Catalysts vs. Heavy Metal Catalysts in the Pursuit of Greener Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that extends beyond reaction efficiency to encompass environmental and health impacts. This guide provides an objective comparison of bismuth catalysts and traditional heavy metal catalysts, supported by experimental data, to inform the selection of more sustainable chemical synthesis pathways.

The imperative for greener and more sustainable practices in the chemical and pharmaceutical industries has placed catalyst selection under intense scrutiny. While heavy metal catalysts, particularly those based on palladium, rhodium, lead, mercury, and tin, have long been mainstays in organic synthesis, their inherent toxicity and environmental persistence are significant drawbacks. In contrast, bismuth-based catalysts are emerging as a viable, eco-friendly alternative. This guide delves into a detailed comparison of these two classes of catalysts, focusing on their environmental impact, toxicity, catalytic performance, and regulatory considerations.

Quantitative Comparison: Bismuth vs. Heavy Metal Catalysts

The following table summarizes key quantitative data comparing the environmental and performance aspects of bismuth and common heavy metal catalysts.

ParameterBismuth CatalystsHeavy Metal Catalysts (Lead, Mercury, Tin, Palladium)
Toxicity (Oral LD50, rat) High (e.g., >2,000 mg/kg for metallic bismuth)[1]Low to Very Low (e.g., Lead Acetate (B1210297): 4665 mg/kg (male), 5610 mg/kg (female)[2][3]; Mercury(II) Chloride: 1-25.9 mg/kg[4][5]; Stannous Octoate: 3400-5870 mg/kg)[2][6][7]
Environmental Fate Generally considered non-bioaccumulative with low environmental mobility.[1] Forms sparingly soluble hydroxides at biological pH.[8]Can bioaccumulate and persist in the environment, leading to long-term contamination of soil and water.[9]
Regulatory Status Generally not classified as hazardous waste.Spent catalysts are often classified as hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA).[10]
Catalytic Performance (Example: Polyurethane Synthesis) High activity, sometimes exceeding that of tin catalysts. Bismuth triflate showed higher isocyanate conversion efficiency than stannous octoate.[3][4][11] Bismuth catalysts can be 2-3 times more reactive than tin with comparable foam densities.[12]Widely used and effective, but alternatives are sought due to toxicity concerns. Tin catalysts are common in polyurethane production.[12][13]
Catalytic Performance (Example: C-C Coupling Reactions) Emerging applications in various organic reactions.[14]Extremely high efficiency, with palladium catalysts achieving Turnover Numbers (TONs) up to 10⁷ and Turnover Frequencies (TOFs) up to 10⁶ h⁻¹ in Suzuki-Miyaura coupling.[12]

Experimental Protocols

Comparative Synthesis of Flexible Polyurethane Foam

This protocol, adapted from studies on polyurethane foam synthesis, allows for a direct comparison of the catalytic activity of bismuth and tin catalysts.[3][4][11]

Materials:

  • Polyether polyol

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water

  • Amine co-catalyst

  • Surfactant

  • Bismuth-based catalyst (e.g., Bismuth Triflate)

  • Tin-based catalyst (e.g., Stannous Octoate)

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, deionized water, amine co-catalyst, and surfactant.

  • Catalyst Addition: To separate batches of the premix, add the bismuth catalyst and the tin catalyst, respectively. The amount of catalyst should be carefully controlled (e.g., as a weight percentage of the polyol).

  • Isocyanate Addition: Add the isocyanate to the premix and stir vigorously for a short, standardized time (e.g., 10 seconds).

  • Foam Rise and Curing: Immediately pour the mixture into a mold and allow it to rise freely at room temperature. Monitor and record the cream time, gel time, and tack-free time.

  • Characterization: After curing (e.g., 24 hours), the resulting foam can be characterized for its density, cellular structure (using scanning electron microscopy), and mechanical properties (e.g., compression strength). The isocyanate conversion can be monitored using Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the NCO peak.[4]

Protocol for Assessing Catalyst Leaching

This "hot filtration" test is a common method to determine if a solid catalyst is leaching into the reaction solution.

Materials:

  • Heterogeneous catalyst (bismuth- or heavy metal-based)

  • Reactants and solvent for a specific catalytic reaction

  • Heating and stirring apparatus

  • Filtration setup (e.g., fritted glass filter) suitable for hot filtration

  • Analytical instrument for metal detection (e.g., Inductively Coupled Plasma - Mass Spectrometry, ICP-MS)

Procedure:

  • Reaction Setup: Set up the catalytic reaction with the solid catalyst and reactants in the chosen solvent.

  • Partial Reaction: Allow the reaction to proceed to a certain conversion (e.g., 50%).

  • Hot Filtration: While the reaction mixture is still at the reaction temperature, quickly filter the solid catalyst from the solution.

  • Continued Reaction of Filtrate: Continue to heat and stir the filtrate (the solution without the solid catalyst) under the same reaction conditions.

  • Analysis:

    • Monitor the filtrate for any further reaction progress. If the reaction continues, it indicates that active catalytic species have leached from the solid into the solution.

    • Analyze a sample of the filtrate using ICP-MS to quantify the concentration of the leached metal.

Visualizing the Experimental Workflow

The following diagram illustrates the experimental workflow for the comparative synthesis of polyurethane foams, a key application where bismuth catalysts are replacing their heavy metal counterparts.

G cluster_0 Premix Preparation cluster_1 Catalyst Addition cluster_2 Polymerization cluster_3 Curing & Analysis A Polyether Polyol Mixer Mixing A->Mixer B Deionized Water B->Mixer C Amine Co-catalyst C->Mixer D Surfactant D->Mixer Premix Premix Bi_Cat Bismuth Catalyst Premix->Bi_Cat HM_Cat Heavy Metal Catalyst (e.g., Stannous Octoate) Premix->HM_Cat Stir_Bi Vigorous Stirring Bi_Cat->Stir_Bi Stir_HM Vigorous Stirring HM_Cat->Stir_HM Isocyanate Isocyanate Isocyanate->Stir_Bi Isocyanate->Stir_HM Foam_Bi Polyurethane Foam (Bismuth-catalyzed) Stir_Bi->Foam_Bi Foam_HM Polyurethane Foam (Heavy Metal-catalyzed) Stir_HM->Foam_HM Analysis Characterization: - Density - Cell Structure (SEM) - Mechanical Properties - Isocyanate Conversion (FTIR) Foam_Bi->Analysis Foam_HM->Analysis

References

A Comparative Guide to the Quantification of Bismuth: Complexometric Titration with EDTA and Xylenol Orange vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring accurate determination of bismuth concentrations, various analytical techniques are available. This guide provides a detailed comparison of the widely used complexometric titration of bismuth with ethylenediaminetetraacetic acid (EDTA) using xylenol orange as an indicator against other viable methods. The comparison is supported by experimental data and detailed protocols to assist in selecting the most suitable method for specific applications.

Complexometric Titration of Bismuth with EDTA and Xylenol Orange

This classical titrimetric method remains a staple in many analytical laboratories due to its simplicity, cost-effectiveness, and accuracy. The principle involves the formation of a stable, water-soluble complex between the bismuth ions (Bi³⁺) and the chelating agent EDTA. Xylenol orange serves as a metallochromic indicator, forming a colored complex with bismuth ions. During the titration, EDTA preferentially binds to the bismuth ions, and at the equivalence point, when all the bismuth has been complexed by EDTA, the indicator is released, resulting in a sharp color change.

Key Advantages:

  • High Selectivity at Low pH: The titration is typically carried out at a pH of 1.5-2.0.[1][2] At this acidic pH, many other divalent cations that could potentially interfere, such as calcium and magnesium, do not form stable complexes with EDTA and thus do not interfere with the determination of bismuth.[3][4]

  • Sharp Endpoint: Xylenol orange provides a distinct color change from red or pink-violet (Bi-indicator complex) to a clear yellow (free indicator), making the endpoint easy to detect visually.[3][5]

  • Cost-Effective: The reagents and equipment required for this titration are relatively inexpensive compared to instrumental methods.

Limitations:

  • Interference from Certain Ions: While selective, the method can be subject to interference from other metal ions that also form stable complexes with EDTA at low pH, such as iron(III), thorium, and zirconium. Masking agents may be required in such cases.[2]

  • Manual Procedure: The method is manual and may be more time-consuming than automated instrumental techniques, and its precision can be dependent on the skill of the analyst.[3][4]

Comparison with Alternative Methods

Several alternative methods are available for the quantification of bismuth, each with its own set of advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Complexometric Titration (Pyrocatechol Violet Indicator) Similar to the xylenol orange method, but uses pyrocatechol (B87986) violet as the indicator.[3][4]Simple and safe.[3][4]Endpoint color change may be less sharp for some samples.[3]
Complexometric Titration (Potassium Iodide Indicator) The intense yellow color of the BiI₄⁻ complex is used as an indicator. As EDTA is added, the complex is decomposed, and the yellow color disappears.[3][4]Simple and effective.[3]Can generate large amounts of iodide waste.[3][4] The formation of insoluble bismuth iodide can sometimes be an issue.[3]
UV-Visible Spectrophotometry Measures the absorbance of a colored bismuth complex.[6]High sensitivity, suitable for trace analysis.Can be susceptible to interference from other absorbing species. Requires careful calibration.
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free bismuth atoms in a flame or graphite (B72142) furnace.[6][7]High sensitivity and selectivity. Well-established technique.Requires expensive instrumentation and skilled operators.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Measures the light emitted by excited bismuth atoms in an argon plasma.[8]Capable of multi-element analysis, high throughput.High instrumentation and operational costs.
Electrochemical Methods (e.g., Anodic Stripping Voltammetry) Bismuth is pre-concentrated on an electrode and then stripped off, generating a current proportional to its concentration.[9]Extremely high sensitivity, suitable for ultra-trace analysis.Can be affected by matrix effects and the presence of surfactants.

Experimental Protocols

1. Reagents and Solutions:

  • Standard EDTA Solution (0.01 M): Prepare by dissolving a known weight of primary standard grade disodium (B8443419) EDTA in deionized water.

  • Bismuth Sample Solution: Accurately weigh a sample containing bismuth and dissolve it in nitric acid. Dilute with deionized water.

  • Xylenol Orange Indicator Solution: Dissolve a small amount of xylenol orange powder in deionized water.

  • Nitric Acid (for pH adjustment).

2. Procedure:

  • Pipette a known volume of the bismuth sample solution into an Erlenmeyer flask.

  • Dilute with deionized water to approximately 100 mL.

  • Adjust the pH of the solution to approximately 1.5-1.6 with nitric acid.[3]

  • Add 3-5 drops of xylenol orange indicator solution. The solution should turn a red or pink-violet color.[3]

  • Titrate the solution with the standardized 0.01 M EDTA solution from a burette.

  • The endpoint is reached when the color of the solution sharply changes from red/pink-violet to a clear yellow.[3] The endpoint color should persist for at least five minutes.[3]

  • Record the volume of EDTA solution used.

  • Calculate the concentration of bismuth in the sample.

Experimental Workflow

experimental_workflow cluster_preparation Sample & Reagent Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis sample Dissolve Bismuth Sample in Nitric Acid aliquot Take Aliquot of Bismuth Solution sample->aliquot edta Prepare Standard 0.01 M EDTA Solution titrate Titrate with EDTA edta->titrate indicator Prepare Xylenol Orange Indicator Solution ph_adjust Adjust pH to 1.5-2.0 with Nitric Acid aliquot->ph_adjust add_indicator Add Xylenol Orange (Red/Pink Solution) ph_adjust->add_indicator add_indicator->titrate endpoint Endpoint: Sharp Color Change to Yellow titrate->endpoint record_volume Record Volume of EDTA Used endpoint->record_volume calculate Calculate Bismuth Concentration record_volume->calculate

Caption: Experimental workflow for the complexometric titration of bismuth with EDTA and xylenol orange.

References

A Comparative Guide to the Gravimetric Analysis of Bismuth in Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bismuth in pharmaceutical products is paramount for ensuring product quality, safety, and efficacy. While classic gravimetric analysis offers a fundamental and reliable approach, a host of modern instrumental techniques provide alternative pathways for bismuth determination. This guide presents a comprehensive comparison of gravimetric analysis with key spectroscopic and chromatographic methods, supported by experimental data and detailed protocols to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The choice of an analytical method for bismuth quantification hinges on a variety of factors, including the required sensitivity, precision, sample throughput, and the nature of the pharmaceutical matrix. The following table summarizes the key performance characteristics of gravimetric analysis, flame atomic absorption spectrometry (FAAS), inductively coupled plasma-mass spectrometry (ICP-MS), and high-performance liquid chromatography (HPLC) for the determination of bismuth.

ParameterGravimetric Analysis (as BiPO₄)Flame Atomic Absorption Spectrometry (FAAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Precipitation of an insoluble bismuth salt (e.g., bismuth phosphate) followed by weighing.Measurement of the absorption of light by free bismuth atoms in a flame.Ionization of bismuth atoms in a plasma and separation of ions based on their mass-to-charge ratio.Separation of bismuth-containing compounds from other matrix components followed by UV detection.
Accuracy (% Recovery) Typically high, often approaching 100% when performed carefully.[1][2]Good, with recoveries generally in the range of 95-105%.Excellent, with recoveries typically between 94% and 105%.[3]Excellent, with recoveries around 99-101%.[4][5]
Precision (% RSD) Good, but can be operator-dependent. Standard deviations can be higher for less experienced analysts.[1][2][6]Good, with RSD values typically below 5%.Excellent, with RSD values often less than 5%.[3]Excellent, with RSD values generally below 2%.[5]
Limit of Detection (LOD) Relatively high, typically in the milligram range.Moderate, in the low parts-per-million (ppm) or high parts-per-billion (ppb) range.[7]Very low, in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[8][9]Dependent on the chromophore, but can be in the low ppm range.
Limit of Quantification (LOQ) Relatively high, in the milligram range.Moderate, in the ppm range.Very low, in the ppb to ppt (B1677978) range.Dependent on the chromophore, typically in the ppm range.
Linearity (Correlation Coefficient, r²) Not applicable in the same way as instrumental methods.Good, typically >0.99.Excellent, typically >0.999.[8]Excellent, typically >0.999.[4][5]
Sample Throughput Low, as it is a manual and time-consuming method.High, suitable for routine analysis of multiple samples.High, capable of rapid multi-elemental analysis.Moderate to high, depending on the chromatographic run time.
Matrix Interference Susceptible to co-precipitation of other ions.Can be affected by chemical and spectral interferences.Can be subject to isobaric and polyatomic interferences, but modern instruments have effective correction strategies.Can be affected by co-eluting species that absorb at the same wavelength.
Cost Low initial equipment cost, but can be labor-intensive.Moderate equipment cost.High equipment cost.High equipment cost.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the gravimetric analysis of bismuth and its determination by alternative techniques.

Gravimetric Determination of Bismuth as Bismuth Phosphate (B84403) (BiPO₄)

This method is suitable for the determination of bismuth in pharmaceutical preparations such as bismuth subsalicylate tablets.[1][2][6]

1. Sample Preparation:

  • Accurately weigh a ground tablet sample containing a known amount of bismuth subsalicylate.

  • Transfer the sample to a beaker and dissolve it in a suitable volume of dilute nitric acid with gentle heating.

  • Filter the solution to remove any insoluble excipients and wash the filter paper with dilute nitric acid.

2. Precipitation:

  • Heat the filtrate to boiling and add a solution of diammonium hydrogen phosphate in slight excess to precipitate bismuth as bismuth phosphate (BiPO₄).

  • Continue to boil the solution gently for a few minutes to encourage complete precipitation and coagulation of the precipitate.

  • Allow the precipitate to settle, and test for complete precipitation by adding a few more drops of the phosphate solution to the clear supernatant.

3. Filtration and Washing:

  • Filter the hot solution through a pre-weighed sintered glass crucible.

  • Wash the precipitate with hot, dilute ammonium (B1175870) nitrate (B79036) solution to remove any adsorbed impurities, followed by a final wash with a small amount of hot water.

4. Drying and Weighing:

  • Dry the crucible containing the precipitate in an oven at 105-110 °C to a constant weight.

  • Cool the crucible in a desiccator and weigh it accurately.

  • The weight of bismuth in the sample can be calculated using the gravimetric factor for Bi in BiPO₄.

Flame Atomic Absorption Spectrometry (FAAS) Protocol

This protocol is a general guideline for the determination of bismuth in pharmaceutical dosage forms.

1. Standard Preparation:

  • Prepare a stock standard solution of bismuth (e.g., 1000 ppm) from a certified reference material.

  • Prepare a series of working standards by serial dilution of the stock solution with a suitable acidic diluent (e.g., 2% v/v nitric acid).

2. Sample Preparation:

  • Accurately weigh a portion of the homogenized pharmaceutical product.

  • Digest the sample using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) with heating until a clear solution is obtained. Microwave digestion can be employed for more efficient sample decomposition.

  • Cool the digest and dilute it to a known volume with deionized water. The final acid concentration should match that of the working standards.

3. Instrumental Analysis:

  • Set up the FAAS instrument with a bismuth hollow cathode lamp and optimize the instrumental parameters (e.g., wavelength, slit width, fuel and oxidant flow rates). The primary wavelength for bismuth is 223.1 nm.

  • Aspirate the blank, working standards, and sample solutions into the flame.

  • Measure the absorbance of each solution and construct a calibration curve by plotting absorbance versus concentration of the standards.

  • Determine the concentration of bismuth in the sample solution from the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Protocol

This protocol is based on the guidelines for elemental impurity analysis in pharmaceutical products (USP <232>/<233> and ICH Q3D).[10][11][12]

1. Standard Preparation:

  • Prepare a multi-element stock standard solution containing bismuth and other elements of interest from certified reference materials.

  • Prepare calibration standards by diluting the stock standard in a matrix-matched diluent (e.g., 2-5% nitric acid with the addition of hydrochloric acid to stabilize certain elements).

2. Sample Preparation:

  • Accurately weigh the pharmaceutical product.

  • Perform a closed-vessel microwave digestion using a mixture of concentrated nitric acid and hydrochloric acid to ensure complete dissolution of the sample and stabilization of the analytes.[10]

  • After digestion, dilute the sample to a final volume with high-purity water. The final acid concentration should be compatible with the ICP-MS instrument.

3. Instrumental Analysis:

  • Optimize the ICP-MS instrument parameters, including plasma power, gas flow rates, and detector settings.

  • Use an internal standard (e.g., rhodium) to correct for matrix effects and instrumental drift.

  • Analyze the blank, calibration standards, and sample solutions.

  • Quantify the bismuth concentration based on the calibration curve generated from the standards. Collision/reaction cell technology can be used to mitigate polyatomic interferences if necessary.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is for the determination of bismuth in the form of a complex such as bismuth subcitrate.[4][5]

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted) and an organic solvent like methanol (B129727) or acetonitrile. The exact ratio should be optimized for the specific application.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for the bismuth species of interest.

  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Prepare a stock solution of the bismuth compound (e.g., bismuth subcitrate) in a suitable solvent.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Accurately weigh the pharmaceutical product and dissolve it in a suitable solvent, which may involve sonication.

  • Dilute the solution to a known volume with the mobile phase and filter through a 0.45 µm membrane filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and the sample solution into the chromatograph.

  • Identify and quantify the bismuth-containing peak based on its retention time and peak area compared to the calibration curve generated from the standards.

Visualizing the Workflow

To better understand the procedural flow of each analytical technique, the following diagrams, generated using the DOT language, illustrate the key steps involved.

Gravimetric_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result weigh Weigh Sample dissolve Dissolve in Acid weigh->dissolve filter_excipients Filter Excipients dissolve->filter_excipients precipitate Precipitate BiPO₄ filter_excipients->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Dry to Constant Weight filter_wash->dry weigh_precipitate Weigh Precipitate dry->weigh_precipitate calculate Calculate % Bismuth weigh_precipitate->calculate

Caption: Workflow for the gravimetric analysis of bismuth.

Spectroscopic_Analysis_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_result Result sample_prep Sample Digestion/ Dilution instrument FAAS / ICP-MS Measurement sample_prep->instrument standard_prep Standard Preparation standard_prep->instrument calibrate Generate Calibration Curve instrument->calibrate quantify Quantify Bismuth Concentration calibrate->quantify

Caption: Generalized workflow for spectroscopic (FAAS/ICP-MS) analysis of bismuth.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Chromatographic Separation & Detection cluster_result Result sample_prep Sample Dissolution/ Filtration hplc_run HPLC Injection & Separation sample_prep->hplc_run standard_prep Standard Preparation standard_prep->hplc_run uv_detection UV Detection hplc_run->uv_detection quantify Quantify Bismuth Compound uv_detection->quantify

Caption: Workflow for the HPLC-UV analysis of bismuth-containing compounds.

References

Safety Operating Guide

Proper Disposal of Bismuth Sulfate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of bismuth sulfate (B86663), ensuring the protection of both laboratory personnel and the environment. This document provides immediate safety protocols, detailed operational procedures, and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

While bismuth sulfate is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care.[1] Bismuth and its salts can cause mild kidney damage, and large doses may be fatal.[2] It is designated as harmful if swallowed.[3]

Before initiating any disposal procedures, ensure the following personal protective equipment (PPE) is in use:

  • Gloves: Neoprene or nitrile gloves to prevent skin contact.[2]

  • Eye Protection: Chemical safety goggles or glasses.[1]

  • Respiratory Protection: In cases of dust generation, a NIOSH-approved dust respirator is recommended.[2]

In the event of a spill, sweep up the solid material, taking care to avoid creating dust, and place it into a suitable, sealed container for disposal.[1][4]

Disposal Protocol: Precipitation of Bismuth Waste

The primary method for treating aqueous waste containing this compound is through chemical precipitation. Bismuth salts readily hydrolyze in water, particularly as the pH increases, to form insoluble compounds.[5][6][7] This procedure converts the soluble this compound into a stable, insoluble solid that can be safely separated and disposed of.

Experimental Protocol for Bismuth Precipitation
  • Solution Preparation: If the this compound waste is already in solid form, dissolve it in a minimal amount of dilute acid (e.g., 0.1 M nitric acid or sulfuric acid) to create a clear solution. This initial acidic environment prevents premature hydrolysis.

  • pH Adjustment: Slowly add a base, such as a 1 M sodium hydroxide (B78521) (NaOH) solution, to the this compound solution while stirring continuously.

  • Precipitation: Continue adding the base until the pH of the solution reaches approximately 8. An optimal pH of 8 has been shown to be effective for bismuth ion removal.[8] A white precipitate of bismuth hydroxide or a related bismuthyl compound will form.

  • Separation: Allow the precipitate to settle. Separate the solid from the liquid by filtration using standard laboratory equipment.

  • Liquid Waste (Filtrate) Disposal: The remaining liquid should be tested to ensure the absence of significant amounts of bismuth. Once confirmed, it can typically be neutralized and disposed of down the drain in accordance with local regulations. Always check with your institution's environmental health and safety (EHS) office before any drain disposal.

  • Solid Waste (Precipitate) Disposal: The collected solid precipitate should be placed in a clearly labeled, sealed container. This container should be disposed of as solid chemical waste through your institution's hazardous waste management program.

Quantitative Data Summary

ParameterValue/RangeNotes
Target pH for Precipitation ~ 8Optimal for the removal of bismuth ions from aqueous solution.[8]
Precipitating Agent 1 M Sodium Hydroxide (NaOH)A common and effective base for inducing precipitation.
Form of Precipitate Bismuth Hydroxide/Bismuthyl compoundsInsoluble white solid.

Disposal Workflow Diagram

BismuthSulfateDisposal cluster_prep Waste Preparation cluster_treatment Chemical Treatment cluster_separation Separation and Disposal Waste This compound Waste Dissolve Dissolve in minimal acid Waste->Dissolve AdjustpH Adjust pH to ~8 with 1M NaOH Dissolve->AdjustpH Precipitate Formation of Bismuth Precipitate AdjustpH->Precipitate Filter Filter to separate solid and liquid Precipitate->Filter SolidWaste Solid Waste (Precipitate) Filter->SolidWaste Solid LiquidWaste Liquid Waste (Filtrate) Filter->LiquidWaste Liquid DisposeSolid Dispose as Solid Chemical Waste SolidWaste->DisposeSolid DisposeLiquid Neutralize and Dispose per Regulations LiquidWaste->DisposeLiquid

Caption: Workflow for the safe disposal of this compound waste.

It is imperative to adhere to all federal, state, and local regulations concerning chemical waste disposal.[2][7] Intentional dilution or neutralization of hazardous waste to avoid proper collection is illegal.[9] Always consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure full compliance.

References

Essential Safety and Logistics for Handling Bismuth Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Bismuth sulfate (B86663) (Bi₂(SO₄)₃), a compound used in various analytical and pharmaceutical applications. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.

Health Hazard Information

Bismuth sulfate is considered one of the less toxic heavy metals; however, it can still pose health risks. Acute exposure may cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion of this compound can be moderately toxic, potentially leading to gastrointestinal irritation.[1] While chronic health effects are not well-documented, large doses of bismuth and its salts can lead to kidney damage, although typically mild.[1] It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[1]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn:

  • Eye Protection: Chemical safety goggles or glasses are necessary to protect the eyes from dust particles.[1]

  • Hand Protection: Neoprene or PVC gloves are recommended to prevent skin contact.[2]

  • Respiratory Protection: A NIOSH-approved dust respirator should be used, especially when there is a potential for dust generation.[1]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal clothes.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following step-by-step procedure should be followed:

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting work.

  • Handling:

    • Avoid generating dust when weighing or transferring the powder.[1][2]

    • Use a scoop or spatula for transferring the solid.

    • Keep containers of this compound tightly sealed when not in use.[2]

    • Do not eat, drink, or smoke in the area where this compound is being handled.[2]

  • In Case of a Spill:

    • For minor spills, immediately clean the area.[2]

    • Use a vacuum cleaner equipped with a high-efficiency particulate air (HEPA) filter to clean up spilled powder; avoid sweeping, which can generate dust.[1]

    • Place the collected material in a sealed, labeled container for disposal.[2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound.[2]

    • Clean the work area and any equipment used.

    • Launder work clothes separately from other clothing.[2]

Occupational Exposure Limits

Specific occupational exposure limits for this compound have not been established by OSHA (PEL) or ACGIH (TLV).[2] However, for the related compound Bismuth telluride, the following limits have been set and can be used as a conservative guideline:

AgencyExposure Limit (TWA)Notes
OSHA (PEL)15 mg/m³ (total dust), 5 mg/m³ (respirable)For Bismuth telluride (undoped)
ACGIH (TLV)10 mg/m³For Bismuth telluride (undoped)
NIOSH (REL)10 mg/m³ (total dust), 5 mg/m³ (respirable)For Bismuth telluride (undoped)

TWA: Time-Weighted Average

Disposal Plan for this compound

Proper disposal of this compound is critical to prevent environmental contamination. The following steps should be taken:

  • Waste Characterization:

    • This compound waste should be considered chemical waste.

    • Avoid mixing it with other waste streams to prevent chemical reactions. This compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[3]

  • Containerization:

    • Collect waste this compound in a clearly labeled, sealed, and chemically resistant container.

    • The label should include the chemical name ("this compound Waste"), the associated hazards (e.g., "Irritant"), and the date of accumulation.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal:

    • Dispose of the waste through your institution's hazardous waste management program.

    • Consult with your environmental health and safety (EHS) department for specific institutional procedures.

    • Disposal should be in accordance with all local, state, and federal regulations.[2][4] This may involve treatment at a licensed waste disposal facility or burial in an authorized landfill.[2]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A Preparation - Work in a fume hood - Assemble all materials B Don Personal Protective Equipment (PPE) - Goggles, Gloves, Respirator, Lab Coat A->B Step 1 C Handling this compound - Avoid dust generation - Keep container sealed B->C Step 2 D Post-Handling Procedures - Clean work area - Wash hands thoroughly C->D Normal Workflow E Spill Response - Use HEPA vacuum - Place in sealed container C->E In Case of Spill F Waste Disposal - Collect in labeled container - Follow institutional procedures D->F E->F

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuth sulfate
Reactant of Route 2
Bismuth sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.